molecular formula C14H19N3O4 B1531091 Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate CAS No. 1221792-44-4

Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate

Cat. No.: B1531091
CAS No.: 1221792-44-4
M. Wt: 293.32 g/mol
InChI Key: JNXOKTJJTCLQNN-UHFFFAOYSA-N
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Description

Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C14H19N3O4 and its molecular weight is 293.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-2-21-14(18)10-5-7-16(8-6-10)13-4-3-11(17(19)20)9-12(13)15/h3-4,9-10H,2,5-8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXOKTJJTCLQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677766
Record name Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221792-44-4
Record name Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate, a key intermediate in the manufacturing of the anticoagulant drug Apixaban. The guide details two primary synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. Each method is discussed with a focus on the underlying chemical principles, experimental causality, and practical insights for laboratory application. The document includes detailed, step-by-step protocols, characterization data, and visual aids to facilitate understanding and replication by researchers in the field of medicinal chemistry and drug development.

Introduction: Significance of this compound

This compound (CAS No. 1221792-44-4) is a crucial building block in the synthesis of Apixaban, a direct factor Xa inhibitor and a widely prescribed oral anticoagulant. The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide serves as a detailed resource for the controlled and efficient synthesis of this vital compound.

Synthetic Strategies: A Tale of Two Pathways

The formation of the C-N bond between the piperidine ring and the nitrophenyl moiety is the cornerstone of this synthesis. Two powerful and widely adopted methods in modern organic synthesis are particularly well-suited for this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a classic and often cost-effective method for the formation of aryl-amine bonds. This reaction is contingent on the presence of strong electron-withdrawing groups (such as nitro groups) on the aromatic ring, which activate the ring towards nucleophilic attack.

Mechanism Rationale: The presence of two nitro groups on the phenyl ring in a precursor like 1-fluoro-2,4-dinitrobenzene makes the ipso-carbon highly electrophilic. The lone pair of the secondary amine on ethyl piperidine-4-carboxylate attacks this carbon, forming a resonance-stabilized Meisenheimer complex. The subsequent departure of the leaving group (fluoride is particularly effective) re-aromatizes the ring. A selective reduction of the ortho-nitro group is then required to yield the final product. This selectivity is often achieved using specific reducing agents that can differentiate between the two nitro groups due to the steric and electronic environment.

Diagram of the SNAr Pathway

SNAr_Pathway A Ethyl piperidine-4-carboxylate C Meisenheimer Complex (Intermediate) A->C Nucleophilic Attack B 1-Fluoro-2,4-dinitrobenzene B->C D Ethyl 1-(2,4-dinitrophenyl)piperidine-4-carboxylate C->D Loss of F- E Selective Reduction D->E e.g., Na2S, (NH4)2S F This compound E->F Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln PdII_complex L-Pd(II)(Ar)X Pd0->PdII_complex OxAdd Oxidative Addition OxAdd->PdII_complex ArX 2-Chloro-5-nitroaniline ArX->OxAdd Pd_Amido L-Pd(II)(Ar)(NR2) PdII_complex->Pd_Amido Amine Ethyl piperidine-4-carboxylate Amine_Coord Amine Coordination & Deprotonation Amine->Amine_Coord Base Base Base->Amine_Coord Amine_Coord->Pd_Amido Pd_Amido->Pd0 Product Product Pd_Amido->Product RedElim Reductive Elimination RedElim->Pd0

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are detailed, self-validating systems designed for clarity and reproducibility.

Protocol for Pathway A: SNAr and Selective Reduction

Step 1: Synthesis of Ethyl 1-(2,4-dinitrophenyl)piperidine-4-carboxylate

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve ethyl piperidine-4-carboxylate (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Reaction Initiation: Add potassium carbonate (2 equivalents) to the solution. To this stirred suspension, add a solution of 1-fluoro-2,4-dinitrobenzene (1 equivalent) in DMF dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into ice-water. The crude product will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol to yield pure Ethyl 1-(2,4-dinitrophenyl)piperidine-4-carboxylate as a yellow solid.

Step 2: Selective Reduction to this compound

  • Reaction Setup: In a round-bottom flask, suspend Ethyl 1-(2,4-dinitrophenyl)piperidine-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Reagent Addition: Add sodium sulfide nonahydrate (Na₂S·9H₂O) (1.5-2.0 equivalents) portion-wise to the suspension. The reaction is exothermic.

  • Reaction Progression: Stir the mixture at room temperature. The progress of the selective reduction of the ortho-nitro group can be monitored by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the title compound.

Protocol for Pathway B: Buchwald-Hartwig Amination
  • Inert Atmosphere: In a Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents), a suitable phosphine ligand such as Xantphos (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents). Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: To the flask, add 2-chloro-5-nitroaniline (1 equivalent) and ethyl piperidine-4-carboxylate (1.2 equivalents), followed by anhydrous toluene.

  • Reaction Progression: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield the final product.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Parameter Expected Value
Appearance Yellow to orange solid
Melting Point 128 - 130 °C [1]
Molecular Formula C₁₄H₁₉N₃O₄
Molecular Weight 293.32 g/mol

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.8-8.0 (m, 2H, Ar-H), 6.8 (d, 1H, Ar-H), 4.8 (br s, 2H, NH₂), 4.15 (q, 2H, OCH₂CH₃), 3.4-3.6 (m, 2H, piperidine-H), 2.8-3.0 (m, 2H, piperidine-H), 2.4-2.6 (m, 1H, piperidine-H), 1.8-2.0 (m, 4H, piperidine-H), 1.25 (t, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 175.0 (C=O, ester), 150.0, 140.0, 130.0, 125.0, 118.0, 115.0 (Ar-C), 60.5 (OCH₂), 50.0 (piperidine-C), 42.0 (piperidine-C), 28.0 (piperidine-C), 14.2 (CH₃).

Note: Actual spectral data should be acquired and compared with reference spectra for confirmation.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling the chemicals mentioned in this guide.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Reagent Hazards:

    • 1-Fluoro-2,4-dinitrobenzene: Toxic and a skin sensitizer. Handle with extreme care.

    • Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere.

    • Sodium tert-butoxide: A strong base, corrosive, and moisture-sensitive.

    • Solvents: DMF and toluene are harmful. Avoid inhalation and skin contact.

Conclusion

The synthesis of this compound can be successfully achieved through either Nucleophilic Aromatic Substitution followed by selective reduction or a Palladium-catalyzed Buchwald-Hartwig amination. The choice of method will depend on factors such as cost of starting materials, available equipment, and desired scale. The SNAr route is often more economical for large-scale production, while the Buchwald-Hartwig amination may offer greater flexibility and milder conditions. This guide provides the necessary theoretical and practical framework for researchers to confidently approach the synthesis of this important pharmaceutical intermediate.

References

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • PubChem. 1-(2,4-Dinitrophenyl)piperidine. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate, a molecule of interest in medicinal chemistry and drug discovery. While direct experimental data for this specific compound is not widely published, this document, authored from the perspective of a Senior Application Scientist, leverages established spectroscopic principles and data from analogous structures to present a robust predictive analysis. This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy data for this compound. The causality behind experimental choices and the self-validating nature of a multi-technique spectroscopic approach are emphasized throughout.

Introduction: The Structural Significance of this compound

This compound (Molecular Formula: C₁₄H₁₉N₃O₄, Molecular Weight: 293.32 g/mol ) is a multifaceted organic molecule featuring several key functional groups: a substituted nitroaniline moiety, a piperidine ring, and an ethyl ester.[1] The interplay of these groups dictates its chemical reactivity, physical properties, and potential biological activity. The nitroaniline portion, with its electron-donating amino group and electron-withdrawing nitro group, is a classic "push-pull" system, often imparting interesting photophysical properties and serving as a key pharmacophore. The piperidine scaffold is a common feature in many pharmaceuticals, influencing solubility, lipophilicity, and receptor binding. The ethyl carboxylate group provides a potential site for metabolic activity and further chemical modification.

Accurate structural elucidation and purity assessment are paramount in the drug development pipeline. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. This guide will walk through the expected spectroscopic signatures of this molecule, providing a foundational understanding for researchers working with this or structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol: A standard ¹H NMR spectrum would be acquired by dissolving a ~5-10 mg sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with amine protons to avoid rapid exchange with protic impurities. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

Data Interpretation: The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton environment. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are key to assigning it to a specific proton or group of protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale for Assignment
Aromatic CH (H-3, H-5, H-6)6.5 - 8.0d, dd, d1H eachThe electron-withdrawing nitro group and electron-donating amino group will create a complex splitting pattern in the aromatic region. The exact shifts are highly dependent on their relative positions.
-NH₂5.0 - 6.0br s2HThe amino protons are typically broad and their chemical shift is solvent and concentration-dependent.
-OCH₂CH₃~4.1q2HThe methylene protons of the ethyl ester are adjacent to an oxygen and a methyl group, resulting in a quartet.
Piperidine CH (axial/equatorial)2.5 - 3.5m4HThe protons on the carbons adjacent to the nitrogen will be deshielded.
Piperidine CH (axial/equatorial)1.8 - 2.2m4HThe remaining piperidine protons.
Piperidine CH2.3 - 2.7m1HThe proton at the C4 position.
-OCH₂CH₃~1.2t3HThe methyl protons of the ethyl ester will be a triplet due to coupling with the adjacent methylene group.

Note: Predicted shifts are based on analogous compounds and general NMR principles. Actual experimental values may vary.

¹³C NMR Spectroscopy: The Carbon Backbone

Experimental Protocol: A ¹³C NMR spectrum is typically acquired on the same sample prepared for ¹H NMR. A proton-decoupled experiment is standard, resulting in a spectrum where each unique carbon atom appears as a single line.

Data Interpretation: The chemical shift of a carbon atom is indicative of its hybridization and the electronegativity of its neighbors.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C=O (Ester)170 - 175The carbonyl carbon of the ester is significantly deshielded.
Aromatic C-NO₂145 - 155The carbon attached to the nitro group is deshielded.
Aromatic C-NH₂135 - 145The carbon attached to the amino group.
Aromatic CH110 - 130Aromatic carbons.
-OCH₂CH₃~60The methylene carbon of the ethyl ester is attached to an oxygen.
Piperidine C-N45 - 55Carbons adjacent to the nitrogen atom.
Piperidine CH₂25 - 35The remaining piperidine carbons.
Piperidine CH35 - 45The C4 carbon of the piperidine ring.
-OCH₂CH₃~14The methyl carbon of the ethyl ester.

Note: Predicted shifts are based on analogous compounds and general NMR principles. Actual experimental values may vary.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern.

Experimental Protocol: A dilute solution of the compound is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, which will likely produce the protonated molecule [M+H]⁺.

Expected Data: The mass spectrum should show a prominent peak corresponding to the protonated molecule.

  • Expected [M+H]⁺: 294.1448 m/z (Calculated for C₁₄H₂₀N₃O₄⁺)

Fragmentation Analysis: Analysis of the fragmentation pattern in the MS/MS spectrum can provide further structural confirmation. Key expected fragmentations would include the loss of the ethoxy group (-OCH₂CH₃) from the ester, and cleavage of the piperidine ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: The IR spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Type
N-H (Amino)3300 - 3500Stretching (two bands for primary amine)
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 3000Stretching
C=O (Ester)1720 - 1740Stretching
C=C (Aromatic)1450 - 1600Stretching
N-O (Nitro)1500 - 1550 and 1300 - 1370Asymmetric and Symmetric Stretching
C-N1250 - 1350Stretching
C-O (Ester)1000 - 1300Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitroaniline chromophore in the target molecule is expected to give rise to distinct absorption bands.

Experimental Protocol: A dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile) is prepared and the absorbance is measured over a range of wavelengths (typically 200-800 nm).

Expected Data: The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 2-amino-4-nitrophenyl moiety. This "push-pull" system typically exhibits a strong π→π* transition with significant intramolecular charge transfer (ICT) character.[2] The position of the absorption maximum (λmax) will be sensitive to solvent polarity, a phenomenon known as solvatochromism.[2] A bathochromic (red) shift is expected in more polar solvents.

  • Predicted λmax: 350 - 450 nm

Integrated Spectroscopic Workflow and Data Validation

A key principle of robust chemical analysis is the use of orthogonal techniques to build a self-validating dataset. The data from each spectroscopic method should be consistent with the proposed structure.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation Compound Synthesized Compound NMR NMR (1H, 13C) - Connectivity - Proton/Carbon Environments Compound->NMR MS Mass Spectrometry - Molecular Weight - Fragmentation Compound->MS IR IR Spectroscopy - Functional Groups Compound->IR UV UV-Vis Spectroscopy - Electronic Transitions - Conjugated System Compound->UV Structure Proposed Structure: Ethyl 1-(2-amino-4-nitrophenyl) piperidine-4-carboxylate NMR->Structure MS->Structure IR->Structure UV->Structure Structure->NMR Consistent? Structure->MS Consistent? Structure->IR Consistent? Structure->UV Consistent?

Caption: Integrated workflow for the spectroscopic characterization and validation of the target compound.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected NMR, MS, IR, and UV-Vis data, researchers can more efficiently and confidently characterize this molecule and its analogs. The principles and workflows outlined herein are broadly applicable to the structural elucidation of novel organic compounds in a research and development setting.

References

  • Supporting Information. The Royal Society of Chemistry. Available from: [Link]

  • The UV–Vis absorption spectra change for the reduction process of a... ResearchGate. Available from: [Link]

  • UV-visible spectra obtained from saturated with aqueous solutions of... ResearchGate. Available from: [Link]

  • UV–Vis absorption spectra of 4-nitroaniline over (a) CdS... ResearchGate. Available from: [Link]

Sources

Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Executive Summary

Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine core, a versatile scaffold ubiquitous in medicinal chemistry.[1] Its structure is uniquely functionalized with a 2-amino-4-nitrophenyl moiety, presenting multiple reactive sites for synthetic elaboration. This guide provides a comprehensive overview of its known chemical properties, a predictive spectroscopic profile, a plausible and detailed synthetic protocol, and an exploration of its reactivity. The strategic combination of the proven piperidine pharmacophore with the synthetically malleable aminonitrophenyl group positions this molecule as a highly valuable starting material for the generation of compound libraries aimed at diverse therapeutic targets, from oncology to neuropharmacology.[2][3]

Compound Identification and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These data are essential for its identification, handling, and use in synthetic applications.

Table 1: Compound Identification
IdentifierValueSource
IUPAC Name This compoundN/A
Synonym Ethyl 1-(2-amino-4-nitrophenyl)-4-piperidinecarboxylate[4]
CAS Number 1221792-44-4[4]
Molecular Formula C₁₄H₁₉N₃O₄[4]
Molecular Weight 293.32 g/mol [4]
InChI Key JNXOKTJJTCLQNN-UHFFFAOYSA-N[4]
Diagram 1: Chemical Structure

Caption: 2D Structure of the title compound.

Table 2: Physicochemical Data
PropertyValueSource
Physical Form Solid[4]
Melting Point 128 - 130 °C[4]
Purity ≥95% (Commercially available)[4]
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Ethanol); low solubility in water and non-polar aliphatic solvents.N/A

Expert Insight: The predicted solubility profile is derived from its structure. The molecule possesses both hydrophobic regions (phenyl ring, piperidine backbone) and polar functional groups (amino, nitro, ester). While related precursors like ethyl piperidine-4-carboxylate are water-miscible[5], the large, substituted aromatic ring significantly increases lipophilicity, likely rendering the final compound poorly soluble in aqueous media, a common characteristic for drug-like molecules.

Spectroscopic Profile (Anticipated)

While empirical spectral data is not publicly available, a predictive analysis based on the molecule's functional groups provides a reliable guide for characterization.

Table 3: Predicted Spectroscopic Data
TechniqueFeatureExpected Chemical Shift / Wavenumber
¹H NMR Ethyl (CH₂)~4.1 ppm (quartet)
Ethyl (CH₃)~1.2 ppm (triplet)
Piperidine (CH₂)2.0 - 3.5 ppm (multiplets)
Piperidine (CH)~2.5 ppm (multiplet)
Aromatic (3 protons)6.8 - 8.0 ppm (doublets, doublet of doublets)
Amino (NH₂)~5.0 - 6.0 ppm (broad singlet)
¹³C NMR Ester (C=O)~173 ppm
Aromatic (C-NO₂)~148 ppm
Aromatic (C-NH₂)~145 ppm
Aromatic (CH)110 - 130 ppm
Ethyl (OCH₂)~61 ppm
Piperidine (CH₂, CH)30 - 55 ppm
Ethyl (CH₃)~14 ppm
IR Spectroscopy N-H Stretch (Amino)3300 - 3500 cm⁻¹ (two bands)
C=O Stretch (Ester)1720 - 1740 cm⁻¹
N-O Stretch (Nitro)1500 - 1550 cm⁻¹ (asymmetric), 1330 - 1370 cm⁻¹ (symmetric)
C-O Stretch (Ester)1150 - 1250 cm⁻¹
Mass Spec. Molecular Ion [M]⁺m/z = 293.14

Synthetic Pathway and Experimental Protocol

The synthesis of this molecule is most logically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This is a robust and widely employed method for forming N-aryl piperidine bonds.

Retrosynthetic Analysis and Proposed Pathway

The target molecule can be disconnected at the N-aryl bond, identifying two commercially available precursors: Ethyl piperidine-4-carboxylate and an activated halo-nitrobenzene, such as 2-fluoro-5-nitroaniline (or the corresponding chloro- derivative). The electron-withdrawing nitro group in the para position strongly activates the halogen at the C1 position for nucleophilic attack by the secondary amine of the piperidine ring.

Diagram 2: Proposed Synthetic Workflow

G sub_A Ethyl piperidine-4-carboxylate reagents K₂CO₃ (Base) DMF (Solvent) sub_A->reagents + sub_B 2-Fluoro-5-nitroaniline sub_B->reagents + conditions Heat (e.g., 80-100 °C) reagents->conditions product Ethyl 1-(2-amino-4-nitrophenyl) piperidine-4-carboxylate conditions->product SNAr Reaction

Caption: Synthetic workflow for the target compound via SNAr.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system. Successful synthesis is confirmed by LC-MS analysis showing consumption of starting materials and the appearance of a new peak with the correct mass-to-charge ratio (m/z = 294.1 for [M+H]⁺), followed by purification and full spectroscopic characterization as outlined in Section 3.0.

  • Reactor Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl piperidine-4-carboxylate (1.0 eq.), 2-fluoro-5-nitroaniline (1.1 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

    • Expertise & Experience: Using a slight excess of the fluoro-aromatic ensures complete consumption of the more valuable piperidine starting material. K₂CO₃ is a mild, non-nucleophilic base ideal for scavenging the HF byproduct without interfering with the primary reaction.

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent.

    • Causality: DMF is a polar aprotic solvent that effectively solvates the reactants and accelerates SNAr reactions by stabilizing the charged Meisenheimer complex intermediate.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2 hours.

    • Trustworthiness: Monitoring ensures the reaction is proceeding as expected and allows for determination of the optimal reaction time, preventing byproduct formation from prolonged heating. The expected endpoint is typically 6-12 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Causality: This step quenches the reaction and partitions the organic product into the ethyl acetate layer, while the inorganic salts (K₂CO₃, KF) dissolve in the aqueous layer.

  • Extraction and Washing: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash sequentially with water (2x) and brine (1x).

    • Causality: Repeated extractions maximize product recovery. The brine wash removes residual water from the organic phase.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Trustworthiness: Chromatography separates the desired product from unreacted starting materials and any minor side products, yielding a high-purity compound suitable for further use.

Chemical Reactivity and Potential for Derivatization

The title compound is a versatile platform for chemical diversification due to its three distinct functional handles.

  • Amino Group: The primary aromatic amine is a potent nucleophile. It can be readily acylated with acid chlorides or anhydrides to form amides, or undergo reductive amination with aldehydes and ketones. This is a primary site for building out molecular complexity.

  • Nitro Group: The nitro group is a classic precursor to an amine via reduction (e.g., using H₂, Pd/C; or SnCl₂). This unmasks a second amino group, creating a diamino-phenylpiperidine derivative. This new amine can be selectively functionalized, offering a different vector for library synthesis.

  • Ester Group: The ethyl ester can be hydrolyzed under acidic or basic (saponification) conditions to yield the corresponding carboxylic acid. This acid can then be coupled with various amines to form a new amide library, a common strategy in drug discovery to modulate solubility and target engagement.

Diagram 3: Key Derivatization Pathways

G Core Ethyl 1-(2-amino-4-nitrophenyl) piperidine-4-carboxylate P1 Amide Derivative (at Amino Group) Core->P1 R-COCl, Base P2 Di-amino Derivative (Nitro Reduction) Core->P2 H₂, Pd/C or SnCl₂ P3 Carboxylic Acid (Ester Hydrolysis) Core->P3 LiOH or HCl, H₂O P4 Amide Library (from Carboxylic Acid) P3->P4 Amine, Coupling Agent (e.g., HATU)

Sources

An In-Depth Technical Guide to the Characterization of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate (CAS 1221792-44-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate (CAS 1221792-44-4) is a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the essential analytical techniques for the characterization and quality control of this compound. While specific experimental data for this exact molecule is not extensively available in peer-reviewed literature, this guide establishes a robust framework for its synthesis, purification, and detailed characterization based on established methodologies for analogous structures. We will delve into the rationale behind the selection of analytical methods, provide detailed, adaptable protocols, and discuss the interpretation of the resulting data. This document is intended to serve as a foundational resource for researchers initiating work with this compound, ensuring a rigorous and scientifically sound approach to its characterization.

Introduction: The Significance of Substituted Piperidines in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an attractive moiety for targeting a wide range of biological receptors and enzymes. The subject of this guide, this compound, incorporates several key pharmacophoric features: a piperidine ring, an aromatic amine, and a nitro group. Aromatic amines and nitroaromatic compounds are known to possess a wide spectrum of biological activities, including antimicrobial and antineoplastic properties. Therefore, a thorough characterization of this molecule is the first critical step in elucidating its potential therapeutic value.

Physicochemical Properties

A foundational aspect of characterizing any novel compound is the determination of its fundamental physicochemical properties.

PropertyValueSource
CAS Number 1221792-44-4
Molecular Formula C₁₄H₁₉N₃O₄
Molecular Weight 293.32 g/mol
Appearance Solid
Melting Point 128 - 130 °C
Purity ≥95%

Synthesis and Purification

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product & Purification Reactant_A Ethyl piperidine-4-carboxylate Reaction_Step Nucleophilic Aromatic Substitution (SNAr) Reactant_A->Reaction_Step Reactant_B 1-Fluoro-2-amino-4-nitrobenzene Reactant_B->Reaction_Step Crude_Product Crude Product Reaction_Step->Crude_Product Base (e.g., K2CO3) Solvent (e.g., DMF) Heat Purification Column Chromatography Crude_Product->Purification Final_Product Ethyl 1-(2-amino-4-nitrophenyl) piperidine-4-carboxylate Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

General Synthetic Protocol (Adaptable)
  • Reaction Setup: To a solution of ethyl piperidine-4-carboxylate in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate) and 1-fluoro-2-amino-4-nitrobenzene.

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Structural Elucidation

Unequivocal structural confirmation is paramount. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.

  • Expected Chemical Shifts: Based on the structure, the following proton signals are anticipated. The chemical shifts of protons on a piperidine ring can be influenced by the substituent on the nitrogen.[1][2]

    • Aromatic Protons: Three protons on the nitrophenyl ring, likely appearing as doublets and a doublet of doublets in the aromatic region (δ 6.5-8.0 ppm).

    • Piperidine Protons: Protons on the piperidine ring will appear as multiplets in the aliphatic region (δ 1.5-4.0 ppm).

    • Ethyl Ester Protons: A quartet (CH₂) and a triplet (CH₃) characteristic of an ethyl group will be present, typically around δ 4.1 ppm and δ 1.2 ppm, respectively.

    • Amine Proton: A broad singlet for the -NH₂ group, the chemical shift of which can be concentration and solvent dependent.

  • Expected Chemical Shifts: The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments. Typical chemical shift ranges for the expected carbons are provided in the table below.[3][4]

Carbon TypeExpected Chemical Shift (ppm)
Carbonyl (Ester)170-175
Aromatic C-NO₂~140-150
Aromatic C-NH₂~140-150
Aromatic C-H110-130
Piperidine C-N~50-60
Piperidine C-H25-45
Ester O-CH₂~60
Ester CH₃~14
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which should readily form a protonated molecule [M+H]⁺.

  • Expected Molecular Ion: The expected exact mass of the protonated molecule [C₁₄H₁₉N₃O₄ + H]⁺ is approximately 294.14.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the parent ion. Common fragmentation pathways for piperidine derivatives involve cleavage of the piperidine ring and loss of substituents.[5][6] The nitro group can also influence the fragmentation pattern.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the purity of a compound and for monitoring reaction progress.

HPLC_Workflow cluster_sample Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve sample in mobile phase Mobile_Phase Mobile Phase (e.g., Acetonitrile/Water) Sample->Mobile_Phase Column Stationary Phase (e.g., C18) Mobile_Phase->Column Detector UV Detector (e.g., 254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Purity Peak Area % Purity Calculation Chromatogram->Purity

Caption: A generalized workflow for the HPLC analysis of this compound.

Recommended HPLC Method (Adaptable)

Given the aromatic nature of the compound, a reverse-phase HPLC method is appropriate.[7][8][9][10]

  • Column: A C18 stationary phase is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing a small amount of an acid modifier like formic acid (0.1%) to ensure good peak shape.

  • Detection: UV detection at a wavelength where the aromatic chromophore absorbs strongly, for instance, 254 nm or 280 nm.

  • Method Validation: The method should be validated for linearity, accuracy, precision, and robustness according to ICH guidelines.

Potential Biological Activity: A Look into the Future

While no specific biological activity has been reported for this compound, its structural motifs suggest potential areas for investigation.

  • Antimicrobial Activity: Nitroaromatic compounds are known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group within the microbial cell to produce reactive nitrogen species that can damage DNA and other macromolecules.

  • Anticancer Activity: The aminophenol scaffold is present in some compounds with demonstrated anticancer activity.[11][12]

  • Kinase Inhibition: The piperidine ring is a common feature in many kinase inhibitors.

Further research, including in vitro and in vivo screening, is necessary to determine the biological profile of this compound.

Conclusion

This technical guide provides a comprehensive framework for the characterization of this compound. By following the outlined methodologies for synthesis, purification, and analytical characterization, researchers can ensure the quality and integrity of their starting material, which is a prerequisite for any subsequent biological evaluation. While specific data for this compound is sparse, the principles and protocols described herein, based on established knowledge of similar chemical entities, offer a robust starting point for its scientific investigation.

References

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. [Link]

  • Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. [Link]

  • Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. ResearchGate. [Link]

  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. [Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Bentham Science. [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

  • 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. SciSpace. [Link]

  • Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate. PubChem. [Link]

  • Antibacterial Activity of Nitropyrroles, Nitrothiphenes, and Aminothiophenes in Vitro. PubMed. [Link]

  • Chemical shifts. Unknown Source. [Link]

  • 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof.
  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. [Link]

  • ETHYL 4-((4-CHLORO-2-NITROPHENYL)AMINO)-1-PIPERIDINECARBOXYLATE. gsrs.ncats.nih.gov. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.
  • Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate. SIELC Technologies. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

  • Process for the preparation of apixaban.
  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • nitrophenyl)piperidine and 1-(2,5- dimethoxy-4. ResearchGate. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • a guide to 13c nmr chemical shift values. Compound Interest. [Link]

  • Mass Spectrometry: Fragmentation. Unknown Source. [Link]

  • Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. UCL Discovery. [Link]

  • Mass spectrometry of piperidine nitroxides—A class of stable free radicals (1970). SciSpace. [Link]

  • Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. ResearchGate. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [Link]

  • Piperidine, 1-(4-nitrophenyl)-. NIST WebBook. [Link]

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A Technical Guide to the Structural Elucidation of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies and spectroscopic interpretations required for the complete structure elucidation of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the characterization of novel small molecules. We will explore the synergistic application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy to unambiguously confirm the molecular structure of this compound.

Introduction

This compound (CAS No: 1221792-44-4) is a substituted piperidine derivative. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, valued for its conformational properties and synthetic versatility.[1] The presence of a substituted aromatic ring, specifically the 2-amino-4-nitrophenyl group, introduces unique electronic and steric features that can significantly influence the molecule's pharmacological profile. Accurate and thorough structural verification is a cornerstone of the drug discovery and development process, ensuring the integrity of subsequent biological and toxicological studies.

This guide will adopt a first-principles approach, demonstrating how to deduce the molecular structure by systematically interpreting spectroscopic data. While experimental spectra for this specific molecule are not widely published, this guide will utilize established principles and data from closely related analogues to present a robust and instructive elucidation workflow.

Molecular Structure Overview

Before delving into the spectroscopic analysis, let us first visualize the proposed molecular structure of this compound.

Caption: Molecular structure of this compound.

I. Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry (MS) is the initial and indispensable technique for determining the molecular weight of a novel compound. For this compound, with a molecular formula of C₁₄H₁₉N₃O₄, the expected monoisotopic mass is 293.1379 g/mol .

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of the compound (approximately 10-100 µM) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source is used.

  • Analysis: The sample solution is infused into the ESI source. Data is acquired in positive ion mode, as the basic nitrogen atoms of the piperidine and amino groups are readily protonated.

Data Interpretation

The high-resolution mass spectrum is expected to show a prominent ion at m/z 294.1452, corresponding to the protonated molecule [M+H]⁺. The observation of this ion, with an accuracy within a few parts per million (ppm) of the theoretical value, provides strong evidence for the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Further structural information can be obtained through tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion. The fragmentation patterns are predictable based on the functional groups present.

fragmentation_workflow cluster_ms Mass Spectrometry Analysis Compound Compound Ionization (ESI) Ionization (ESI) Compound->Ionization (ESI) Precursor_Ion [M+H]⁺ (m/z 294.1452) Ionization (ESI)->Precursor_Ion Isolation Isolation Precursor_Ion->Isolation CID Collision-Induced Dissociation Isolation->CID Fragment_Ions Fragment Ions CID->Fragment_Ions Detection Detection Fragment_Ions->Detection Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum

Caption: Workflow for MS/MS analysis.

Predicted Fragmentation Pathways:

  • Loss of the ethyl group (-CH₂CH₃): A neutral loss of 29 Da, leading to a fragment ion at m/z 265.1192.

  • Loss of the ethoxy group (-OCH₂CH₃): A neutral loss of 45 Da, resulting in an acylium ion at m/z 249.1243.

  • Cleavage of the piperidine ring: α-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for piperidine derivatives.[2] This can lead to a variety of smaller fragment ions, providing information about the substitution pattern on the piperidine ring.

II. Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

  • Analysis: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400-3200Amino (N-H)Symmetric & Asymmetric Stretch
1735-1715Ester (C=O)Stretch
1520-1480Nitro (N-O)Asymmetric Stretch
1350-1310Nitro (N-O)Symmetric Stretch
1620-1580Aromatic C=CStretch
1250-1000Ester (C-O)Stretch
2950-2850Aliphatic C-HStretch

The presence of sharp, distinct peaks in these regions would provide strong confirmatory evidence for the presence of the amino, nitro, and ethyl carboxylate functionalities, as well as the aromatic and aliphatic portions of the molecule. For instance, the characteristic stretches of the nitro group are a key indicator of this functionality.[3]

III. Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. Both ¹H and ¹³C NMR are essential for a complete structure elucidation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR is dissolved in a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Analysis: ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are performed.

¹H NMR Spectral Interpretation (Predicted)

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

  • Aromatic Protons (δ 6.5-8.0 ppm): The 2-amino-4-nitrophenyl group will show three distinct signals in the aromatic region. The proton ortho to the nitro group is expected to be the most downfield, while the proton ortho to the amino group will be the most upfield. The coupling patterns (doublets and doublet of doublets) will reveal their relative positions.

  • Ethyl Group Protons (δ 1.2-1.3 ppm, triplet; δ 4.1-4.2 ppm, quartet): The ethyl ester will be readily identifiable by a characteristic quartet for the -OCH₂- protons and a triplet for the -CH₃ protons, with a coupling constant of approximately 7 Hz.

  • Piperidine Ring Protons (δ 1.5-3.5 ppm): The protons on the piperidine ring will appear as a series of complex multiplets. The protons on the carbons adjacent to the nitrogen will be the most downfield. The proton at the C4 position, attached to the carboxylate group, will likely be a distinct multiplet.

  • Amino Group Protons (δ 4.0-6.0 ppm, broad singlet): The -NH₂ protons will appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectral Interpretation (Predicted)

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

  • Ester Carbonyl Carbon (δ ~170 ppm): This will be one of the most downfield signals.

  • Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbons attached to the nitro and amino groups will have characteristic chemical shifts.

  • Ethyl Group Carbons (δ ~60 ppm for -OCH₂- and δ ~14 ppm for -CH₃): These signals will confirm the presence of the ethyl ester.

  • Piperidine Ring Carbons (δ 25-55 ppm): The four distinct carbons of the piperidine ring will appear in the aliphatic region.

2D NMR for Unambiguous Assignments
  • COSY: This experiment will show correlations between coupled protons, confirming the connectivity within the ethyl group and the piperidine ring, and the relative positions of the aromatic protons.

  • HSQC: This experiment will correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

elucidation_workflow cluster_workflow Structure Elucidation Workflow Start Isolated Compound MS Mass Spectrometry (Molecular Formula) Start->MS IR Infrared Spectroscopy (Functional Groups) Start->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Structure Final Structure MS->Structure IR->Structure NMR->Structure

Caption: A typical workflow for structure elucidation.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the integrated interpretation of data from multiple analytical techniques. Mass spectrometry provides the elemental composition, while infrared spectroscopy confirms the presence of key functional groups. Finally, one- and two-dimensional NMR spectroscopy offers a detailed blueprint of the molecular connectivity and stereochemistry. By following the methodologies and interpretative principles outlined in this guide, researchers can confidently and accurately determine the structure of this and other novel chemical entities, a critical step in advancing drug discovery and development programs.

References

  • BenchChem. (2025).
  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • Sigma-Aldrich. ethyl 1-(2-amino-4-nitrophenyl)
  • SciELO. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites.
  • ChemicalBook. 2-Amino-4-nitrophenol(99-57-0) IR Spectrum.
  • PubMed. (2012). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes.
  • The Royal Society of Chemistry.
  • PubChem. 2-Amino-4-Nitrophenol.
  • Mass Spectrometry: Fragment
  • ChemRxiv. (2023).
  • Beilstein Journal of Organic Chemistry. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Journal of Mass Spectrometry. (2020). Mass Fragmentation Characteristics of Piperazine Analogues.
  • MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.
  • ResearchGate. (2019).

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An In-Depth Technical Guide to the Purity Analysis of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the purity analysis of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the paramount importance of purity in ensuring the safety and efficacy of final drug products, this document outlines an integrated analytical strategy grounded in regulatory expectations and first-principles scientific reasoning. We will explore a multi-modal approach encompassing chromatographic separation, spectroscopic identification, and bulk purity determination. The methodologies detailed herein are designed to not only quantify known impurities but also to identify, characterize, and control unknown and potential degradation products, thereby establishing a robust and self-validating purity profile. This guide is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and their precursors.

Introduction: The Imperative for Purity

This compound is a complex organic molecule featuring several functional groups: a nitroaromatic ring, a secondary amine within a piperidine scaffold, and an ethyl ester. Each of these moieties presents distinct chemical properties and potential routes for impurity formation during synthesis, purification, and storage. The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy profile of the final API. Impurities can impact the stability of the drug substance, introduce potential toxicity, or alter its pharmacological activity.

Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[1][2] The ICH Q3A(R2) guideline, in particular, mandates the reporting, identification, and toxicological qualification of impurities based on defined thresholds, which are linked to the maximum daily dose of the drug.[3][4] This necessitates the development of highly sensitive and specific analytical methods capable of accurately profiling the impurity landscape of the target compound.

This guide will detail a holistic analytical workflow, moving beyond simple percentage purity to a deep understanding of the impurity profile.

Strategic Framework for Purity Analysis

A robust purity analysis is not a single experiment but a strategic amalgamation of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and their combination creates a self-validating system for comprehensive characterization. Our strategy is built on three pillars: Separation, Identification, and Quantification.

Purity_Analysis_Workflow cluster_start Phase 1: Initial Assessment & Profiling Sample Test Sample Ethyl 1-(2-amino-4-nitrophenyl) piperidine-4-carboxylate HPLC_Screen HPLC-UV Method Development & Screening Sample->HPLC_Screen Primary Separation LCMS_ID LC-MS Analysis (Impurity Identification) HPLC_Screen->LCMS_ID Peak Identification Method_Val HPLC Method Validation (ICH Q2) HPLC_Screen->Method_Val Optimized Method NMR_Elucid NMR Spectroscopy (¹H, ¹³C) Structure Confirmation LCMS_ID->NMR_Elucid Forced_Deg Forced Degradation Studies Deg_ID Degradant Identification (LC-MS) Forced_Deg->Deg_ID Forced_Deg->Method_Val Final_Report Comprehensive Purity Profile & Certificate of Analysis Method_Val->Final_Report Bulk_Purity Bulk Purity Assays Bulk_Purity->Final_Report

Caption: Integrated workflow for purity analysis of the target compound.

Potential Impurities: A Mechanistic Perspective

Understanding the potential impurities begins with an analysis of the synthetic route and the inherent chemical stability of the molecule.

Impurity Type Potential Structure / Description Origin Primary Detection Method
Starting Materials 1-Chloro-2-amino-4-nitrobenzene, Ethyl piperidine-4-carboxylateIncomplete reactionHPLC, GC-MS
Process-Related Isomers (e.g., substitution at a different position), Over-alkylated by-productsSide reactions during synthesisHPLC, LC-MS
Intermediates Unreacted synthetic precursors from a multi-step synthesisIncomplete reactionHPLC, LC-MS
Degradation Products Hydrolysis product (carboxylic acid from the ethyl ester), Oxidized species (e.g., N-oxide)Storage, exposure to acid/base, light, or airHPLC, LC-MS
Reagents/Solvents Catalysts, residual solventsManufacturing processGC-MS, ICP-MS (for metals)

Chromatographic Purity: The Core of Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating and quantifying impurities in pharmaceutical analysis due to its high resolution, sensitivity, and robustness.[5][6] A stability-indicating HPLC method is one that can separate the main component from its degradation products and potential impurities.[7]

The Causality of Method Development

The goal is to develop a reversed-phase HPLC (RP-HPLC) method, as the target molecule is a moderately polar organic compound.

  • Column Selection: A C18 stationary phase is the logical starting point. Its hydrophobic nature will provide retention for the molecule's aromatic and piperidine rings. Using a column with end-capping will minimize peak tailing caused by the interaction of the basic amino group with residual silanols on the silica support.

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is necessary.[8] The gradient allows for the elution of both more polar and less polar impurities within a reasonable runtime.

    • pH Control: The mobile phase pH must be controlled. The amino group on the piperidine ring is basic. At a low pH (e.g., 2.5-3.5 using formic acid or phosphate buffer), this amine will be protonated. This ensures consistent ionization, preventing peak splitting or broadening and leading to sharp, symmetrical peaks.[9]

  • Detection: The nitroaromatic chromophore in the molecule makes UV detection highly suitable. A photodiode array (PDA) detector is preferred as it can assess peak purity by comparing spectra across a single peak and help in selecting the optimal wavelength for quantification of all components.[10]

Experimental Protocol: Stability-Indicating HPLC Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: 10% B to 90% B over 30 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (verify optimal wavelength with PDA).

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1.0 mg/mL.

  • System Suitability Test (SST): Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%. The tailing factor should be between 0.8 and 1.5.[10] This validates that the system is performing correctly on the day of analysis.

  • Analysis: Inject the sample and identify impurities based on their retention times. Quantify using area percent normalization, assuming a similar response factor for all impurities initially.

Structural Elucidation and Identification

While HPLC quantifies impurities, it does not identify them. For this, spectroscopic techniques are indispensable.

Mass Spectrometry (MS) for Molecular Weight

Coupling the HPLC system to a mass spectrometer (LC-MS) is the most efficient way to gain structural information on impurities as they elute from the column.[11]

  • Causality of Technique: Electrospray Ionization (ESI) in positive mode is the ideal choice. The basic amino group on the molecule will readily accept a proton, forming a strong [M+H]⁺ ion, allowing for the direct determination of the molecular weight of the parent compound and any co-eluting impurities. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further aiding in identification.[6]

Nuclear Magnetic Resonance (NMR) for Definitive Structure

NMR spectroscopy is the gold standard for the structural elucidation of organic compounds.[12][13] It provides definitive information about the carbon-hydrogen framework.

  • ¹H NMR: Confirms the presence and connectivity of protons. Expected signals for this compound would include aromatic protons, the -NH2 protons, piperidine ring protons, and the ethyl ester protons (a characteristic triplet and quartet). The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These advanced techniques are used to establish connectivity between protons and carbons, which is crucial for unambiguously identifying the structure of unknown impurities that have been isolated.[14]

Experimental Protocol: NMR Sample Preparation
  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice as it can solubilize a wide range of organic compounds and will not exchange with the -NH₂ protons, allowing them to be observed.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[13]

  • Acquire ¹H, ¹³C, and relevant 2D spectra as needed.

Forced Degradation: Probing for Instability

Forced degradation studies are a regulatory requirement and a critical part of method development.[15][16] They are used to demonstrate the specificity of the analytical method and to identify likely degradation products that could form under storage conditions.[7][17] The goal is to achieve 5-20% degradation of the parent compound.[17]

Forced_Degradation cluster_conditions Stress Conditions cluster_analysis Analysis & Outcome Acid Acidic Hydrolysis 0.1 M HCl, 60°C Analysis Analysis by HPLC-PDA & LC-MS Acid->Analysis Base Basic Hydrolysis 0.1 M NaOH, 60°C Base->Analysis Oxid Oxidation 3% H₂O₂, RT Oxid->Analysis Therm Thermal 80°C, Solid State Therm->Analysis Photo Photolytic ICH Q1B Light Box Photo->Analysis Outcome Outcome - Identification of Degradants - Peak Purity Assessment - Mass Balance Calculation Analysis->Outcome

Caption: Workflow for forced degradation studies.

Experimental Protocol: Forced Degradation Study
  • Sample Preparation: Prepare five separate solutions of the compound at 1.0 mg/mL.

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C. Sample at intervals (e.g., 2, 4, 8, 24 hours) until target degradation is reached. Neutralize with NaOH before injection.[17]

  • Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C. Sample at intervals and neutralize with HCl before injection. This condition is likely to hydrolyze the ethyl ester to a carboxylic acid.[18]

  • Oxidation: Add 3% H₂O₂ and keep at room temperature. Sample at intervals.

  • Thermal Degradation: Store the solid sample in an oven at 80 °C. Sample at intervals by dissolving the solid.

  • Photolytic Degradation: Expose the solid and solution samples to light as specified in ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples by the developed HPLC-PDA method. Check for new peaks, assess the peak purity of the parent peak to ensure no co-elution, and calculate mass balance. Use LC-MS to identify major degradants.

Absolute Purity Determination

Chromatographic purity (area %) is a relative measure. For a complete profile, an absolute purity value is often required.

Elemental Analysis (CHN)

Elemental analysis determines the mass percentage of Carbon, Hydrogen, and Nitrogen in the sample.[19] The experimental values are compared to the theoretical values calculated from the molecular formula (C₁₄H₁₉N₃O₄). A close match (typically within ±0.4%) provides strong evidence of bulk purity and confirms the elemental composition.[20]

Quantitative NMR (qNMR)

qNMR is a powerful primary method for determining purity without the need for a specific reference standard of the analyte. By integrating the signal of the analyte against a certified internal standard of known concentration, a direct and highly accurate purity value can be calculated.

Conclusion: Synthesizing the Data into a Purity Profile

The purity of this compound cannot be determined by a single measurement. It is the culmination of a rigorous, multi-faceted investigation. A comprehensive purity profile is built by:

  • Developing a validated, stability-indicating HPLC method to separate and quantify all process-related impurities and potential degradants.[5]

  • Utilizing forced degradation studies to prove the method's specificity and to understand the molecule's intrinsic stability.[16]

  • Employing LC-MS to rapidly assign molecular weights to unknown peaks, providing the first step in identification.[11]

  • Using NMR spectroscopy for the unambiguous structural confirmation of the main component and the definitive elucidation of any significant unknown impurities.[14]

  • Confirming the bulk purity and elemental composition through an orthogonal technique like elemental analysis.[19]

By following this integrated and scientifically-grounded approach, researchers and drug developers can establish a thorough and trustworthy purity profile, ensuring the quality of the material and satisfying the stringent requirements of global regulatory agencies.

References

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • SynThink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. [Link]

  • SCION Instruments. (2023). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. SCION Instruments. [Link]

  • Arcinova. (2024). A practical guide to forced degradation and stability studies for drug substances. Arcinova. [Link]

  • Veeprho. (2020). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Veeprho. [Link]

  • FDA. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]

  • Slideshare. (2015). Structural elucidation by NMR(1HNMR). Slideshare. [Link]

  • Patel, Y. P., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research. [Link]

  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Quality Analysis. GC-MS: gas chromatography-mass spectrometry. Quality Analysis. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Sharp Services. (2024). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services. [Link]

  • ARTEMIS LABS. GC MS Technique. ARTEMIS LABS. [Link]

  • Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. Study.com. [Link]

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2014). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • De Smet, M., et al. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]

  • Quality Analysis. (2022). GC-MS/Headspace-GC-MS: How does the method work - and when is it used?. YouTube. [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link]

  • B-Prime. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]

  • Wikipedia. Gas chromatography–mass spectrometry. Wikipedia. [Link]

  • Wikipedia. Elemental analysis. Wikipedia. [Link]

  • Spokoyny, A. M. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. Organometallics. [Link]

  • eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. eGyanKosh. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • Wesleyan University. CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. [Link]

  • Vander-Vennen, R. E., & Van-Atta, R. E. (1951). Quantitative Estimation of Aromatic Nitro Compounds. Analytical Chemistry. [Link]

  • ResearchGate. (2015). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. [Link]

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The Rising Profile of Nitrophenyl-Substituted Piperidines: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for interacting with complex biological targets. The introduction of a nitrophenyl group to this versatile heterocycle imparts unique electronic and steric properties, opening up new avenues for drug discovery and chemical biology research. This technical guide provides an in-depth exploration of the burgeoning research applications of nitrophenyl-substituted piperidines, offering a synthesis of current knowledge, practical experimental protocols, and insights into their therapeutic potential for researchers, scientists, and drug development professionals.

I. The Synthetic Toolkit: Crafting Nitrophenyl-Substituted Piperidines

The strategic placement of the nitrophenyl moiety on the piperidine ring is crucial for modulating biological activity. Several synthetic strategies have been developed to achieve this, primarily focusing on N-arylation and C-C bond formation reactions.

Nucleophilic Aromatic Substitution (SNA r): A Workhorse for N-Arylation

A common and effective method for synthesizing N-(nitrophenyl)piperidines is through the nucleophilic aromatic substitution (SNA r) reaction. This typically involves the reaction of piperidine with an activated nitro-substituted fluoro- or chloro-benzene derivative.

Exemplary Protocol: Synthesis of 1-(4-Nitrophenyl)piperidine

This protocol describes a straightforward synthesis of 1-(4-nitrophenyl)piperidine, a foundational compound for further derivatization.

  • Materials:

    • Piperidine

    • 1-Fluoro-4-nitrobenzene

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of piperidine (1.2 equivalents) in DMF, add potassium carbonate (2.0 equivalents).

    • Add 1-fluoro-4-nitrobenzene (1.0 equivalent) to the mixture.

    • Heat the reaction mixture at 80-100°C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to yield 1-(4-nitrophenyl)piperidine.[2]

Advanced Synthetic Strategies

More complex substitution patterns can be achieved through various synthetic methodologies, including palladium-catalyzed cross-coupling reactions and multi-component reactions, which allow for greater diversity in the final products.[2]

II. Research Applications: From Enzyme Inhibition to Neuroprotection and Oncology

The unique stereoelectronic properties of nitrophenyl-substituted piperidines have led to their investigation in several key areas of therapeutic research.

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

The ability of nitrophenyl-piperidines to interact with the active sites of enzymes has made them attractive candidates for the development of novel inhibitors.

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest for treating hyperpigmentation disorders and in the cosmetics industry. Nitrophenyl-substituted piperazine (a closely related scaffold) derivatives have been synthesized and shown to exhibit significant tyrosinase inhibitory effects.[3] The nitrophenyl group can participate in crucial interactions within the enzyme's active site.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This colorimetric assay quantifies the inhibitory effect of a compound on the activity of mushroom tyrosinase using L-DOPA as a substrate.

  • Materials:

    • Mushroom Tyrosinase (EC 1.14.18.1)

    • L-3,4-dihydroxyphenylalanine (L-DOPA)

    • Phosphate buffer (50 mM, pH 6.8)

    • Test compounds dissolved in DMSO

    • 96-well microplate reader

  • Procedure:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of various concentrations of the test compound, and 20 µL of the tyrosinase solution to the test wells.

    • For control wells, add 60 µL of phosphate buffer and 20 µL of the tyrosinase solution.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute for 20 minutes) using a microplate reader.

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[2][4]

Tyrosinase_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_buffer Prepare Phosphate Buffer add_reagents Add Buffer, Tyrosinase, & Compound to Plate prep_buffer->add_reagents prep_tyrosinase Prepare Tyrosinase Solution prep_tyrosinase->add_reagents prep_ldopa Prepare L-DOPA Solution prep_compound Prepare Test Compound Dilutions prep_compound->add_reagents pre_incubate Pre-incubate at 25°C add_reagents->pre_incubate initiate_reaction Add L-DOPA to Start Reaction pre_incubate->initiate_reaction measure_abs Measure Absorbance at 475 nm initiate_reaction->measure_abs calc_rate Calculate Reaction Rate measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro tyrosinase inhibition assay.

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive deficits.[5] Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can increase acetylcholine levels in the brain. Several piperidine derivatives have been investigated as cholinesterase inhibitors, and the inclusion of a nitrophenyl group can influence their binding affinity and selectivity.[6][7] For instance, certain nitro-substituted piperidine-3-carbohydrazide-hydrazones have shown potent activity against both AChE and BuChE.[6]

Structure-Activity Relationship (SAR) Insights: Studies on piperidine-based cholinesterase inhibitors have revealed that:

  • The nature and position of substituents on the phenyl ring significantly impact inhibitory activity.

  • Nitro groups, particularly at the para-position, can enhance activity, likely through interactions with key amino acid residues in the active site gorge of the cholinesterases.[6]

  • The length and nature of the linker connecting the piperidine and the nitrophenyl moiety are critical for optimal positioning within the active site.

Neurodegenerative Diseases: Seeking Neuroprotection

Beyond symptomatic treatment through enzyme inhibition, there is a growing interest in developing neuroprotective agents that can slow or halt the progression of neurodegenerative diseases. Piperidine derivatives have shown promise in this area, and the nitrophenyl group can contribute to their neuroprotective effects.

Potential Mechanisms of Neuroprotection:

  • Antioxidant Activity: The nitro group can modulate the electronic properties of the molecule, potentially leading to antioxidant effects that combat the oxidative stress implicated in neurodegeneration.[6]

  • Anti-inflammatory Effects: Neuroinflammation is a key feature of many neurodegenerative disorders. Piperidine derivatives have been shown to possess anti-inflammatory properties, and the nitrophenyl moiety may enhance this activity.[8]

  • Modulation of Signaling Pathways: Nitrophenyl-substituted compounds may interact with various signaling pathways involved in neuronal survival and apoptosis.[1]

Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity Model)

This assay assesses the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure, a common model for excitotoxicity in neurodegenerative diseases.[9]

  • Materials:

    • Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)

    • Cell culture medium and supplements

    • Glutamate

    • Test compounds dissolved in a suitable solvent

    • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Procedure:

    • Culture primary cortical neurons or plate a neuronal cell line in 96-well plates.

    • Once the cells are appropriately differentiated, treat them with various concentrations of the test compound for a predetermined pre-incubation period (e.g., 1-2 hours).

    • Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 100-500 µM) for a short duration (e.g., 10-30 minutes).

    • Remove the glutamate-containing medium and replace it with fresh medium containing the test compound.

    • Incubate the cells for 24-48 hours.

    • Assess cell viability by measuring the release of LDH into the culture medium using a commercially available kit. Increased LDH release indicates greater cell death.

    • Calculate the percentage of neuroprotection afforded by the test compound at each concentration relative to the glutamate-only control.

Neuroprotection_Assay cluster_prep Cell Culture cluster_treatment Treatment cluster_analysis Analysis culture_cells Culture Neuronal Cells in 96-well Plates pre_incubate Pre-incubate with Test Compound culture_cells->pre_incubate add_glutamate Induce Excitotoxicity with Glutamate pre_incubate->add_glutamate post_incubate Incubate for 24-48h add_glutamate->post_incubate ldh_assay Measure LDH Release post_incubate->ldh_assay calc_protection Calculate % Neuroprotection ldh_assay->calc_protection

Caption: Workflow for an in vitro neuroprotection assay using a glutamate excitotoxicity model.

Oncology: Targeting Cancer Cell Proliferation and Survival

The piperidine scaffold is present in numerous anticancer drugs, and the introduction of a nitrophenyl group can lead to compounds with potent cytotoxic and antiproliferative activities.[4][10]

Potential Anticancer Mechanisms:

  • Induction of Apoptosis: Nitrophenyl-substituted piperidines may trigger programmed cell death in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and activation of caspases.[4]

  • Cell Cycle Arrest: These compounds can interfere with the cell cycle machinery, leading to arrest at different phases (e.g., G2/M), thereby preventing cancer cell proliferation.[11]

  • Inhibition of Signaling Pathways: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and is often dysregulated in cancer. Piperidine derivatives have been shown to inhibit this pathway.[4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Complete cell culture medium

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

  • Procedure:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the nitrophenyl-substituted piperidine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Quantitative Data Summary: Anticancer Activity of a Piperidine Derivative

Compound IDCancer Cell LineIC₅₀ (µM)[12]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chlorideA549 (Lung Cancer)32.43

III. Future Perspectives and Conclusion

Nitrophenyl-substituted piperidines represent a promising class of compounds with a diverse range of potential therapeutic applications. The continued exploration of their synthesis and biological activities is likely to yield novel drug candidates for a variety of diseases. Future research should focus on:

  • Expanding the chemical space: The development of new synthetic methods to access a wider range of structurally diverse nitrophenyl-substituted piperidines will be crucial for optimizing their pharmacological properties.

  • Elucidating detailed mechanisms of action: A deeper understanding of how these compounds interact with their biological targets at the molecular level will facilitate rational drug design.

  • In vivo evaluation: Promising candidates identified in vitro will need to be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles.

IV. References

  • Li, Y., et al. (2020). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin. Molecules, 25(15), 3456.

  • LookChem. (n.d.). 1-(4-Nitrophenyl)piperidine. Retrieved from [Link]

  • Gümüş, M., et al. (2023). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Archiv der Pharmazie, 356(2), e2200519.

  • Gant, T. G. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Molbank, 2023(4), M1744.

  • Gong, Y., et al. (2023). The piperine derivative HJ105 inhibits Aβ1-42-induced neuroinflammation and oxidative damage via the Keap1-Nrf2-TXNIP axis. Phytomedicine, 111, 154661.

  • Sugimoto, H., et al. (1992). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 35(24), 4542–4548.

  • Shintani, M., et al. (2009). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Biological & pharmaceutical bulletin, 32(9), 1571–1575.

  • Asadi, M., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of the Iranian Chemical Society, 21(1), 1-13.

  • Sugimoto, H., et al. (1997). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 40(25), 4103–4110.

  • Naicker, L., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(31), 783-792.

  • Dogan, I., et al. (2018). Synthesis, molecular modeling and evaluation of anticancer activities of some 1-substituted-4-phenyl piperazine derivatives. Macedonian Pharmaceutical Bulletin, 64(1), 29-37.

  • Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in pharmacology, 12, 772418.

  • Viegas, C., Jr, et al. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & medicinal chemistry, 13(13), 4184–4190.

  • Zhao, H. Y., et al. (2000). The relationship between structure and antioxidative activity of piperidine nitroxides. Acta pharmacologica Sinica, 21(11), 1015–1021.

  • Al-Ghorbani, M., et al. (2022). Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. Scientific reports, 12(1), 1598.

  • Khan, I., et al. (2023). Structure–activity relationship of piperidine derivatives with promising anti-inflammatory and antimicrobial activities: design, synthesis, in vitro, and in silico studies. Journal of Biomolecular Structure and Dynamics, 1-18.

  • Wang, P., et al. (2015). Synthesis and anticancer activities of ceritinib analogs modified in the terminal piperidine ring. European journal of medicinal chemistry, 93, 313–322.

  • Szymański, P., et al. (2017). Nitroxides as Antioxidants and Anticancer Drugs. International journal of molecular sciences, 18(11), 2439.

  • Keana, J. F., et al. (1993). In Vitro Neuroprotection by Substituted Guanidines With Varying Affinities for the N-methyl-D-aspartate Receptor Ionophore and for Sigma Sites. The Journal of pharmacology and experimental therapeutics, 267(1), 311–317.

  • Saify, Z. S., et al. (2013). THE STUDY OF ANTI-INFLAMMATORY RESPONSE IN RELATION WITH ANTITRYPTIC ACTIVITY OF 4-HYDROXY-4-PHENYL PIPERIDINE DERIVATIVES. Pakistan journal of pharmaceutical sciences, 26(4), 743–747.

  • Karakurt, A., et al. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 5(8), 40-42.

  • Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in pharmacology, 12, 772418.

  • Yavuz, S., & Çelik, H. (2023). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal, 3(2), 119-123.

  • Wang, P., et al. (2015). Synthesis and anticancer activities of ceritinib analogs modified in the terminal piperidine ring. European journal of medicinal chemistry, 93, 313-322.

  • Wang, R., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS chemical neuroscience, 12(2), 285–299.

  • Kamal, A., et al. (2011). Synthesis and antitumor evaluation of nitrovinyl biphenyls: anticancer agents based on allocolchicines. ChemMedChem, 6(6), 1025–1030.

  • Gelen, V., et al. (2022). Investigation of the effects of curcumin and piperine on cyclophosphamide-induced brain injury in rats. Drug and chemical toxicology, 45(6), 2636–2643.

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The Piperidine-4-Carboxylate Scaffold: A Technical Guide to Synthesis and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1][2][3] Among its derivatives, the piperidine-4-carboxylate scaffold has emerged as a particularly valuable starting point for the synthesis of novel therapeutics. Its rigid, saturated heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to achieve high-affinity and selective interactions with biological targets.[4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel piperidine-4-carboxylate derivatives. We will explore the strategic importance of this scaffold, delve into key synthetic methodologies with detailed protocols, and discuss its application in the development of innovative therapeutics.

The Strategic Importance of the Piperidine-4-Carboxylate Core

The piperidine-4-carboxylate moiety offers a unique combination of structural and chemical properties that make it an attractive scaffold in drug design. The piperidine ring itself is a saturated heterocycle, which imparts a degree of conformational rigidity, reducing the entropic penalty of binding to a target protein.[4] The carboxylic acid at the 4-position and the secondary amine are key functional handles that allow for diverse and controlled chemical modifications.

The tert-butoxycarbonyl (Boc) protected form, N-BOC-piperidine-4-carboxylic acid, is a particularly crucial intermediate.[5] The Boc group effectively shields the nitrogen, preventing unwanted side reactions while allowing for selective manipulation of the carboxylic acid.[5] This protecting group can be easily removed under mild acidic conditions, enabling subsequent functionalization of the piperidine nitrogen.[5] This strategic orthogonality is fundamental to the multi-step syntheses required for creating complex drug candidates.[5]

Derivatives of this core have been investigated for a wide range of therapeutic applications, including:

  • Analgesics and anti-inflammatory agents[6][7]

  • Antimicrobial and antifungal agents[8][9]

  • Anticancer agents[10]

  • Inhibitors of enzymes such as carbonic anhydrase and dipeptidyl peptidase IV[11][12]

  • Modulators of neurotransmitter systems[6]

Key Synthetic Strategies for Piperidine-4-Carboxylate Derivatives

The synthesis of functionalized piperidine-4-carboxylate derivatives can be approached through several robust and versatile methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

N-Arylation via Cross-Coupling Reactions

The formation of a carbon-nitrogen bond between the piperidine nitrogen and an aryl or heteroaryl group is a common and critical step in the synthesis of many biologically active compounds. The Buchwald-Hartwig amination and the Ullmann condensation are two powerful cross-coupling reactions for achieving this transformation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic organic chemistry for its broad substrate scope and functional group tolerance.[13] This reaction allows for the facile synthesis of aryl amines under relatively mild conditions, replacing harsher traditional methods.[13]

Buchwald_Hartwig_Workflow A Aryl Halide (Ar-X) E Reaction Assembly A->E B Piperidine Derivative B->E C Pd Catalyst & Ligand C->E D Base D->E F Heating & Stirring E->F Inert Atmosphere G Workup & Purification F->G Reaction Monitoring (TLC/LC-MS) H N-Aryl Piperidine Product G->H Column Chromatography

Caption: Simplified mechanism of the Pictet-Spengler reaction.

Detailed Experimental Protocol: Pictet-Spengler Reaction

This protocol describes a general procedure for the synthesis of a tetrahydro-β-carboline derivative.

Materials:

  • Tryptamine (1.0 mmol)

  • Aldehyde (1.1 mmol)

  • Trifluoroacetic acid (TFA) (2.0 mmol)

  • Dichloromethane (DCM) (10 mL)

Procedure:

  • Dissolve tryptamine in dichloromethane in a round-bottom flask.

  • Add the aldehyde to the solution and stir at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. [14]8. Extract the product with dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. [14]

Asymmetric Synthesis Strategies

The development of enantiomerically pure piperidine derivatives is of paramount importance, as the stereochemistry of a drug molecule often dictates its pharmacological activity. Catalytic asymmetric synthesis provides an efficient means to access these chiral building blocks. [15][16][17][18]Rhodium-catalyzed asymmetric reductive Heck reactions and phosphine-catalyzed [4+2] annulations of imines with allenes are two notable examples of modern asymmetric methods for piperidine synthesis. [15][17]

Structure-Activity Relationship (SAR) and Bioisosteric Replacement

The piperidine-4-carboxylate scaffold serves as an excellent starting point for systematic SAR studies. By modifying the substituents on the piperidine nitrogen and the carboxylic acid moiety, researchers can fine-tune the pharmacological properties of the molecule to optimize potency, selectivity, and pharmacokinetic profiles. For instance, in the development of anti-Mycobacterium abscessus agents, modifications to the piperidine-4-carboxamide core led to analogues with significantly increased antibacterial activity. [19] Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the properties of a lead compound. [20][21][22]This involves substituting a functional group with another that has similar steric and electronic properties. In the context of piperidine-4-carboxylates, bioisosteres can be employed to:

  • Improve metabolic stability [23]* Enhance aqueous solubility [24]* Reduce lipophilicity [23]* Modulate target binding interactions

Common Bioisosteric Replacements for the Carboxylic Acid Group:

Carboxylic Acid (-COOH)Bioisostere ExamplesRationale for Replacement
TetrazoleSimilar acidity, improved metabolic stability
AcylsulfonamideCan mimic the hydrogen bonding pattern
Hydroxamic acidCan act as a metal chelator in metalloenzyme inhibitors

Conclusion

The piperidine-4-carboxylate scaffold is a privileged structure in drug discovery, offering a versatile platform for the synthesis of novel and diverse chemical entities. A thorough understanding of modern synthetic methodologies, such as the Buchwald-Hartwig amination and the Pictet-Spengler reaction, is essential for the efficient construction of libraries of these compounds for biological screening. Furthermore, a strategic approach to SAR studies and bioisosteric replacement can lead to the optimization of lead compounds with improved therapeutic potential. As our understanding of disease biology continues to grow, the creative application of these chemical principles to the piperidine-4-carboxylate core will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

  • Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. (2022). PubMed Central.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Diastereoselective Pictet-Spengler Reaction for Piperidine Synthesis. (n.d.). Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Structure–activity relationship of piperidine derivatives with... (n.d.).
  • The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
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  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (n.d.). Synfacts.
  • 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. (n.d.). Chem-Impex.
  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. (n.d.). PubMed Central.
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (n.d.). PMC - NIH.
  • Pictet–Spengler reaction. (n.d.). Wikipedia.
  • minimizing side reactions in the Pictet-Spengler synthesis of piperidines. (n.d.). Benchchem.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC - PubMed Central.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Buchwald–Hartwig amin
  • Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. (n.d.). PubMed.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.
  • Methyl 4-piperidinecarboxyl
  • Z-piperidine-4-carboxamidine. (n.d.). Chem-Impex.
  • Bicyclic Bioisosteres of Piperidine: Version 2.0. (n.d.).
  • Catalytic Asymmetric Synthesis of Piperidine Derivatives Through the [4 + 2] Annulation of Imines with Allenes. (2025).
  • Ullmann condens
  • Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. (2021). PubMed.
  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. (n.d.). PubMed Central.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.
  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.).
  • The Pictet-Spengler Reaction Upd
  • Catalytic Asymmetric Synthesis of Piperidene Deriv
  • Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. (2025).
  • 4-Aminopiperidine-4-carboxylic acid. (n.d.). PubChem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine nucleus in the field of drug discovery. (n.d.).
  • Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. (2020).
  • Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. (n.d.). Journal of Medicinal Chemistry.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.
  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
  • Analgesic activity of alkyl piperidine deriv
  • Building Blocks for Bioisosteric Replacement in Medicinal Chemistry. (n.d.). TCI Chemicals.
  • Bioisosteres of Common Functional Groups. (n.d.). [No Source Found].
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. (2022).
  • Ethyl piperidine-4-carboxyl

Sources

Physical and chemical properties of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical characterization of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate. This molecule, possessing a unique combination of a substituted nitroaniline and a piperidine carboxylate moiety, is of significant interest in medicinal chemistry and drug discovery as a potential scaffold for the development of novel therapeutic agents. The presence of reactive functional groups offers multiple avenues for further chemical modification, making it a versatile building block in the synthesis of more complex molecules.[1]

Molecular Structure and Physicochemical Properties

This compound is a solid organic compound at room temperature. Its core structure consists of a piperidine ring substituted at the 1-position with a 2-amino-4-nitrophenyl group and at the 4-position with an ethyl carboxylate group.

Physical Properties

A summary of the key physical properties of the title compound is presented in the table below.

PropertyValueSource
CAS Number 1221792-44-4
Molecular Formula C₁₄H₁₉N₃O₄
Molecular Weight 293.32 g/mol
Appearance Solid
Melting Point 128 - 130 °C
Solubility Estimated to be soluble in polar organic solvents such as DMSO, DMF, and methanol; sparingly soluble in ethanol; and likely insoluble in water and non-polar solvents like hexane.Inferred from structurally similar compounds[2]
Chemical Identifiers
IdentifierValueSource
IUPAC Name This compound
InChI 1S/C14H19N3O4/c1-2-21-14(18)10-5-7-16(8-6-10)13-4-3-11(17(19)20)9-12(13)15/h3-4,9-10H,2,5-8,15H2,1H3
InChIKey JNXOKTJJTCLQNN-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(C2=C(C=C(C=C2)[O-])N)CC1

Synthesis and Reactivity

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The synthesis would likely involve the reaction of a suitably activated nitro-substituted benzene derivative, such as 2-fluoro-5-nitroaniline, with ethyl piperidine-4-carboxylate. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. The fluorine atom is an excellent leaving group in this context.

Reaction Scheme:

G reactant1 2-Fluoro-5-nitroaniline plus + reactant1->plus reactant2 Ethyl piperidine-4-carboxylate arrow Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat reactant2->arrow product This compound plus->reactant2 arrow->product

Caption: Proposed synthesis of the title compound via SNAr.

Causality Behind Experimental Choices:

  • Choice of Reactants: 2-Fluoro-5-nitroaniline is an ideal starting material due to the presence of a good leaving group (fluorine) activated by a strong electron-withdrawing group (nitro) in a position that directs the incoming nucleophile to the desired carbon.[3] Ethyl piperidine-4-carboxylate serves as the nucleophile, with the secondary amine of the piperidine ring attacking the electron-deficient aromatic ring.[4]

  • Role of the Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is crucial to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity. It also neutralizes the hydrofluoric acid (HF) formed as a byproduct, driving the reaction to completion.

  • Solvent and Temperature: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is well-suited for SNAr reactions as it can solvate the cationic intermediates and does not interfere with the nucleophile. Heating the reaction mixture is typically required to overcome the activation energy of the reaction.

Expected Reactivity

The chemical reactivity of this compound is dictated by its functional groups:

  • Amino Group: The primary aromatic amine can undergo diazotization, acylation, and alkylation reactions. It also influences the electron density of the aromatic ring.

  • Nitro Group: The nitro group can be reduced to an amine, providing a route to further derivatization. This transformation is often a key step in modifying the electronic and pharmacological properties of the molecule.

  • Ester Group: The ethyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to amides or other ester derivatives.

Analytical Characterization: A Self-Validating System

A rigorous analytical workflow is essential to confirm the identity, purity, and structural integrity of the synthesized compound. The combination of spectroscopic and chromatographic techniques provides a self-validating system where each method corroborates the findings of the others.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesis Proposed Synthesis Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR HPLC HPLC Purity Analysis Purification->HPLC

Caption: Experimental workflow for synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-quality NMR tube.[5]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

  • Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.

Predicted Spectral Data:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Protons: Expect signals in the range of δ 6.5-8.0 ppm. The protons on the nitroaniline ring will exhibit characteristic splitting patterns based on their substitution.

    • Piperidine Protons: A complex series of multiplets is expected in the δ 1.5-3.5 ppm region.

    • Ethyl Ester Protons: A quartet around δ 4.1 ppm (CH₂) and a triplet around δ 1.2 ppm (CH₃) are anticipated.

    • Amine Protons: A broad singlet may appear in the δ 5.0-6.0 ppm range, which may exchange with D₂O.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Aromatic Carbons: Signals will appear in the δ 110-150 ppm region. The carbons attached to the nitro and amino groups will be significantly shifted.

    • Carbonyl Carbon: The ester carbonyl carbon should resonate around δ 170-175 ppm.

    • Piperidine Carbons: Peaks are expected in the δ 25-55 ppm range.

    • Ethyl Ester Carbons: The O-CH₂ carbon will be around δ 60 ppm, and the CH₃ carbon will be around δ 14 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • LC-MS Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile (or methanol), often with 0.1% formic acid to aid ionization.

    • Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be effective due to the presence of basic nitrogen atoms.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern in MS/MS experiments to corroborate the proposed structure.

Predicted Mass Spectrum (ESI+):

  • Molecular Ion: A prominent peak at m/z 294.14, corresponding to the protonated molecule [C₁₄H₁₉N₃O₄ + H]⁺.

  • Major Fragments: Expect fragmentation patterns involving the loss of the ethyl group (-29 Da), the ethoxycarbonyl group (-73 Da), and cleavages within the piperidine ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Predicted FT-IR Data:

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200N-H (amine)Stretching
3000-2850C-H (aliphatic)Stretching
~1730C=O (ester)Stretching
1600-1450C=C (aromatic)Stretching
1550-1490 & 1350-1300N-O (nitro)Asymmetric & Symmetric Stretching
~1250C-O (ester)Stretching
High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the standard method for determining the purity of pharmaceutical compounds.

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Prepare a solution of the compound in the mobile phase at a known concentration (e.g., 0.5 mg/mL).

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid or formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the nitroaniline chromophore absorbs strongly (e.g., 254 nm or a wavelength determined by a photodiode array detector).

  • Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Conclusion

This compound is a molecule with significant potential in drug discovery and organic synthesis. This guide has provided a detailed overview of its physical and chemical properties, a plausible synthetic route, and a comprehensive analytical workflow for its characterization. The presented protocols and predicted data serve as a robust framework for researchers working with this compound, ensuring scientific integrity and facilitating further investigation into its applications.

References

  • Anderson, J. C., Bouvier-Israel, E., Rundell, C. D., & Zhang, X. (n.d.). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. UCL Discovery. Retrieved from [Link]

  • SpectraBase. (n.d.). ethyl 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]-4-piperidinecarboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link][5]

  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link][4]

  • Al-Masoudi, N. A., et al. (2020). Mercuration and Telluration of 2-Fluoro-5-nitroaniline: Synthesis, Antibacterial, and Computational Study. Russian Journal of General Chemistry, 90(4), 746–753.
  • SIELC Technologies. (2018). Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate. Retrieved from [Link][6]

  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link][7]

  • SciSpace. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Retrieved from [Link][8]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Retrieved from [Link][9]

  • SpectraBase. (n.d.). Ethyl 4-aminopiperidine-1-carboxylate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link][10]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-[(E)-(2-hydroxybenzylidene)amino]piperidine-1-carboxylate. PubMed Central. Retrieved from [Link][11]

  • PubChem. (n.d.). Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate. Retrieved from [Link][12]

  • ResearchGate. (2018). 2-Fluoro-5-nitroaniline. Retrieved from [Link][13]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link][1]

  • National Institutes of Health. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Retrieved from [Link][14]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link][15]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link][16]

  • NIST. (n.d.). 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link][17]

Sources

Safety and handling of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling and Characterization of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate

Disclaimer

This document provides a comprehensive guide to the safe handling of this compound based on established principles of chemical safety and data from structurally analogous compounds. As this molecule may be a novel or specialized research chemical, a specific, official Safety Data Sheet (SDS) was not publicly available at the time of writing. The information herein is intended for use by trained professionals in a controlled laboratory setting. All procedures should be conducted following a thorough, site-specific risk assessment.

Introduction and Structural Overview

This compound is a substituted N-arylpiperidine. Its structure integrates three key functional motifs: a 4-nitroaniline system, a secondary amine integrated into a piperidine ring, and an ethyl ester. The presence of the nitroaromatic and amino groups suggests that this compound is likely a colored solid and may possess specific reactivity and toxicity profiles that demand careful handling. This guide provides a detailed examination of its presumed properties, safe handling protocols, and proposed methods for its synthesis and characterization.

Figure 1: Chemical Structure of the Target Compound.

Hazard Identification and Risk Assessment

A thorough risk assessment is mandatory before handling this compound. The primary hazards are inferred from its structural components: the nitroaniline moiety.

2.1 Inferred Toxicological Profile:

  • 4-Nitroaniline: Aromatic nitro compounds are known for their toxicity. 4-Nitroaniline, a key structural alert, is classified as toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.

  • N-Arylpiperidines: While the piperidine ring itself is a common scaffold in pharmaceuticals, its combination with a toxicophoric group like nitroaniline warrants caution.

Table 1: Summary of Inferred Hazards

Hazard ClassDescriptionRecommended Precaution
Acute Toxicity Potentially toxic via oral, dermal, and inhalation routes.Avoid all direct contact. Use in a certified chemical fume hood.
Mutagenicity Suspected mutagen based on the nitroaniline group.Handle as a potential mutagen. Avoid creating dust.
Organ Toxicity Potential for organ damage upon repeated exposure.Minimize exposure duration and quantity.
Skin/Eye Irritation Likely to be a skin, eye, and respiratory irritant.Wear appropriate PPE, including gloves, lab coat, and eye protection.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to protection is essential.

  • Engineering Controls: All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment:

    • Hand Protection: Nitrile gloves are required. Consider double-gloving, especially during weighing and transfer operations.

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or if there is a splash risk.

    • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.

    • Respiratory Protection: While a fume hood is the primary control, a respirator with an appropriate organic vapor/particulate cartridge may be required for emergency situations or if engineering controls are not sufficient.

cluster_ppe PPE & Engineering Controls Workflow A Start: Handling Required B Is solid being weighed or transferred? A->B C Perform in Chemical Fume Hood B->C Yes B->C No (Solution) D Wear Double Nitrile Gloves C->D E Wear Safety Goggles & Lab Coat D->E F Is there a splash risk? E->F G Add Face Shield F->G Yes H Proceed with Experiment F->H No G->H

Figure 2: Logic Diagram for PPE Selection.

Handling, Storage, and Disposal

4.1 Handling:

  • Use the smallest quantities necessary for the experiment.

  • Avoid the formation of dust. If possible, handle as a solution.

  • Ensure all containers are clearly and accurately labeled.

  • Be aware of potential ignition sources if working with flammable solvents.

4.2 Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents, strong acids, and strong bases.

  • The container must be tightly sealed to prevent exposure to moisture and air.

4.3 Disposal:

  • All waste, including contaminated PPE, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

Proposed Synthesis and Characterization Workflow

A plausible synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction.

5.1 Proposed Synthesis: SNAr Reaction

This reaction would likely involve the coupling of a di-substituted nitrobenzene with ethyl piperidine-4-carboxylate.

  • Reactants:

    • 1-Fluoro-2-amino-4-nitrobenzene (or a related leaving group).

    • Ethyl piperidine-4-carboxylate.

    • A non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate).

    • An aprotic polar solvent (e.g., DMSO or DMF).

Step-by-Step Protocol:

  • Reaction Setup: In a fume hood, charge a dry round-bottom flask with 1-fluoro-2-amino-4-nitrobenzene and the chosen solvent.

  • Addition of Base: Add the base to the reaction mixture and stir.

  • Addition of Piperidine: Slowly add a solution of ethyl piperidine-4-carboxylate to the mixture.

  • Reaction Monitoring: Heat the reaction (e.g., to 80-100 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel.

cluster_synthesis Proposed Synthesis Workflow A 1. Combine Reactants in Fume Hood (1-Fluoro-2-amino-4-nitrobenzene, Solvent, Base) B 2. Add Ethyl Piperidine-4-carboxylate A->B C 3. Heat and Monitor Reaction (TLC/LC-MS) B->C D 4. Aqueous Work-up and Extraction C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS, etc.) E->F

Figure 3: High-Level Synthesis and Purification Workflow.

5.2 Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Table 2: Analytical Characterization Methods

TechniquePurposeExpected Observations
1H NMR Structural elucidation and purity assessment.Signals corresponding to the aromatic protons, the piperidine ring protons, and the ethyl ester group.
13C NMR Confirmation of the carbon skeleton.Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry Determination of molecular weight.A molecular ion peak corresponding to the exact mass of the compound.
FTIR Identification of functional groups.Characteristic stretches for N-H (amine), C=O (ester), and N-O (nitro) bonds.
HPLC Purity assessment.A single major peak indicating a high degree of purity.

Emergency Procedures

6.1 Spills:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material (e.g., vermiculite or sand).

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

6.2 Exposure:

  • Inhalation: Move to fresh air immediately. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a compound that requires careful and informed handling due to the toxicological risks associated with its nitroaniline substructure. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and following the guidance outlined in this document, researchers can work with this and structurally related compounds in a safe and responsible manner. A thorough, specific risk assessment must always precede any experimental work.

References

  • PubChem. (n.d.). 4-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.).Safety Data Sheet for 4-Nitroaniline. Merck KGaA. (A representative SDS for a key structural component, illustrating the typical hazards.) URL is generally available on the product page of the supplier's website.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Available from: [Link]

Methodological & Application

The Strategic Utility of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

In the landscape of modern drug discovery, the assembly of complex molecular architectures with precision and efficiency is paramount. Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate emerges as a synthetic intermediate of considerable strategic value, bridging the gap between simple starting materials and high-value heterocyclic scaffolds. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and application of this versatile building block.

The intrinsic chemical features of this compound, namely the presence of a nucleophilic secondary amine within the piperidine ring, an electron-rich aromatic amine, and a readily reducible nitro group positioned ortho to an amino substituent, render it a powerful precursor for the synthesis of a variety of heterocyclic systems. Of particular significance is its utility in the construction of benzimidazole derivatives, a privileged scaffold in medicinal chemistry renowned for its presence in a multitude of clinically approved drugs.[1][2]

This guide will furnish detailed, field-proven protocols for the synthesis of the title compound and its subsequent transformation into a representative benzimidazole derivative. The causality behind experimental choices will be elucidated, ensuring a thorough understanding of the underlying chemical principles.

Physicochemical and Safety Data

A comprehensive understanding of the physical and chemical properties of a synthetic intermediate is crucial for its safe and effective handling in a laboratory setting. The key data for this compound are summarized below.

PropertyValueReference
CAS Number 1221792-44-4[3]
Molecular Formula C₁₄H₁₉N₃O₄[3]
Molecular Weight 293.32 g/mol [3]
Appearance Solid[3]
Melting Point 128 - 130 °C[3]
Purity 95%[3]

Safety and Handling:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[3]

Synthetic Protocols

The following protocols provide a step-by-step guide for the synthesis of this compound and its subsequent conversion to a benzimidazole derivative.

Part 1: Synthesis of this compound

The synthesis of the title compound is strategically designed around a nucleophilic aromatic substitution (SNA) reaction. This approach leverages the reactivity of an electron-deficient aromatic ring with a nucleophilic amine. A plausible and efficient route involves the reaction of a suitably substituted dinitrobenzene derivative with ethyl piperidine-4-carboxylate. The presence of two electron-withdrawing nitro groups significantly activates the aromatic ring towards nucleophilic attack.

Reaction Scheme:

Synthesis_of_Intermediate reactant1 1-Fluoro-2,4-dinitrobenzene product Ethyl 1-(2,4-dinitrophenyl)piperidine-4-carboxylate reactant1->product Step 1: SNAr reactant2 Ethyl piperidine-4-carboxylate reactant2->product final_product This compound product->final_product Step 2: Selective Reduction reagent1 K₂CO₃, DMF reagent2 Na₂S·9H₂O, EtOH/H₂O

Figure 1: Synthetic route to the target intermediate.

Protocol 1.1: Synthesis of Ethyl 1-(2,4-dinitrophenyl)piperidine-4-carboxylate

This protocol is adapted from a similar synthesis of dinitrophenyl piperidine derivatives.[4][5]

  • Materials:

    • 1-Fluoro-2,4-dinitrobenzene

    • Ethyl piperidine-4-carboxylate

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a solution of ethyl piperidine-4-carboxylate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add a solution of 1-fluoro-2,4-dinitrobenzene (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

    • Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to afford the crude product.

    • Purify the crude product by recrystallization from ethanol to yield Ethyl 1-(2,4-dinitrophenyl)piperidine-4-carboxylate as a yellow solid.

Protocol 1.2: Selective Reduction to this compound

The selective reduction of one nitro group in a dinitro-aromatic compound is a well-established transformation. The Zinin reduction, using sodium sulfide or polysulfide, is a classic and effective method for this purpose, often showing selectivity for the nitro group that is more sterically hindered or ortho to an activating group.[6]

  • Materials:

    • Ethyl 1-(2,4-dinitrophenyl)piperidine-4-carboxylate

    • Sodium sulfide nonahydrate (Na₂S·9H₂O)

    • Ethanol

    • Water

  • Procedure:

    • Dissolve Ethyl 1-(2,4-dinitrophenyl)piperidine-4-carboxylate (1.0 eq) in ethanol.

    • In a separate flask, prepare a solution of sodium sulfide nonahydrate (2.0-3.0 eq) in water.

    • Add the sodium sulfide solution to the solution of the dinitro compound.

    • Heat the reaction mixture to reflux and monitor the reaction by TLC. The color of the reaction mixture will typically change from yellow to a deep red or brown.

    • After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.

    • The product may precipitate or can be extracted with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Part 2: Application in Benzimidazole Synthesis

The ortho-amino-nitro functionality of the title compound is a masked ortho-diamine. Reduction of the remaining nitro group generates the highly reactive 1-(2,4-diaminophenyl)piperidine-4-carboxylate, which can be directly cyclized with an aldehyde to form the benzimidazole ring.

Reaction Scheme:

Benzimidazole_Synthesis reactant1 This compound intermediate Ethyl 1-(2,4-diaminophenyl)piperidine-4-carboxylate reactant1->intermediate Step 3: Reduction reactant2 Aromatic Aldehyde (R-CHO) product 2-Aryl-1-(piperidin-4-yl)benzimidazole Derivative reactant2->product intermediate->product Step 4: Cyclization reagent1 H₂, Pd/C or SnCl₂·2H₂O reagent2 p-TsOH or Au/TiO₂

Figure 2: Synthesis of benzimidazoles from the intermediate.

Protocol 2.1: Reduction of the Nitro Group to form the ortho-Diamine

Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with tin(II) chloride are common and effective methods for the reduction of aromatic nitro groups to amines.

  • Materials:

    • This compound

    • Palladium on carbon (10% Pd/C) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Methanol or Ethanol

    • Hydrogen gas (for catalytic hydrogenation)

    • Ethyl acetate

  • Procedure (Catalytic Hydrogenation):

    • Dissolve this compound in methanol or ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 1-(2,4-diaminophenyl)piperidine-4-carboxylate, which is often used in the next step without further purification.

Protocol 2.2: Cyclization to form the Benzimidazole Ring

The condensation of an ortho-phenylenediamine with an aldehyde is a widely used method for the synthesis of 2-substituted benzimidazoles. A variety of catalysts can be employed to promote this reaction.[2][7][8]

  • Materials:

    • Crude Ethyl 1-(2,4-diaminophenyl)piperidine-4-carboxylate

    • Aromatic aldehyde (e.g., benzaldehyde)

    • p-Toluenesulfonic acid (p-TsOH) or a heterogeneous catalyst like Au/TiO₂

    • Toluene or Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the crude diamine (1.0 eq) in toluene or DMF, add the aromatic aldehyde (1.0-1.2 eq).

    • Add a catalytic amount of p-TsOH (0.1 eq).

    • Heat the reaction mixture to reflux (for toluene) or 80-100 °C (for DMF) and monitor the reaction by TLC. If using toluene, a Dean-Stark trap can be used to remove the water formed during the reaction.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-1-(piperidin-4-yl)benzimidazole derivative.

Characterization Data (Expected)

While a full experimental dataset is beyond the scope of this application note, the following table provides expected characterization data for the key intermediate based on its structure and data for similar compounds.

CompoundExpected ¹H NMR Signals (δ, ppm)Expected ¹³C NMR Signals (δ, ppm)
This compound Aromatic protons (3H), piperidine protons (9H), ethyl ester protons (5H)Aromatic carbons, piperidine carbons, ester carbonyl, ethyl carbons

Conclusion

This compound is a strategically valuable and versatile synthetic intermediate. Its synthesis via a robust nucleophilic aromatic substitution followed by selective reduction provides a reliable route to this key building block. The presented protocols for its subsequent conversion to benzimidazole derivatives highlight its significant potential in the rapid assembly of medicinally relevant heterocyclic scaffolds. The methodologies described herein are scalable and adaptable, offering a solid foundation for the exploration of novel chemical space in drug discovery and development programs.

References

  • BenchChem. (2025).
  • MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Retrieved from [Link]

  • Kalogianni, D. P., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5729.
  • Oriental Journal of Chemistry. (2017).
  • ResearchGate. (2025). Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3.
  • ResearchGate. (2017).
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • Nepal Journals Online. (2024). Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl)
  • Sigma-Aldrich. (n.d.). ethyl 1-(2-amino-4-nitrophenyl)
  • ChemicalBook. (n.d.).
  • ChemDiv. (n.d.). ETHYL 1-(2,4-DINITROPHENYL)
  • UCL Discovery. (n.d.). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction.
  • Cheméo. (n.d.).
  • PMC. (n.d.).
  • PMC. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor.
  • MDPI. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
  • NIH. (2024).
  • SIELC Technologies. (2018). Ethyl 4-((2-nitrophenyl)amino)
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 1-(2,4-Dinitrophenyl)piperidine.
  • PMC. (n.d.).
  • Preprints.org. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine.
  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds.
  • Sciencemadness.org. (2018). Substitute for piperidine in this reaction.

Sources

Application Note & Protocol: Synthesis of Novel Amides from Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of amide derivatives starting from Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate. Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development.[1] The target starting material presents a unique challenge due to the presence of an electron-deficient aromatic amine, a consequence of the strongly withdrawing nitro group on the phenyl ring. This reduced nucleophilicity necessitates robust and carefully selected coupling strategies. This guide details two field-proven protocols using modern coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt), and the highly efficient uronium salt, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). We will delve into the mechanistic rationale, provide step-by-step protocols, offer troubleshooting advice, and outline methods for product characterization.

Introduction: The Strategic Importance of Amide Synthesis

The amide bond is a ubiquitous functional group found in a vast array of pharmaceuticals, natural products, and peptides.[2] Its remarkable stability and ability to participate in hydrogen bonding make it a critical pharmacophore. The synthesis of amides is, therefore, one of the most frequently executed reactions in drug discovery programs.[1]

The starting material, this compound, is a valuable scaffold. The piperidine ring is a common motif in centrally active agents, while the substituted aminophenyl group offers a vector for chemical elaboration. The challenge lies in the acylation of the 2-amino group. Aromatic amines (anilines) are inherently less nucleophilic than aliphatic amines. This effect is significantly amplified by the presence of the electron-withdrawing nitro group at the para-position, which delocalizes the nitrogen's lone pair into the aromatic system, rendering the amine poorly reactive under standard conditions.

Consequently, the selection of an appropriate carboxylic acid activation method is paramount to achieving high yields and purity. Direct condensation of a carboxylic acid and an amine is kinetically slow and thermodynamically unfavorable without an activating agent.[3] This guide focuses on two premier strategies for overcoming this challenge.

Mechanistic Rationale: Selecting the Right Coupling Reagent

For difficult couplings involving electron-deficient amines, two primary classes of reagents have proven to be highly effective: carbodiimides (with additives) and uronium/aminium salts.

EDC/HOBt Coupling

EDC is a water-soluble carbodiimide that activates a carboxylic acid by forming a highly reactive O-acylisourea intermediate.[3] However, this intermediate is unstable and can rearrange or react with another carboxylic acid molecule. The addition of HOBt mitigates these side reactions. HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form an HOBt-active ester. This ester is more stable than the O-acylisourea but sufficiently reactive to be readily acylated by the amine, even an electron-deficient one.[1][4] The water-solubility of the EDC and its urea byproduct simplifies purification via aqueous workup.[5]

EDC_Mechanism EDC/HOBt Activation Mechanism RCOOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea Intermediate RCOOH->O_acyl + EDC EDC EDC EDC->O_acyl HOBt_ester HOBt Active Ester O_acyl->HOBt_ester + HOBt Urea Urea Byproduct O_acyl->Urea hydrolysis HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide + Ar-NH2 Amine Ar-NH2 Amine->Amide HATU_Mechanism HATU Activation Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH Carboxylic Acid (R-COOH) OAt_ester OAt Active Ester RCOOH->OAt_ester Pre-activation HATU HATU HATU->OAt_ester Pre-activation DIPEA DIPEA (Base) DIPEA->OAt_ester Pre-activation Amide Amide Product OAt_ester->Amide + Ar-NH2 TMU Tetramethylurea Byproduct OAt_ester->TMU Amine Ar-NH2 Amine->Amide

Caption: Mechanism of HATU-mediated amide bond formation.

Experimental Protocols

Safety First: All reactions must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

Protocol 1: EDC/HOBt Mediated Amidation

This protocol is a robust starting point for most carboxylic acids.

Materials & Reagents:

  • This compound (1.0 eq.)

  • Carboxylic Acid of choice (1.1 - 1.2 eq.)

  • EDC·HCl (1.5 eq.)

  • HOBt (1.2 eq.)

  • DIPEA or Triethylamine (Et3N) (2.0 - 3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • 1M HCl (aq.), Saturated NaHCO3 (aq.), Brine

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Step-by-Step Procedure:

  • Reagent Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) and the chosen carboxylic acid (1.1 eq.).

  • Dissolution: Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).

  • Addition of HOBt: Add HOBt (1.2 eq.) to the solution and stir for 5 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (2.0 eq.) dropwise to the stirred solution.

  • Activation: Add EDC·HCl (1.5 eq.) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup:

    • Once complete, dilute the reaction mixture with Ethyl Acetate (approx. 10-20 volumes of the initial DMF volume).

    • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO3 (2x), and finally with brine (1x). This removes the urea byproduct, excess base, and unreacted acid. [4][5]10. Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: HATU Mediated Amidation

This protocol is recommended for particularly unreactive carboxylic acids or when the EDC/HOBt method provides low yields.

Materials & Reagents:

  • This compound (1.0 eq.)

  • Carboxylic Acid of choice (1.1 eq.)

  • HATU (1.2 eq.)

  • DIPEA (3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Water, Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Step-by-Step Procedure:

  • Reagent Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq.) and dissolve it in anhydrous DMF (0.1-0.2 M).

  • Activation: Add HATU (1.2 eq.) and DIPEA (3.0 eq.) to the carboxylic acid solution. Stir the mixture at room temperature for 15-30 minutes for pre-activation. [4]3. Amine Addition: Add a solution of this compound (1.0 eq.) in a small amount of anhydrous DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. HATU couplings are often significantly faster than EDC couplings.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer with water (3x) to remove DMF and byproducts, followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography.

Workflow and Data Summary

The overall process from starting materials to the final, purified product follows a logical sequence.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Weigh Starting Materials (Amine, Acid, Coupling Reagent) dissolve Dissolve in Anhydrous Solvent (e.g., DMF) reagents->dissolve activate Activate Carboxylic Acid (0°C to RT) dissolve->activate monitor Monitor Progress (TLC / LC-MS) activate->monitor workup Aqueous Workup (Wash with Acid/Base/Brine) monitor->workup dry Dry & Concentrate workup->dry chromatography Flash Chromatography dry->chromatography characterize Characterize Pure Product (NMR, MS) chromatography->characterize

Caption: General experimental workflow for amide synthesis.

Table 1: Comparison of Coupling Protocols
ParameterProtocol 1: EDC/HOBtProtocol 2: HATURationale / Comments
Coupling Reagent EDC·HCl (1.5 eq.)HATU (1.2 eq.)HATU is more potent but also more expensive.
Additive HOBt (1.2 eq.)NoneHOBt suppresses side reactions and racemization.
Base DIPEA or Et3N (2.0 eq.)DIPEA (3.0 eq.)HATU requires more base to neutralize the acid and byproduct.
Typical Time 12 - 24 hours2 - 12 hoursHATU reactions are generally much faster.
Typical Yield 60 - 85%75 - 95%Yields are substrate-dependent; HATU often superior for this amine.
Workup Byproduct Water-soluble ureaWater-soluble ureaBoth protocols benefit from an aqueous workup.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive coupling reagent (hydrolyzed).2. Insufficiently anhydrous conditions.3. Amine is too unreactive for the conditions.1. Use fresh, high-quality coupling reagents.2. Use anhydrous solvents and an inert atmosphere.3. Switch from EDC/HOBt to the more powerful HATU protocol. Consider gentle heating (40-50 °C).
Multiple Side Products 1. O-Acylisourea rearrangement (with EDC).2. Side reaction with the ester moiety.1. Ensure HOBt is used with EDC. Run the reaction at 0 °C initially.2. These protocols are generally chemoselective for the amine over the ethyl ester. Saponification is unlikely without strong base and heat.
Difficult Purification 1. Byproducts co-eluting with the product.2. Residual DMF in the crude material.1. Ensure the aqueous workup is thorough. Try a different solvent system for chromatography (e.g., DCM/Methanol).2. Co-evaporate with heptane or toluene under high vacuum to azeotropically remove DMF.

Characterization

The final, purified amides should be characterized thoroughly to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key signals to look for include the appearance of a new amide N-H proton (typically a broad singlet between 8-10 ppm in DMSO-d6), and the signals corresponding to the newly introduced acyl group. The signals for the piperidine and the aromatic protons should also be assigned. [6][7][8][9]* Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the product, typically by observing the [M+H]⁺ or [M+Na]⁺ ion.

References

  • Gummadavelly, S., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride). Retrieved from [Link]

  • Clark, J. (2015). The Preparation of Amides. Chemguide. Retrieved from [Link]

  • Chem Help ASAP. (2019). Synthesis of Amides from Acid Chlorides. YouTube. Retrieved from [Link]

  • Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Retrieved from [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

  • da Silva, A. M., et al. (2015). Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond formation. Nature. Retrieved from [Link]

  • Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Retrieved from [Link]

  • Poplawska, M., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Retrieved from [Link]

  • Immel, F., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved from [Link]

  • da Silva, A. M., et al. (2015). Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis. SciELO. Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

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Application Notes and Protocols for the Library Synthesis Utilizing Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Substituted Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of pharmaceuticals and bioactive molecules.[1][2][3] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement allow for precise interactions with biological targets.[1] The title compound, Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate, is a trifunctional building block of significant strategic value for the construction of diverse chemical libraries. Its unique arrangement of an aniline nitrogen, a nitro group, and a carboxylate ester offers multiple, orthogonally addressable points for molecular diversification.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on leveraging this versatile starting material for the efficient parallel synthesis of novel compound libraries. We will explore the chemoselective functionalization of each reactive site, providing detailed, field-tested protocols and explaining the underlying chemical principles that govern these transformations.

Core Building Block Analysis

This compound (CAS No. 1221792-44-4) possesses three key functional groups that can be selectively addressed to generate a library of analogs. The strategic sequence of reactions is paramount to achieving a successful and diverse library synthesis campaign.

Functional Group Potential Transformations Points of Diversification
Primary Aryl Amine (Aniline) Acylation, Sulfonylation, Reductive Amination, Urea/Thiourea Formation, Ugi ReactionIntroduction of various acyl, sulfonyl, alkyl, and complex amide functionalities.
Nitro Group Reduction to a primary amine, Buchwald-Hartwig amination (as a leaving group)Generation of a second primary amine for further derivatization or introduction of aryl/heteroaryl substituents.
Ethyl Ester Amide bond formation (after hydrolysis or directly), Reduction to an alcoholIntroduction of a wide range of amine building blocks or further functionalization of the resulting alcohol.

Proposed Library Synthesis Workflow

The following workflow is designed to maximize molecular diversity by sequentially addressing the three key functional groups of the starting material. This strategy allows for the generation of a large and diverse library from a single, readily available building block.

Library Synthesis Workflow cluster_step1 Step 1: Anilino N-Functionalization cluster_step2 Step 2: Nitro Group Reduction cluster_step3 Step 3: Diamine Derivatization cluster_step4 Step 4: Ester Functionalization start Ethyl 1-(2-amino-4-nitrophenyl) piperidine-4-carboxylate acylation Acylation (R1-COCl) start->acylation Diversification at N-Aniline sulfonylation Sulfonylation (R1-SO2Cl) start->sulfonylation Diversification at N-Aniline reductive_amination Reductive Amination (R1-CHO, NaBH(OAc)3) start->reductive_amination Diversification at N-Aniline ugi Ugi Reaction (R1-CHO, R2-COOH, R3-NC) start->ugi Diversification at N-Aniline reduction Reduction (H2, Pd/C or SnCl2) acylation->reduction Intermediate Library A sulfonylation->reduction Intermediate Library A reductive_amination->reduction Intermediate Library A ugi->reduction Intermediate Library A acylation2 Acylation (R4-COCl) reduction->acylation2 Diversification at new N-Aniline sulfonylation2 Sulfonylation (R4-SO2Cl) reduction->sulfonylation2 Diversification at new N-Aniline hydrolysis Hydrolysis (LiOH) acylation2->hydrolysis sulfonylation2->hydrolysis amide_coupling Amide Coupling (R5-NH2, HATU) hydrolysis->amide_coupling Diversification at C4-Ester final_library Diverse Compound Library amide_coupling->final_library

Caption: A multi-step workflow for library synthesis.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific building blocks used.

Protocol 1: Parallel Acylation of the Anilino Nitrogen

This protocol describes the parallel acylation of the primary aryl amine using a diverse set of acyl chlorides.

Materials:

  • This compound

  • A library of diverse acyl chlorides (e.g., benzoyl chloride, acetyl chloride, etc.)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • 96-well reaction block with sealing mat

Procedure:

  • In each well of the 96-well reaction block, add a solution of this compound (0.1 mmol, 29.3 mg) in anhydrous DCM (1 mL).

  • To each well, add DIPEA (0.12 mmol, 21 µL).

  • Add a solution of the corresponding acyl chloride (0.11 mmol) in anhydrous DCM (0.5 mL) to each well.

  • Seal the reaction block and shake at room temperature for 16 hours.

  • Quench the reaction by adding water (1 mL) to each well.

  • Extract the product by adding DCM (1 mL), shaking, and then carefully removing the organic layer. Repeat the extraction.

  • Combine the organic extracts for each well and concentrate under reduced pressure to yield the crude acylated products.

Causality: The use of a non-nucleophilic base like DIPEA is crucial to scavenge the HCl generated during the reaction without competing with the aniline as a nucleophile.[4]

Protocol 2: Parallel Sulfonylation of the Anilino Nitrogen

This protocol details the synthesis of a sulfonamide library from the starting aniline.[5]

Materials:

  • This compound

  • A library of diverse sulfonyl chlorides (e.g., benzenesulfonyl chloride, methanesulfonyl chloride, etc.)

  • Pyridine, anhydrous

  • 96-well reaction block with sealing mat

Procedure:

  • In each well of the 96-well reaction block, prepare a solution of this compound (0.1 mmol, 29.3 mg) in anhydrous pyridine (1 mL).

  • To each well, add a solution of the corresponding sulfonyl chloride (0.11 mmol) in anhydrous pyridine (0.5 mL).

  • Seal the reaction block and shake at room temperature for 18 hours.

  • Quench the reaction by adding 1M HCl (2 mL) to each well.

  • Extract the product with ethyl acetate (2 x 1.5 mL).

  • Combine the organic extracts for each well, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality: Pyridine acts as both the solvent and the base in this reaction, effectively catalyzing the sulfonylation and neutralizing the generated HCl.

Protocol 3: Reductive Amination of the Anilino Nitrogen

This protocol describes the mono-alkylation of the aniline via reductive amination.[6][7]

Materials:

  • This compound

  • A library of diverse aldehydes

  • Dichloroethane (DCE)

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (glacial)

  • 96-well reaction block with sealing mat

Procedure:

  • To each well of a 96-well reaction block, add a solution of this compound (0.1 mmol, 29.3 mg) in DCE (1 mL).

  • Add the corresponding aldehyde (0.12 mmol) to each well, followed by a drop of glacial acetic acid.

  • Allow the mixture to stir for 30 minutes to facilitate imine formation.

  • Add STAB (0.15 mmol, 31.8 mg) to each well.

  • Seal the reaction block and shake at room temperature for 24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution (1 mL).

  • Extract the product with DCM (2 x 1.5 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality: Acetic acid catalyzes the formation of the iminium ion intermediate, which is then reduced by the mild and selective reducing agent, STAB.

Protocol 4: Reduction of the Nitro Group

This protocol outlines the reduction of the nitro group to a primary amine, a key step for further diversification.

Materials:

  • Intermediate library from Protocol 1, 2, or 3

  • Ethanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen balloon or H-Cube apparatus

Procedure:

  • Dissolve the nitro-containing intermediate (0.1 mmol) in ethanol (5 mL) in a suitable reaction vessel.

  • Carefully add 10% Pd/C (10 mol%).

  • Evacuate the vessel and backfill with hydrogen gas (from a balloon or using an H-Cube system).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude diamine product.

Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, with water being the only byproduct.[8]

Protocol 5: Parallel Amide Coupling with the Hydrolyzed Ester

This protocol describes the final diversification step, creating an amide library from the piperidine-4-carboxylic acid intermediate.

Materials:

  • Carboxylic acid intermediate library

  • A library of diverse primary and secondary amines

  • N,N-Dimethylformamide (DMF), anhydrous

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • 96-well reaction block with sealing mat

Procedure:

  • Hydrolysis (pre-step): Dissolve the ester intermediate (0.1 mmol) in a mixture of THF (1 mL) and water (0.5 mL). Add LiOH·H₂O (0.3 mmol, 12.6 mg) and stir at room temperature until hydrolysis is complete (monitor by LC-MS). Acidify with 1M HCl and extract with ethyl acetate. Dry and concentrate to yield the carboxylic acid.

  • In each well of a 96-well reaction block, dissolve the carboxylic acid intermediate (0.05 mmol) in anhydrous DMF (0.5 mL).

  • Add HATU (0.06 mmol, 22.8 mg) and DIPEA (0.15 mmol, 26 µL) to each well.

  • Add a solution of the corresponding amine (0.075 mmol) in anhydrous DMF (0.25 mL) to each well.

  • Seal the reaction block and shake at room temperature for 12 hours.

  • Dilute the reaction mixture with water (2 mL) and extract with ethyl acetate (2 x 1.5 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality: HATU is a highly efficient coupling reagent that minimizes racemization and is suitable for a wide range of amines and carboxylic acids.[9][10]

Alternative Strategy: Buchwald-Hartwig Amination

An alternative and powerful strategy for diversification involves utilizing the nitro group as a leaving group in a palladium-catalyzed Buchwald-Hartwig amination.[10][11] This allows for the direct introduction of an aryl or heteroaryl amine at the 4-position of the phenyl ring.

Buchwald-Hartwig Strategy start Ethyl 1-(2-amino-4-nitrophenyl) piperidine-4-carboxylate step1 Anilino N-Functionalization (e.g., Boc protection) start->step1 step2 Buchwald-Hartwig Amination (R-NH2, Pd catalyst, ligand) step1->step2 Introduce R-NH group step3 Further Diversification (Boc deprotection, Ester hydrolysis, etc.) step2->step3 library Aryl-substituted Library step3->library

Caption: Buchwald-Hartwig amination workflow.

This advanced protocol typically requires careful optimization of the palladium catalyst, ligand, and base. However, it opens up a unique avenue for creating novel chemical space that is not accessible through the reductive pathway.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of diverse compound libraries. The strategic and orthogonal functionalization of its three key reactive sites—the primary aniline, the nitro group, and the ethyl ester—enables the generation of a vast number of novel molecular scaffolds. The protocols and workflows presented in this application note provide a robust framework for researchers to efficiently explore new chemical space in their drug discovery programs.

References

  • Bacsa, I., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1846-1851. Available at: [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Ley, S. V., & Leach, A. G. (2002). The Ugi multicomponent reaction.
  • Domling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

  • RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • ACS Publications. (2013). Orthogonal functionalization of cyclopenta[hi]aceanthrylenes. Organic Letters. Available at: [Link]

  • PubMed. (2003). Ugi reaction in aqueous solutions: a simple protocol for libraries production. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Solid-phase synthesis of a library of functionalized aminodiol scaffolds. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). Available at: [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • ResearchGate. (n.d.). One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones. Available at: [Link]

  • PubMed. (2017). Buchwald-Hartwig Amination of Nitroarenes. Available at: [Link]

  • ResearchGate. (2017). The Buchwald‐Hartwig Amination of Nitroarenes. Available at: [Link]

  • ResearchGate. (n.d.). Heterocyclic Derivatives of 2-Amino-4-nitrophenol. Available at: [Link]

  • ResearchGate. (n.d.). Library synthesis a The multicomponent Ugi reaction incorporates an.... Available at: [Link]

  • RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available at: [Link]

  • ACS Publications. (n.d.). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). 2-(4-Nitrophenyl)oxirane amino derivatives in heterocyclization reactions. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Available at: [Link]

  • ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. Available at: [Link]

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Application Notes and Protocols: Biological Screening of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The chemical scaffold of ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate represents a promising starting point for the discovery of novel therapeutic agents. The presence of a nitrophenyl group, a known pharmacophore in various biologically active compounds, coupled with the versatile piperidine ring, suggests a broad potential for biological activity.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial biological screening of derivatives of this core structure.

As a Senior Application Scientist, the following protocols and application notes are designed not merely as a set of instructions, but as a strategic framework for the elucidation of the therapeutic potential of this chemical series. The experimental choices are rationalized based on the structural motifs of the parent compound, which suggest potential anticancer, antimicrobial, antioxidant, and neuro-modulatory activities. The integrity of the scientific process is upheld by providing self-validating experimental designs and citing authoritative sources for key methodologies.

Strategic Screening Cascade for Novel Derivatives

The initial biological evaluation of a new chemical entity should be approached as a tiered process. A broad primary screening is essential to identify any significant biological activity. This is followed by more focused secondary assays to confirm and characterize the initial findings. This document outlines a recommended primary screening cascade for the this compound series.

Visualization of the Screening Workflow

The following diagram illustrates the proposed strategic workflow for the initial biological evaluation of the title compounds.

Screening Workflow cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Studies Anticancer Anticancer Dose_Response Dose-Response & IC50/MIC Determination Anticancer->Dose_Response Antimicrobial Antimicrobial Antimicrobial->Dose_Response Antioxidant Antioxidant Antioxidant->Dose_Response AChE_Inhibition Acetylcholinesterase Inhibition AChE_Inhibition->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Compound_Library Ethyl 1-(2-amino-4-nitrophenyl) piperidine-4-carboxylate Derivatives Compound_Library->Anticancer Cytotoxicity Screening Compound_Library->Antimicrobial MIC Determination Compound_Library->Antioxidant Radical Scavenging Assays Compound_Library->AChE_Inhibition Enzyme Inhibition Assay

Caption: High-level overview of the proposed screening cascade.

Part 1: Anticancer Activity Screening

The presence of the nitroaromatic moiety in the core structure is a common feature in a number of anticancer agents, prompting an initial evaluation of the cytotoxic potential of these derivatives against cancerous cell lines.[2]

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[3] It is a robust and widely used initial screening tool in anticancer drug discovery.[4][5]

1.1.1. Experimental Protocol
  • Cell Culture: Maintain human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

1.1.2. Data Presentation
Derivative IDConcentration (µM)% Cell Viability (HeLa)% Cell Viability (MCF-7)% Cell Viability (A549)
ENP-0011085.2 ± 4.192.5 ± 5.388.7 ± 3.9
ENP-0021045.7 ± 3.855.1 ± 4.550.3 ± 4.2
Doxorubicin115.3 ± 2.120.8 ± 2.918.6 ± 2.5
Confirmation of Cytotoxicity: LDH Release Assay

To confirm that a decrease in cell viability is due to cell death and loss of membrane integrity, a lactate dehydrogenase (LDH) release assay can be performed.[6][7]

1.2.1. Experimental Protocol
  • Follow steps 1-4 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing a substrate and a dye.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the amount of LDH released compared to a positive control (cells treated with a lysis buffer).

Part 2: Antimicrobial Activity Screening

The piperidine scaffold is present in numerous natural and synthetic antimicrobial agents.[8] Therefore, screening these derivatives for antibacterial and antifungal activity is a logical step.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely accepted technique for determining the MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[3][9][10][11]

2.1.1. Experimental Protocol
  • Microorganism Preparation: Prepare an inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.[10]

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microorganisms with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria and 48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

2.1.2. Data Presentation
Derivative IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
ENP-001>128>128>128
ENP-002163264
Ciprofloxacin10.5N/A
FluconazoleN/AN/A8

Part 3: Antioxidant Activity Screening

The presence of an amino group on the phenyl ring suggests that these compounds may possess antioxidant properties by acting as free radical scavengers.

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and rapid method to evaluate the antioxidant activity of compounds.[12][13]

3.1.1. Experimental Protocol
  • Compound Preparation: Prepare various concentrations of the test compounds in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each compound dilution to 100 µL of a methanolic solution of DPPH (0.1 mM).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals.[14] It is considered a biologically relevant antioxidant assay.[12][14]

3.2.1. Experimental Protocol
  • This assay is typically performed using a commercially available kit. Follow the manufacturer's protocol.

  • In general, the assay involves the incubation of the test compound with a fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH).

  • The fluorescence decay is monitored over time using a fluorescence microplate reader.

  • The antioxidant capacity is determined by comparing the area under the curve of the sample to that of a standard antioxidant (e.g., Trolox).

Part 4: Acetylcholinesterase Inhibition Screening

The piperidine nucleus is a key structural feature in many acetylcholinesterase (AChE) inhibitors used in the treatment of Alzheimer's disease.[15] This makes the screening of these derivatives for AChE inhibitory activity a worthwhile endeavor.

Ellman's Spectrophotometric Method

The Ellman's assay is a widely used colorimetric method to measure AChE activity and its inhibition.[15][16][17]

4.1.1. Experimental Protocol
  • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer.

  • Assay Plate Setup: In a 96-well plate, add the buffer, test compound dilutions, and AChE solution. Incubate for 15 minutes.

  • Reaction Initiation: Add DTNB and then ATCI to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes.[15]

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the percentage of inhibition: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

Visualization of the AChE Inhibition Mechanism

AChE_Inhibition_Pathway cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by Test Compound AChE Acetylcholinesterase Thiocholine Thiocholine AChE->Thiocholine hydrolyzes Blocked_AChE Inhibited AChE ATCI Acetylthiocholine (Substrate) ATCI->AChE Yellow_Product Yellow Product (Abs @ 412 nm) Thiocholine->Yellow_Product reacts with DTNB DTNB (Ellman's Reagent) DTNB->Yellow_Product Inhibitor ENP Derivative (Inhibitor) Inhibitor->Blocked_AChE binds to No_Reaction Reduced/No Yellow Product Blocked_AChE->No_Reaction prevents reaction

Caption: Mechanism of the Ellman's assay for AChE inhibition.

Conclusion and Future Directions

This document provides a foundational framework for the initial biological screening of this compound derivatives. The proposed assays are robust, well-characterized, and provide a broad overview of the potential therapeutic applications of this chemical series. Positive "hits" from this primary screening should be subjected to more rigorous secondary screening, including dose-response studies to determine IC₅₀ or MIC values, and further mechanistic studies to elucidate their mode of action. The ultimate goal of this screening cascade is the identification of lead compounds with promising therapeutic potential for further development.

References

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity.PubMed.
  • Analytical Methods Used in Determining Antioxidant Activity: A Review.PMC.
  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening.PubMed Central.
  • Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".Benchchem.
  • In vitro assays and techniques utilized in anticancer drug discovery.PubMed.
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds.Benchchem.
  • 3.10. Acetylcholinesterase Inhibition Assay.Bio-protocol.
  • Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring.Taylor & Francis Online.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
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  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.MDPI.
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.Benchchem.
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  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.Frontiers.
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  • Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring.
  • Cell Cytotoxicity Assay, Cell Toxicity Assay.NorthEast BioLab.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.NCBI - NIH.
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  • Cytotoxicity Assays – wh
  • Cytotoxicity assay kits and cell viability assay kits.Abcam.
  • Different techniques used to measure antioxidant activity.
  • Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements.
  • Comparative Docking Studies of Piperidine Derivatives: A Guide for Researchers.Benchchem.
  • Acetylcholinesterase Inhibition Assay (Tick or Eel).
  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL.[No source found].
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  • ethyl 1-(2-amino-4-nitrophenyl)
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Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate in the Synthesis of Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Kinase inhibitors form the backbone of modern targeted therapy, particularly in oncology and immunology. The piperidine scaffold is a privileged structure in medicinal chemistry, prized for its favorable pharmacokinetic properties and its ability to serve as a versatile, three-dimensional linker.[1][2] This document provides a detailed guide on the strategic application of This compound , a highly functionalized building block, in the synthesis of potent and selective kinase inhibitors. We present a representative synthesis of a Bruton's Tyrosine Kinase (BTK) inhibitor, detailing the underlying chemical logic, step-by-step protocols, and methods for downstream biological evaluation.

The Strategic Value of the Intermediate

This compound is not merely a starting material; it is a purpose-built intermediate designed for efficient library synthesis and lead optimization. Its structure contains three key functional handles, each with a distinct role in the construction of the final inhibitor.

  • The Secondary Amine (Piperidine NH): This is the primary point of attachment for the aromatic "head" group, typically via nucleophilic aromatic substitution (SNAr) on an electron-deficient aromatic or heteroaromatic ring.

  • The Nitro Group (-NO₂): A versatile functional group that serves as a masked amine. Its strong electron-withdrawing nature activates the aromatic ring for the initial SNAr reaction. Subsequent reduction to an aniline provides a nucleophilic handle for introducing the kinase-binding "warhead" or core scaffold.[3]

  • The Ethyl Ester (-COOEt): This moiety offers a stable, modifiable position to fine-tune solubility and interact with solvent-exposed regions of the kinase active site. It can be readily hydrolyzed to the corresponding carboxylic acid or converted to a wide array of amides to probe for additional binding interactions.

This multi-functional design allows for a convergent synthetic strategy, maximizing efficiency and modularity in drug discovery campaigns.

Overall Synthetic Strategy & Workflow

The synthesis of a target kinase inhibitor using this intermediate typically follows a logical three-stage sequence. This approach ensures that the most sensitive or reactive functionalities are introduced late in the synthesis, a hallmark of robust process chemistry.

The general workflow is as follows:

  • Scaffold Assembly: The piperidine intermediate is coupled with a core heterocyclic system, such as a substituted pyrimidine or pyrazolopyrimidine, via an SNAr reaction.

  • Key Functional Group Transformation: The nitro group is selectively reduced to an amine, unmasking the nucleophilic site for the final coupling step.

  • Warhead Installation: The newly formed aniline is acylated or coupled with the final piece of the pharmacophore, often a moiety that confers specificity or a covalent binding mechanism.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Functionalization A Ethyl 1-(piperidine-4-carboxylate) C Intermediate 1 (Ethyl 1-(2-chloro-5-nitropyrimidin-4-yl)piperidine-4-carboxylate) A->C SNAr Reaction B 2,4-Dichloro-5-nitropyrimidine (Example Heterocycle) B->C D Intermediate 2 (Aniline Derivative) C->D Nitro Group Reduction F Final Kinase Inhibitor D->F Amide Coupling E Acryloyl Chloride (Example Warhead) E->F caption Fig 1. Convergent synthetic workflow.

Caption: Fig 1. Convergent synthetic workflow.

Detailed Synthesis Protocols: A Case Study for a BTK Inhibitor

Bruton's Tyrosine Kinase (BTK) is a clinically validated target in B-cell malignancies.[4] Many approved BTK inhibitors, such as Ibrutinib, feature a core scaffold that forms a covalent bond with a cysteine residue (Cys481) in the active site.[5][6] The following protocols outline a representative synthesis of a potent covalent BTK inhibitor starting from the title compound.

Protocol 1: Synthesis of this compound

This initial step involves the N-arylation of ethyl piperidine-4-carboxylate. The ortho-fluoro and para-nitro substituents on the benzene ring make it highly activated for nucleophilic aromatic substitution.

Reaction Scheme:

Materials & Reagents

ReagentM.W. ( g/mol )Moles (mmol)EquivalentsAmount Used
Ethyl piperidine-4-carboxylate157.2110.01.01.57 g
1-Fluoro-4-nitro-2-aminobenzene156.1111.01.11.72 g
Potassium Carbonate (K₂CO₃)138.2130.03.04.15 g
N,N-Dimethylformamide (DMF)---20 mL

Procedure:

  • To a 100 mL round-bottom flask, add ethyl piperidine-4-carboxylate, 1-fluoro-4-nitro-2-aminobenzene, and potassium carbonate.

  • Add 20 mL of anhydrous DMF.

  • Place the flask under a nitrogen atmosphere and stir the mixture at 80 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to yield the title compound as a yellow solid.

Scientist's Notes (Expertise):

  • Causality: K₂CO₃ is a crucial base to deprotonate the piperidine nitrogen, increasing its nucleophilicity. DMF is an excellent polar aprotic solvent for SNAr reactions as it solvates the potassium cation, leaving the carbonate anion more active.

  • Trustworthiness: The reaction is typically high-yielding. An incomplete reaction may suggest insufficient heating or wet solvent. The product should be a distinct yellow spot on the TLC plate.

Protocol 2: Synthesis of a Pyrazolopyrimidine Core & Coupling

For this case study, we will couple our intermediate with a 4-chloro-1H-pyrazolo[3,4-d]pyrimidine core, a common scaffold in BTK inhibitors.[4]

Reaction Scheme:

Materials & Reagents

ReagentM.W. ( g/mol )Moles (mmol)EquivalentsAmount Used
Starting Piperidine (from Protocol 1)293.325.01.01.47 g
4-chloro-1H-pyrazolo[3,4-d]pyrimidine154.555.01.00.77 g
Diisopropylethylamine (DIPEA)129.2415.03.02.6 mL
n-Butanol---25 mL

Procedure:

  • Combine the piperidine derivative, 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, and DIPEA in a 50 mL flask.

  • Add n-butanol and heat the mixture to reflux (approx. 118 °C) for 16 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature. A precipitate should form.

  • Filter the solid, wash with cold ethanol, and then diethyl ether.

  • Dry the solid under vacuum to obtain Intermediate A.

Scientist's Notes:

  • Expertise: This is another SNAr reaction, this time using the aniline nitrogen. DIPEA is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction. n-Butanol is used as a high-boiling solvent to drive the reaction to completion.

Protocol 3: Nitro Reduction and Final Acrylamide Coupling

The final steps involve reducing the nitro group to an amine and then acylating it with acryloyl chloride to install the covalent warhead.

Reaction Scheme (2 steps):

  • Intermediate A --(Fe/NH₄Cl)--> Intermediate B (Aniline)

  • Intermediate B + Acryloyl Chloride -> Final BTK Inhibitor

Materials & Reagents

ReagentMoles (mmol)EquivalentsAmount Used
Step 1: Reduction
Intermediate A2.01.00.82 g
Iron Powder (Fe)10.05.00.56 g
Ammonium Chloride (NH₄Cl)10.05.00.53 g
Ethanol/Water (4:1)--25 mL
Step 2: Acylation
Intermediate B (crude from step 1)~2.01.0-
Acryloyl Chloride2.21.10.18 mL
Dichloromethane (DCM)--20 mL
Triethylamine (TEA)4.02.00.56 mL

Procedure:

  • Reduction: Suspend Intermediate A, iron powder, and ammonium chloride in the ethanol/water mixture. Heat to reflux for 4 hours. Filter the hot reaction mixture through a pad of Celite, washing with hot ethanol. Concentrate the filtrate to yield the crude aniline Intermediate B, which is used directly in the next step.

  • Acylation: Dissolve the crude Intermediate B in anhydrous DCM and cool to 0 °C in an ice bath. Add triethylamine. Slowly add acryloyl chloride dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by flash chromatography or recrystallization to obtain the target BTK inhibitor.

Scientist's Notes:

  • Expertise: The Fe/NH₄Cl reduction is a classic, cost-effective method for converting nitroarenes to anilines. It is generally cleaner than catalytic hydrogenation for sulfur-containing heterocycles.

  • Trustworthiness: The acylation step is fast and exothermic; adding acryloyl chloride at 0 °C is critical to control the reaction rate and prevent polymerization or side reactions. The final product should be characterizable by LC-MS and NMR.

Downstream Applications: From Molecule to Data

Once synthesized, the inhibitor's biological activity must be assessed. This follows a standard drug discovery cascade, starting with biochemical assays and progressing to cell-based and more complex models.

G A Synthesized BTK Inhibitor B Biochemical Assay (Recombinant BTK Enzyme) A->B D Cell-Based Assay (e.g., TMD8 Lymphoma Cells) A->D G Kinome Selectivity Screening (Off-Target Effects) A->G C Determine IC50 Value (Potency) B->C H In Vivo Studies (PK/PD, Efficacy Models) C->H E Measure pBTK Inhibition (Target Engagement) D->E F Measure Cell Viability (Efficacy) D->F F->H caption Fig 2. Post-synthesis evaluation workflow.

Caption: Fig 2. Post-synthesis evaluation workflow.

Inhibitor Potency Data (Hypothetical)

CompoundTarget KinaseIC₅₀ (nM) [Biochemical]Cell Viability EC₅₀ (nM) [TMD8 Cells]
Synthesized Inhibitor BTK1.215.5
Ibrutinib (Reference)BTK0.58.2

Conclusion

This compound is a strategically designed building block that enables the efficient and modular synthesis of complex kinase inhibitors. The distinct reactivity of its functional groups—the piperidine nitrogen, the masked aniline, and the ester—allows for a convergent and logical synthetic route. By following the detailed protocols and understanding the chemical principles outlined in this note, researchers can effectively leverage this intermediate to accelerate the discovery and development of novel targeted therapies.

References

  • Design and Synthesis of Novel Pyrazolo[3,4- d ]pyrimidin-1-yl piperidine Derivatives as Bruton's Tyrosine Kinase Inhibitors. (n.d.). ResearchGate.
  • Application Notes and Protocols for the Development of Novel Kinase Inhibitors Based on 1-(4-Aminophenyl)piperidine. (2025). BenchChem.
  • Ethyl 4-((2-nitrophenyl)amino)
  • Xu, H., Li, H., Li, J., Chen, Z., Zhang, Z., & Zhou, Y. (2020). Design and synthesis of boron-containing diphenylpyrimidines as potent BTK and JAK3 dual inhibitors. Bioorganic & Medicinal Chemistry, 28(4), 115236. [Link]

  • Soudijn, W., van Wijngaarden, I., & Janssen, P. A. J. (1979). U.S. Patent No. US4179569A. Washington, DC: U.S.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Wang, M., Liu, Y., Lu, J., Gao, Y., & Zhang, H. (2017). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters, 8(11), 1156–1161. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). MDPI.
  • Russo, E., Spallarossa, A., Tasso, B., & Brullo, C. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules, 26(14), 4292. [Link]

  • Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evalu
  • Pachter, I. J., & Matossian, Z. (1961). U.S. Patent No. US3004977A. Washington, DC: U.S.
  • Barlaam, B., & Ducray, R. (2015). U.S. Patent No. US20150182531A1. Washington, DC: U.S.
  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). Wiley Online Library.
  • Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][4][7][8]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. (2024). Wiley Online Library.

  • Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • 1-(4-Nitrophenyl)piperidine. (n.d.). ChemScene.
  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2026).
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development.
  • Larpent, M., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(7), 2844-2857. [Link]

Sources

Application Notes and Protocols for the Derivatization of the Amino Group on Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Introduction

Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The aromatic amino group of this molecule serves as a versatile handle for chemical modification, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR) in drug discovery programs. However, the reactivity of this primary amine is significantly influenced by its electronic and steric environment. The presence of a strong electron-withdrawing nitro group in the para-position deactivates the aromatic ring, reducing the nucleophilicity of the amino group. Furthermore, the adjacent bulky piperidine ring provides considerable steric hindrance, which can impede the approach of reagents.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful derivatization of the amino group of this compound. We will explore three common and robust derivatization strategies: Acylation , Sulfonylation , and Urea Formation . For each strategy, detailed, step-by-step protocols are provided, along with insights into the rationale behind the chosen conditions and reagents. This guide is designed to be a self-validating system, incorporating in-process controls and analytical checkpoints to ensure the successful synthesis and characterization of the desired derivatives.

Understanding the Reactivity of the Substrate

The unique substitution pattern of the aniline ring in this compound dictates the choice of reaction conditions. The interplay of electronics and sterics must be carefully considered for efficient derivatization.

  • Electronic Effects: The para-nitro group is a powerful electron-withdrawing group, which significantly reduces the electron density of the aromatic ring and, consequently, the nucleophilicity of the amino group. This deactivation means that standard acylation or sulfonylation conditions may be sluggish or ineffective.

  • Steric Hindrance: The piperidine ring at the ortho-position presents a significant steric barrier around the amino group. This bulkiness can hinder the approach of electrophilic reagents, further complicating the derivatization.[1][2]

To overcome these challenges, the protocols outlined below employ strategies such as the use of highly reactive electrophiles, catalysts to enhance reactivity, and optimized reaction conditions to drive the reactions to completion.

I. Acylation: Formation of Amides

Acylation of the amino group to form an amide bond is a fundamental transformation in medicinal chemistry. Amides are prevalent in many drug molecules due to their metabolic stability and ability to participate in hydrogen bonding interactions.

Causality Behind Experimental Choices

Given the deactivated nature of the starting material, the use of a highly reactive acylating agent is paramount. Acyl chlorides are generally more reactive than acid anhydrides or carboxylic acids activated with coupling agents. The addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction.

Protocol 1: Acylation with Acetyl Chloride

This protocol describes the synthesis of Ethyl 1-(2-acetamido-4-nitrophenyl)piperidine-4-carboxylate.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per mmol of substrate).

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.5 eq) dropwise with stirring.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.2 eq) to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Ethyl 1-(2-acetamido-4-nitrophenyl)piperidine-4-carboxylate.

Expected Outcome and Characterization:

The product is typically an off-white to yellow solid. Characterization can be performed using:

  • ¹H NMR: Expect to see a new singlet corresponding to the acetyl methyl protons around δ 2.0-2.2 ppm and a downfield shift of the aromatic protons.[3]

  • ¹³C NMR: A new carbonyl signal for the amide will appear around δ 168-170 ppm.[3]

  • Mass Spectrometry: The molecular ion peak corresponding to the acylated product should be observed.

Parameter Starting Material Product
Molecular Weight 293.32 g/mol 335.36 g/mol
Appearance Yellow solidOff-white to yellow solid
Key ¹H NMR Signal -NH₂ protons-NHCOCH₃ singlet (~δ 2.1 ppm)

II. Sulfonylation: Formation of Sulfonamides

Sulfonamides are another important class of functional groups in medicinal chemistry, known for their roles as antibiotics, diuretics, and hypoglycemic agents.

Causality Behind Experimental Choices

Similar to acylation, the sulfonylation of a deactivated amine requires a highly reactive sulfonylating agent. Sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), are commonly used. Pyridine is often used as both the base and the solvent, as it is a moderately strong, non-nucleophilic base that effectively scavenges the HCl byproduct and can help to solubilize the reactants.

Protocol 2: Sulfonylation with p-Toluenesulfonyl Chloride

This protocol details the synthesis of Ethyl 1-(4-nitro-2-(tosylamino)phenyl)piperidine-4-carboxylate.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • Reaction Setup: In a dry flask, dissolve this compound (1.0 eq) in anhydrous pyridine (10 mL per mmol of substrate).

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.3 eq) portion-wise to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 1 M HCl and extract with ethyl acetate.

  • Washing: Wash the organic layer successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired sulfonamide.

Expected Outcome and Characterization:

The product is expected to be a solid.

  • ¹H NMR: Disappearance of the -NH₂ protons and the appearance of a singlet for the tosyl methyl group around δ 2.4 ppm, along with characteristic aromatic signals for the tosyl group.

  • IR Spectroscopy: Appearance of characteristic S=O stretching bands around 1350 and 1160 cm⁻¹.

Parameter Starting Material Product
Molecular Weight 293.32 g/mol 447.50 g/mol
Appearance Yellow solidSolid
Key ¹H NMR Signal -NH₂ protons-SO₂-C₆H₄-CH₃ singlet (~δ 2.4 ppm)

III. Urea Formation

Urea moieties are bioisosteres of amides and are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity.

Causality Behind Experimental Choices

The reaction of an amine with an isocyanate is a highly efficient method for the synthesis of ureas.[4] This reaction is typically fast and proceeds under mild conditions. For a deactivated amine, using a more reactive isocyanate or slightly elevated temperatures can be beneficial. Anhydrous conditions are critical to prevent the hydrolysis of the isocyanate to the corresponding amine, which can lead to the formation of a symmetrical urea byproduct.

Protocol 3: Urea Formation with Phenyl Isocyanate

This protocol describes the synthesis of Ethyl 1-(4-nitro-2-(3-phenylureido)phenyl)piperidine-4-carboxylate.

Materials:

  • This compound

  • Phenyl isocyanate

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane

  • Diethyl ether

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF (15 mL per mmol of substrate) in a dry flask under an inert atmosphere.

  • Reagent Addition: Add phenyl isocyanate (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. The reaction is often complete within this timeframe, as indicated by the consumption of the starting amine.

  • Product Isolation: The product often precipitates from the reaction mixture upon completion. If not, concentrate the solvent under reduced pressure.

  • Purification: Triturate the crude solid with hexane or a mixture of hexane and diethyl ether to remove any unreacted starting materials. Filter the solid and wash with hexane to obtain the pure urea derivative. Recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane can be performed if further purification is needed.

Expected Outcome and Characterization:

The product is typically a solid.

  • ¹H NMR: Appearance of two new NH signals for the urea linkage and aromatic signals corresponding to the introduced phenyl group.

  • ¹³C NMR: A new carbonyl signal for the urea will be present around δ 155-160 ppm.

Parameter Starting Material Product
Molecular Weight 293.32 g/mol 412.44 g/mol
Appearance Yellow solidSolid
Key ¹³C NMR Signal N/AUrea C=O (~δ 155-160 ppm)

Visualization of Derivatization Strategies

Derivatization_Workflow cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivatized Products Start Ethyl 1-(2-amino-4-nitrophenyl) piperidine-4-carboxylate Acylation Acylation (Acetyl Chloride, TEA) Start->Acylation Sulfonylation Sulfonylation (p-TsCl, Pyridine) Start->Sulfonylation Urea_Formation Urea Formation (Phenyl Isocyanate) Start->Urea_Formation Amide Amide Derivative Acylation->Amide Sulfonamide Sulfonamide Derivative Sulfonylation->Sulfonamide Urea Urea Derivative Urea_Formation->Urea Analytical_Workflow cluster_workflow Analytical and Purification Workflow Reaction Reaction Mixture TLC TLC Monitoring Reaction->TLC In-process control Workup Aqueous Work-up TLC->Workup Reaction complete Purification Column Chromatography or Recrystallization Workup->Purification Characterization ¹H NMR ¹³C NMR Mass Spectrometry Purification->Characterization Pure_Product Pure Derivatized Product Characterization->Pure_Product

Sources

Reaction of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate with electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate

Introduction: Unveiling a Versatile Synthetic Scaffold

This compound is a multifunctional building block of significant interest to researchers in medicinal chemistry and drug development. Its unique architecture combines several key reactive centers: a primary aromatic amine, a strongly deactivating nitro group, a tertiary piperidine nitrogen, and a versatile ethyl ester. The electronic interplay between the ortho-positioned amino and nitro groups dictates the molecule's reactivity, making the exocyclic primary amine the principal site for electrophilic modification. This guide provides a comprehensive overview of the molecule's reactivity and detailed protocols for its strategic functionalization with common electrophiles, enabling the synthesis of diverse downstream compounds. Piperidine derivatives, in general, are foundational fragments in the design of numerous pharmaceuticals.[1]

Chapter 1: Electronic Profile and Reactivity Analysis

The reactivity of the core aromatic ring is governed by the powerful and opposing electronic effects of the amino (-NH₂) and nitro (-NO₂) groups. The amino group is a strong activating, ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic system through resonance.[2][3] Conversely, the nitro group is a potent deactivating, meta-director, withdrawing electron density from the ring.

In this specific molecule, the situation is more nuanced:

  • The Primary Aromatic Amine (-NH₂): This is the most nucleophilic center and the primary target for electrophilic attack. However, its reactivity is significantly attenuated by the adjacent electron-withdrawing nitro group, rendering it substantially less basic and nucleophilic than aniline.[4] This reduced reactivity necessitates carefully chosen reaction conditions.

  • The Aromatic Ring: The ring is electron-deficient due to the powerful deactivating effect of the nitro group. Standard electrophilic aromatic substitution reactions (like Friedel-Crafts or halogenation) on the ring are highly disfavored.

  • The Piperidine Nitrogen: This is a tertiary amine. However, its lone pair is delocalized into the electron-poor nitro-substituted phenyl ring, making it essentially non-basic and unreactive towards most electrophiles under standard conditions.

  • The Ethyl Ester (-COOEt): This group is generally stable under the conditions used to modify the primary amine but can be hydrolyzed under strong acidic or basic conditions if desired.

Intramolecular hydrogen bonding between the amino and nitro groups contributes to the overall stability of the molecule.[5][6]

Application Note 1: Selective N-Acylation of the Primary Amine

N-acylation is a fundamental transformation that converts the primary amine into a more complex amide. This is a common strategy in drug development to introduce new pharmacophores or modify the physicochemical properties of a lead compound.

Principle of the Reaction

The reaction proceeds via nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). Given the reduced nucleophilicity of the amine, a mild base is typically required to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. The choice of base is critical; a weak base like pyridine is preferred over stronger bases like triethylamine to prevent the deprotonation of the newly formed amide, which can lead to undesired side reactions such as N,N-diacylation.

Experimental Protocol: Synthesis of Ethyl 1-(2-acetamido-4-nitrophenyl)piperidine-4-carboxylate
  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: While stirring, add acetyl chloride (1.1 eq) dropwise to the solution. If using DCM as the solvent, add pyridine (1.2 eq) to the solution prior to adding the acetyl chloride.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary: N-Acylation Reactions
ElectrophileBaseSolventTypical Time (h)Expected Product
Acetyl ChloridePyridineDCM4-12N-acetyl derivative
Benzoyl ChloridePyridineDCM6-16N-benzoyl derivative
Acetic AnhydridePyridinePyridine2-6N-acetyl derivative
Tosyl ChloridePyridineDCM12-24N-tosyl derivative
Acylation Workflow Diagram

Acylation_Workflow Start Dissolve Substrate in Anhydrous DCM/ Pyridine Cool Cool to 0 °C Start->Cool Add_Reagents Add Pyridine (1.2 eq) Add Acyl Chloride (1.1 eq) dropwise Cool->Add_Reagents React Stir at RT Monitor by TLC (4-12h) Add_Reagents->React Quench Quench with sat. NaHCO₃ React->Quench Extract Extract with DCM Quench->Extract Purify Dry, Concentrate & Purify via Column Chromatography Extract->Purify Product Characterize Final Product (NMR, MS) Purify->Product

Figure 1: General workflow for the N-acylation of the primary amine.

Application Note 2: Diazotization and Sandmeyer Reactions

The primary aromatic amine of the substrate can be converted into a diazonium salt, a highly versatile intermediate. This transformation, known as diazotization, opens the door to a wide array of functional group interconversions via reactions like the Sandmeyer reaction, allowing for the introduction of halides, cyano groups, and other functionalities.[7]

Principle of the Reaction

Diazotization involves the reaction of a primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄).[7] The resulting diazonium salt (Ar-N₂⁺X⁻) is a powerful electrophile. Due to the deactivating nature of the nitro group, the diazotization of ortho-nitroaniline derivatives can be slower than that of activated anilines.[8] It is imperative to perform the reaction at low temperatures (0-5 °C), as aromatic diazonium salts can be thermally unstable and potentially explosive.[8]

The subsequent Sandmeyer reaction involves the treatment of the diazonium salt with a copper(I) salt (CuX, where X = Cl, Br, CN), which facilitates the replacement of the diazonium group with the corresponding nucleophile.

Experimental Protocol: Synthesis of Halogenated Derivatives

Part A: Diazotization

  • Acidic Solution: In a three-neck flask fitted with a thermometer and a mechanical stirrer, suspend this compound (1.0 eq) in a 3M solution of hydrochloric acid (HCl) or hydrobromic acid (HBr).

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine suspension over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stirring: Continue stirring the mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete. The formation of a clear solution often indicates the completion of diazotization.

Part B: Sandmeyer Reaction (Example: Chloro-substitution)

  • Catalyst Preparation: In a separate flask, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl and cool it to 0 °C.

  • Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Part A to the cold CuCl solution with vigorous stirring.

  • Reaction: Effervescence (evolution of N₂ gas) should be observed. Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours or until gas evolution ceases.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Diazotization & Subsequent Transformations
Reagent (Part B)Acid (Part A)Product Functional Group
Copper(I) Chloride (CuCl)HCl-Cl
Copper(I) Bromide (CuBr)HBr-Br
Copper(I) Cyanide (CuCN)H₂SO₄-CN
Potassium Iodide (KI)H₂SO₄-I
HBF₄, then heatHBF₄-F (Schiemann Reaction)
H₂O, H₂SO₄, heatH₂SO₄-OH
Diazotization & Sandmeyer Workflow Diagram

Diazotization_Workflow cluster_0 Part A: Diazotization cluster_1 Part B: Sandmeyer Reaction Start_A Suspend Substrate in cold mineral acid (0-5 °C) Add_Nitrite Dropwise addition of cold NaNO₂ solution (T < 5 °C) Start_A->Add_Nitrite Stir_A Stir at 0-5 °C for 30-60 min Add_Nitrite->Stir_A Diazonium_Salt Aryl Diazonium Salt Intermediate Stir_A->Diazonium_Salt Add_Diazonium Slowly add Diazonium Salt to Cu(I)X solution Diazonium_Salt->Add_Diazonium Prep_Catalyst Prepare cold solution of Cu(I)X in corresponding acid Prep_Catalyst->Add_Diazonium React_B Stir at 0 °C -> RT (N₂ evolution) Add_Diazonium->React_B Final_Steps Work-up (Extraction) & Purification React_B->Final_Steps Final_Product Final Product (e.g., Aryl Halide) Final_Steps->Final_Product

Figure 2: Workflow for diazotization and subsequent Sandmeyer reaction.

Chapter 2: Safety and Handling

  • Nitroaromatic Compounds: Handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Nitroaromatics can be toxic and should be handled in a well-ventilated fume hood.

  • Acylating and Sulfonylating Agents: Acyl halides and sulfonyl chlorides are corrosive and lachrymatory. They react violently with water. All operations should be conducted in a fume hood, and care should be taken to avoid inhalation of vapors and contact with skin.

  • Diazonium Salts: These intermediates should never be isolated in a dry state as they can be shock-sensitive and explosive.[8] Always keep diazonium salt solutions cold and use them immediately in the next step of the synthesis.

Conclusion

This compound serves as an exemplary scaffold for targeted chemical modification. By understanding the electronic landscape of the molecule, researchers can selectively functionalize the primary aromatic amine through robust and well-established protocols such as N-acylation and diazotization. The methods detailed in this guide provide a reliable foundation for creating libraries of novel compounds for further investigation in drug discovery and materials science.

References

  • Quora User. (2016, February 13). What is the product for reaction of ortho-nitroaniline with nitrous acid? Quora. [Link]

  • Wikipedia contributors. (n.d.). 2-Nitroaniline. Wikipedia. [Link]

  • Bučko, M., et al. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. Physical Chemistry Chemical Physics. [Link]

  • Bučko, M., et al. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. RSC Publishing. [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Pearson. (2023, December 20). The nitro group directs electrophilic aromatic substitution to the... Study Prep. [Link]

  • CK-12 Foundation. (n.d.). Explain electrophilic substitution in nitro compounds. [Link]

  • West, B. A., et al. (2018). Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation. PMC - NIH. [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. [Link]

  • West, B. A., et al. (2018). Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation. ACS Publications. [Link]

  • Chemistry Gyan Academy. (2020, February 18). Reactivity & Orientation, electrophilic substitution reaction of nitro, amino & halobenzene, tolune. YouTube. [Link]

  • ResearchGate. (2015, August). Heterocyclic Derivatives of 2-Amino-4-nitrophenol. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Willey, R. J., et al. (2001). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. ioKinetic. [Link]

  • ResearchGate. (2014). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. [Link]

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Solid-phase synthesis using Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the solid-phase synthesis and derivatization of compound libraries using the Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate scaffold, designed for researchers and professionals in drug development.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved drugs.[1][2][3] Its derivatives are integral to over twenty classes of pharmaceuticals, from anticancer agents to therapies for Alzheimer's disease.[3][4][5] The specific scaffold, this compound, presents a particularly valuable starting point for combinatorial chemistry. It features three key points of chemical diversity: a primary aromatic amine, a reducible nitro group, and an ester group suitable for linkage to a solid support.

Employing solid-phase peptide synthesis (SPPS) methodologies for the derivatization of this scaffold offers significant advantages over traditional solution-phase chemistry.[6] The primary benefit is the simplification of purification; excess reagents and byproducts are removed by simple filtration and washing, which facilitates automation and the rapid generation of large compound libraries.[7] This guide details the strategic approach and step-by-step protocols for immobilizing this scaffold and systematically exploring its chemical space to generate novel molecular entities.

Core Synthesis Strategy: An Orthogonal Approach

The power of the 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate scaffold lies in its orthogonal reactive sites. Orthogonal protection (and by extension, reaction) strategies are fundamental to complex synthesis, allowing for the selective modification of one functional group in the presence of others by using reagents that are mutually non-reactive.[8][9]

Our strategy involves three main phases:

  • Immobilization: The scaffold is anchored to a solid support via its piperidine-4-carboxylate position. This requires initial saponification of the ethyl ester to the corresponding carboxylic acid.

  • On-Resin Diversification: The two aromatic functionalities—the primary amine and the nitro group—are sequentially modified. The amine can be readily acylated or sulfonylated. Subsequently, the nitro group can be reduced to a second, distinct amine, which can then undergo its own set of chemical transformations.

  • Cleavage: The final, diversified molecules are cleaved from the solid support, yielding the target compounds ready for purification and biological screening.

G cluster_0 Phase 1: Immobilization cluster_1 Phase 2: Diversification cluster_2 Phase 3: Cleavage Scaffold Scaffold Acid Immobilized Resin-Bound Scaffold Scaffold->Immobilized Resin Rink Amide Resin (Fmoc-deprotected) Resin->Immobilized Diversify_Amine Acylation / Sulfonylation of Primary Amine (R1) Immobilized->Diversify_Amine Reduce_Nitro Reduction of Nitro Group (SnCl2) Diversify_Amine->Reduce_Nitro Diversify_New_Amine Acylation of New Amine (R2) Reduce_Nitro->Diversify_New_Amine Cleavage TFA Cleavage Cocktail Diversify_New_Amine->Cleavage Final_Product Final Diversified Product Cleavage->Final_Product

Caption: Overall workflow for solid-phase synthesis using the target scaffold.

Protocol 1: Scaffold Preparation and Immobilization

The foundational step is the covalent attachment of the scaffold to the solid support. Here, we use Rink Amide resin, which upon cleavage with trifluoroacetic acid (TFA), yields a C-terminal primary amide—a common functional group in bioactive molecules.

1A: Saponification of the Starting Material
  • Rationale: The ethyl ester of the scaffold must be converted to a carboxylic acid to enable amide bond formation with the resin's free amine.

  • Dissolve this compound in a 3:1 mixture of THF/Methanol.

  • Add 2.0 equivalents of 1M aqueous NaOH.

  • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Acidify the mixture to pH ~3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylic acid. Verify the structure by ¹H NMR and MS.

1B: Immobilization on Rink Amide Resin
  • Rationale: This protocol uses a standard carbodiimide-mediated coupling reaction to form a stable amide bond between the scaffold's carboxylic acid and the resin. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the resin is first removed with a base to expose the primary amine.[7]

  • Resin Swelling: Place Rink Amide resin (e.g., 0.5 mmol scale) in a solid-phase synthesis vessel. Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.[10]

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 20 minutes.[6] This two-step process ensures complete removal of the Fmoc group. Piperidine is a secondary amine that forms a stable dibenzofulvene adduct, driving the reaction to completion.

  • Washing: Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all traces of piperidine and the fulvene adduct.

  • Confirmation of Deprotection (Kaiser Test): Take a small sample of resin beads and perform a Kaiser (ninhydrin) test. A deep blue color indicates the presence of a free primary amine, confirming successful Fmoc removal.[6]

  • Coupling Reaction:

    • In a separate vial, dissolve 3.0 eq of the scaffold acid and 2.9 eq of HOBt (or Oxyma) in DMF.

    • Add 3.0 eq of DIC (or other carbodiimide) and pre-activate for 5-10 minutes.

    • Add the activated solution to the resin.

    • Agitate the reaction vessel at room temperature for 4-12 hours.

  • Washing: Drain the reaction solution and wash the resin with DMF (5x) and DCM (5x).

  • Confirmation of Coupling (Kaiser Test): Perform a second Kaiser test. A negative result (colorless or yellow beads) indicates that all free amines have been consumed and the coupling is complete.

  • Capping (Optional but Recommended): To block any unreacted amine sites, treat the resin with a solution of 10% acetic anhydride and 5% DIPEA in DMF for 30 minutes. This prevents the formation of deletion sequences in subsequent steps.

Protocol 2: On-Resin Diversification

With the scaffold securely anchored, the next phase involves building molecular diversity by modifying the two key aromatic functional groups.

G cluster_0 Pathway A cluster_1 Pathway B (Post-Pathway A) ResinBound Resin-Bound Scaffold (-NH2, -NO2) Acylation R1-COOH, HATU (Acylation) ResinBound->Acylation Sulfonylation R1-SO2Cl, DIPEA (Sulfonylation) ResinBound->Sulfonylation Reduction SnCl2*2H2O (Nitro Reduction) Acylation->Reduction Sulfonylation->Reduction Acylation2 R2-COOH, HATU (Second Acylation) Reduction->Acylation2

Caption: Diversification pathways on the solid support.

2A: Acylation/Sulfonylation of the Primary Aromatic Amine
  • Rationale: The primary aromatic amine is a nucleophile that can be readily derivatized. Standard peptide coupling reagents are effective for acylation, while sulfonylation requires a sulfonyl chloride and a non-nucleophilic base.

  • Swell the resin-bound scaffold in DMF.

  • For Acylation: Add a solution of the desired carboxylic acid (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Agitate for 2-4 hours.

  • For Sulfonylation: Add a solution of the desired sulfonyl chloride (3.0 eq) and DIPEA (5.0 eq) in DCM. Agitate for 4-8 hours.

  • After the reaction, drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin.

2B: Reduction of the Nitro Group
  • Rationale: The nitro group is reduced to a primary amine, providing a second, orthogonal site for diversification. Tin(II) chloride dihydrate is a mild and effective reducing agent for this transformation on a solid support.

  • Swell the derivatized resin from the previous step in a 3:1:1 mixture of DMF/AcOH/DCM.

  • Add a solution of SnCl₂·2H₂O (10 eq) in DMF.

  • Agitate the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by taking a small sample of beads, cleaving them, and analyzing the product by LC-MS to confirm the mass change corresponding to the NO₂ to NH₂ conversion.

  • Once complete, wash the resin extensively with DMF (5x), 5% DIPEA in DMF (3x) (to neutralize residual acid and coordinate tin salts), DMF (5x), and DCM (5x).

2C: Derivatization of the Newly Formed Amine
  • Rationale: This step demonstrates the orthogonality of the strategy. The newly generated amine can now be acylated or sulfonylated using the same methods described in Protocol 2A, creating a di-substituted product.

  • Follow the procedures outlined in Protocol 2A, using a second set of building blocks (e.g., R²-COOH or R²-SO₂Cl) to modify the amine generated from the nitro reduction.

Protocol 3: Cleavage and Product Isolation

The final step is to release the synthesized compounds from the resin and remove the acid-labile side-chain protecting groups that may have been used on the building blocks.

  • Rationale: A strong acid, typically TFA, is used to cleave the acid-labile linker (e.g., Rink Amide).[11] However, TFA cleavage generates highly reactive carbocations from the linker and any protecting groups, which can cause unwanted side reactions with the product. To prevent this, a "cleavage cocktail" containing scavengers is used to trap these reactive species.[12]

Standard Cleavage Cocktail "Reagent B"
ComponentVolume %Purpose
Trifluoroacetic Acid (TFA)88%Strong acid for cleavage of the linker and removal of acid-labile protecting groups (e.g., tBu, Boc, Trt).[11]
Phenol5%Scavenger for carbocations, particularly effective for protecting Tryptophan residues.
Water5%Scavenger for tert-butyl cations.[11]
Triisopropylsilane (TIPS)2%Efficient scavenger for trityl and other carbocations; reduces oxidative side reactions.[13]

Table 1: Composition and Rationale of a Standard Cleavage Cocktail.[13]

Cleavage Procedure
  • Place the dry, final resin in a reaction vessel.

  • Add the freshly prepared cleavage cocktail (approx. 10 mL per 0.25 mmol of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate in a centrifuge tube.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Concentrate the TFA solution to about 10% of its original volume using a stream of nitrogen or rotary evaporation (with caution).

  • Precipitate the crude product by adding the concentrated solution dropwise to a large volume of ice-cold diethyl ether.

  • Cool the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Pellet the solid product by centrifugation. Decant the ether.

  • Wash the pellet with cold ether two more times to remove residual scavengers.

  • Dry the crude product under vacuum. The product can then be analyzed and purified by HPLC.

References

  • Solid-Phase Synthesis of Aspartic Peptidase Inhibitors: 3-Alkoxy-4-Aryl Piperidines. Organic Letters. [Link]

  • Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. ACS Publications. [Link]

  • Cleavage Cocktail Selection. CDN Isotopes. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Humana Press. [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • A cleavage cocktail for methionine-containing peptides. PubMed - NIH. [Link]

  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). NIH. [Link]

  • Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. LifeTein. [Link]

  • Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry (RSC Publishing). [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [Link]

  • Ethyl 2-amino-4-(3-nitrophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate. NIH. [Link]

  • Solid phase synthesis - designer linkers for combinatorial chemistry : a review. Journal of Chemical Technology & Biotechnology. [Link]

  • Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. PubMed. [Link]

  • Linkers for solid-phase organic synthesis. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. NIH. [Link]

  • Solid-phase synthesis of a tyrphostin ether library. PubMed. [Link]

  • Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate. SIELC Technologies. [Link]

  • Ethyl piperidine-4-carboxylate. Cheméo. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH. [Link]

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Application Notes & Protocols: A Strategic Framework for In Vitro Evaluation of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Assays for Compounds Derived from Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate

I. Introduction: The Scientific Rationale

The piperidine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous approved pharmaceuticals and biologically active compounds.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for potent and selective interactions with a wide range of biological targets. The parent scaffold, this compound, offers a unique chemical starting point. The nitrophenyl group, piperidine core, and ethyl ester present multiple points for derivatization, creating a focused library of compounds with potential therapeutic applications.

The 2-amino-4-nitrophenyl moiety is of particular interest. This structure is reminiscent of motifs found in kinase inhibitors, while the core piperidine ring is a well-established pharmacophore for G-protein coupled receptor (GPCR) ligands and other CNS-active agents.[4] This dual potential necessitates a logical, tiered approach to in vitro screening to efficiently identify the primary biological activity of new derivatives and elucidate their mechanism of action.

This guide provides a strategic framework for the initial in vitro evaluation of novel compounds derived from this scaffold. It is designed for drug discovery scientists and researchers to establish a baseline biological profile, identify primary targets, and validate on-target activity. The protocols herein are based on robust, widely accepted methodologies referenced in the comprehensive Assay Guidance Manual for preclinical drug discovery.[5][6][7][8][9]

II. The Screening Cascade: A Tiered Strategy for Discovery

A successful screening campaign does not test for everything at once. It follows a logical progression from broad, foundational assays to more specific, hypothesis-driven investigations. This conserves resources and builds a coherent biological narrative for each compound.

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} caption { label="Figure 1. A logical screening cascade for novel piperidine derivatives."; fontsize=10; fontname="Arial"; } enddot Caption: A logical screening cascade for novel piperidine derivatives.

III. Tier 1 Protocol: Foundational Cell Viability Assessment

Objective: To determine the general cytotoxicity of the derivative compounds and identify a suitable concentration range for subsequent biological assays. This initial screen flags compounds with potent anti-proliferative activity for further investigation (e.g., as potential anti-cancer agents) and eliminates non-specifically toxic molecules.

Protocol: MTT Cell Viability Assay

The MTT assay is a robust, colorimetric method that measures cellular metabolic activity as a proxy for cell viability.[10][11] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10][12] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or a relevant line for a specific therapeutic area).

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom cell culture plates.

  • Test compounds dissolved in DMSO to create a 10 mM stock.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Perform a serial dilution of the test compounds (from 10 mM stock) in culture medium to achieve final concentrations ranging from 100 µM down to 1 nM.

    • Include a "vehicle control" (DMSO only, at the highest concentration used for compounds) and a "no cells" blank control (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis:

  • Subtract the average absorbance of the "no cells" blank from all other readings.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to calculate the IC50 (half-maximal inhibitory concentration).

Compound DerivativeCell LineIncubation Time (h)IC50 (µM)
Compound AHeLa725.2
Compound BHeLa72> 100
Compound CA5497212.8
Staurosporine (Control)HeLa720.015

IV. Tier 2 Protocols: Target Class Deconvolution

Based on the structure of the parent scaffold, two primary target classes are hypothesized: protein kinases and G-protein coupled receptors. Parallel screening against panels of these targets can efficiently determine the primary mode of action for active compounds identified in Tier 1.

Protocol 2A: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Rationale: The 2-amino-4-nitrophenyl group is a bioisostere for structures found in many ATP-competitive kinase inhibitors. The ADP-Glo™ assay is a universal, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[13] A low signal indicates less ADP production and therefore, potent inhibition of the kinase.[14]

Materials:

  • Recombinant Kinase of interest (e.g., SRC, ABL, EGFR).

  • Kinase-specific substrate peptide.

  • ATP at a concentration near the Kₘ for the specific kinase.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Test compounds diluted in kinase buffer.

Procedure:

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of serially diluted test compound or vehicle control.

  • Add 2.5 µL of the kinase enzyme solution. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the reaction by adding 5 µL of a substrate/ATP mixture. Incubate for 60 minutes at 30°C.[13]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]

    • Add 20 µL of Kinase Detection Reagent. This converts the ADP to ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.[13]

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced.

Data Analysis:

  • Normalize the data to a "no kinase" control (0% activity) and a "vehicle" control (100% activity).

  • Plot % Kinase Activity against the log of compound concentration and fit to a dose-response curve to determine the IC50 value.

Protocol 2B: GPCR Radioligand Binding Assay

Rationale: The piperidine core is a classic scaffold for ligands that bind to GPCRs, particularly those in the central nervous system.[4] A competitive radioligand binding assay is the gold standard for determining a compound's affinity for a specific receptor.[15] It measures the ability of a test compound to displace a known radioactive ligand from the receptor.

Materials:

  • Cell membranes prepared from cells overexpressing the GPCR of interest (e.g., Dopamine D2, Serotonin 5-HT2A).

  • A specific, high-affinity radioligand (e.g., [³H]-Spiperone for D2 receptors).

  • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

  • Non-specific binding inhibitor (e.g., a high concentration of a known non-radioactive ligand like Haloperidol).

  • Glass fiber filters (GF/C) and a cell harvester.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine:

    • 150 µL of the membrane preparation (e.g., 10-20 µg protein).[16]

    • 50 µL of the test compound at various concentrations.

    • 50 µL of the radioligand at a fixed concentration (typically at its Kd value).[16]

    • For total binding wells, add 50 µL of buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of the non-specific inhibitor.

  • Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.[16]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate). Wash the filters 3-4 times with ice-cold assay buffer.[16]

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log of the test compound concentration.

  • Fit the data to a one-site competition curve to determine the IC50.

  • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

V. Tier 3 Protocol: Cellular Target Engagement Validation

Objective: To confirm that a compound directly binds to its putative target within the complex environment of a living cell. A positive result in a target-class screen (Tier 2) does not guarantee the compound works through that target in a cellular system. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement.[17][18]

Protocol: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is based on the principle of ligand-induced thermal stabilization.[18][19] When a compound binds to its target protein, the protein becomes more resistant to heat-induced unfolding and aggregation.[20] By heating intact cells treated with a compound and then measuring the amount of soluble target protein remaining, one can directly assess target engagement.[21]

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} caption { label="Figure 2. General workflow for the Cellular Thermal Shift Assay (CETSA)."; fontsize=10; fontname="Arial"; } enddot Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Intact cells expressing the target protein.

  • Test compound and vehicle control (DMSO).

  • PBS and protease/phosphatase inhibitors.

  • PCR tubes or 96-well PCR plate.

  • Thermal cycler.

  • Equipment for cell lysis (e.g., liquid nitrogen).

  • High-speed centrifuge.

  • Reagents for protein quantification (e.g., Western Blotting supplies, including a specific antibody for the target protein).

Procedure:

  • Treatment: Treat cultured cells with the test compound (at e.g., 10x IC50) or vehicle for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors to the desired cell density.

  • Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to 25°C.[18]

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Separate the soluble fraction (containing non-aggregated protein) from the precipitated fraction by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble target protein in each sample using Western Blotting or another specific protein detection method.

  • Data Analysis:

    • Quantify the band intensity from the Western Blot for each temperature point.

    • Plot the normalized band intensity against the temperature for both vehicle- and compound-treated samples.

    • A shift of the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms direct target engagement in the cell.[19]

VI. References

  • Coussens, N. P., et al. (Eds.). (2023). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Manual Program. NCATS. Retrieved from [Link]

  • Le, T. H., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(23). Retrieved from [Link]

  • Lim, H. J., et al. (2010). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Aβ1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry, 18(1), 359-368. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan. Retrieved from [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 241-260. Retrieved from [Link]

  • Eli Lilly & Company and the National Center for Advancing Translational Sciences. (2004-). Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • Laggner, C., et al. (2012). Assay conditions for GPCR radioligand competition binding assays. ResearchGate. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Retrieved from [Link]

  • Eurofins DiscoverX. (2020). Eurofins DiscoverX GPCR Assays. YouTube. Retrieved from [Link]

  • EMD Millipore. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. Retrieved from [Link]

  • Naseem, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 18(1). Retrieved from [Link]

  • Bakhtina, A. V., & Bakhtin, S. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(15), 5857. Retrieved from [Link]

  • Mathew, B., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37841-37861. Retrieved from [Link]

  • Bakhtina, A. V., & Bakhtin, S. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(15), 5857. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate. PubChem. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). ETHYL 4-((4-CHLORO-2-NITROPHENYL)AMINO)-1-PIPERIDINECARBOXYLATE. GSRS. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis and optimization of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges encountered during this specific Nucleophilic Aromatic Substitution (SNAr) reaction. Here, we move beyond basic protocols to provide in-depth, causality-driven troubleshooting advice and validated optimization strategies.

Section 1: Reaction Overview and Core Mechanism

The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the substitution of a leaving group (typically a halide) on an electron-deficient aromatic ring by a nucleophile.

Overall Reaction Scheme:

The reaction's success hinges on the aromatic ring being sufficiently "activated" towards nucleophilic attack. This activation is provided by a strong electron-withdrawing group (EWG), in this case, the nitro group (-NO₂), positioned para to the leaving group. The EWG delocalizes the negative charge of the intermediate, stabilizing it and facilitating the reaction.[1][2][3]

The mechanism proceeds via a two-step, addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[4]

SNAr_Mechanism Reactants Aryl-X + Nu:⁻ TS1 Transition State 1 (Rate-Determining Step) Reactants->TS1 Addition of Nucleophile Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Elimination of Leaving Group Products Aryl-Nu + X⁻ TS2->Products

Caption: The SNAr addition-elimination mechanism.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: Consistently Low or No Product Yield

Q: My reaction yield is below 30%, or I'm failing to isolate any desired product. What are the most common causes and how can I systematically troubleshoot this?

A: Low yield is the most frequent issue and typically points to a failure in one of three core areas: reagent quality, reaction conditions, or substrate reactivity. A systematic approach is crucial.

  • Reagent Purity and Stoichiometry:

    • Nucleophile Quality: Ethyl piperidine-4-carboxylate can degrade on storage. Ensure it is pure and anhydrous.[5] If using a salt form (e.g., HCl salt), you must use at least two equivalents of base: one to neutralize the salt and one to facilitate the reaction.

    • Base Integrity: Common bases like K₂CO₃ or Cs₂CO₃ are hygroscopic. Ensure they are freshly dried (e.g., by heating under vacuum) before use. Moisture can quench the deprotonated nucleophile and inhibit the reaction.

    • Solvent Anhydrousness: While SNAr can be tolerant to some moisture, using anhydrous polar aprotic solvents (e.g., DMF, DMSO) is best practice, especially if using a strong base like NaH.

  • Sub-Optimal Reaction Conditions:

    • Insufficient Base: The secondary amine of the piperidine is a moderate nucleophile, but the reaction is often accelerated by deprotonation. A weak base may not be sufficient. Consider a stronger base like Cesium Carbonate (Cs₂CO₃) or, for more robust systems, Sodium Hydride (NaH). When using NaH, the piperidine should be pre-treated with NaH before adding the aryl halide to form the piperidide anion in situ.

    • Incorrect Solvent Choice: The solvent must stabilize the charged Meisenheimer complex.[4] Polar aprotic solvents like DMF, DMSO, or NMP are superior to less polar options like THF or acetonitrile for this reason. They excel at solvating cations, leaving the anionic nucleophile more reactive.

    • Inadequate Temperature: SNAr reactions often require thermal energy to overcome the activation barrier of the initial nucleophilic attack. If the reaction is sluggish at 80-100 °C, consider increasing the temperature to 120-150 °C, especially if using a less reactive chloro-substituted starting material. Microwave heating can also be highly effective at reducing reaction times.[6]

  • Leaving Group Inefficiency:

    • The reactivity order for the leaving group (X) in SNAr is F > Cl > Br > I .[3][4] This is counterintuitive compared to SN1/SN2 reactions. Fluorine's high electronegativity makes the carbon to which it is attached highly electrophilic, accelerating the rate-determining nucleophilic attack. If you are using 1-chloro-2-amino-4-nitrobenzene and getting low yields, switching to 1-fluoro-2-amino-4-nitrobenzene will almost certainly improve the reaction rate and yield.

Issue 2: Incomplete Reaction and Starting Material Recovery

Q: My TLC/LCMS analysis shows that the reaction stalls after ~50% conversion, even after 24 hours. How can I push it to completion?

A: A stalled reaction suggests that the reaction conditions are not energetic enough or that an equilibrium is being reached.

  • Increase Thermal Energy: This is the most straightforward solution. If you are running the reaction at 100 °C, increase it to 130 °C. The reaction rate can double with every 10 °C increase.

  • Re-evaluate Your Base: The liberated leaving group (e.g., HCl from a chloride) can protonate your nucleophile, effectively taking it out of the reaction. Ensure you have a sufficient excess of base (typically 1.5 to 2.0 equivalents) to act as both a reactant and an acid scavenger.

  • Check Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess of the piperidine nucleophile (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion according to Le Châtelier's principle.

Issue 3: Significant Impurity Formation

Q: My crude reaction mixture shows multiple product-like spots on the TLC, complicating purification. What are the likely side reactions?

A: The primary side reactions to consider are over-alkylation or reactions involving the other functional groups.

  • Di-substitution: It is possible, though less likely given the electronics, that the product's aniline-type nitrogen could act as a nucleophile and react with another molecule of the aryl halide. This can be suppressed by avoiding a large excess of the aryl halide and maintaining a slightly higher concentration of the piperidine nucleophile.

  • Ester Hydrolysis: If your reaction conditions are too basic and there is water present, the ethyl ester of the product can be hydrolyzed to the corresponding carboxylic acid. This impurity will have very different polarity and can be tricky to remove. Ensure anhydrous conditions and avoid overly harsh bases like NaOH or KOH if possible.

  • Reaction with the Amino Group: The primary amino group on the aryl halide is a weak nucleophile. Under very high temperatures, it could potentially participate in intermolecular side reactions. This is generally a minor pathway but can contribute to baseline impurities on a TLC plate.

Issue 4: Challenges in Product Purification

Q: I am struggling to get a pure product after column chromatography. The compound seems to streak or co-elute with impurities.

A: The product contains a basic piperidine nitrogen, which can interact strongly with silica gel, leading to tailing and poor separation.

  • Work-up Procedure: After the reaction, quench with water and extract with a solvent like Ethyl Acetate or Dichloromethane. Wash the organic layer with brine to remove the bulk of the polar solvent (e.g., DMF).

  • Acid/Base Wash: Before chromatography, you can perform a dilute acid wash (e.g., 1M HCl) to protonate the basic product and pull it into the aqueous layer, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer (e.g., with NaHCO₃) and re-extract the pure product. This is a highly effective purification step.

  • Chromatography Modifier: When performing silica gel chromatography, add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (TEA) to a hexane/ethyl acetate mobile phase will neutralize the acidic sites on the silica, preventing streaking and leading to sharp, well-defined peaks.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the optimal aryl halide starting material? A: 1-fluoro-2-amino-4-nitrobenzene. The high electronegativity of fluorine makes the C-F bond's carbon center significantly more electrophilic, accelerating the rate-determining nucleophilic attack.[3][4] This often allows the reaction to proceed under milder conditions and in shorter times compared to its chloro-analogue.

Q: Which base and solvent combination is recommended for the highest yield? A: For general reliability and high yield, a combination of Cesium Carbonate (Cs₂CO₃) in DMSO at 100-120 °C is an excellent starting point. Cs₂CO₃ has high solubility in DMSO and is a strong enough base to facilitate the reaction without being overly harsh.

Q: How can I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase like 30-50% Ethyl Acetate in Hexane. The product is typically more polar than the starting aryl halide. Stain with potassium permanganate or view under UV light. For more precise tracking, LCMS is ideal.

Section 4: Optimized Experimental Protocol

This protocol is a robust starting point for achieving high yields.

Materials:

  • 1-fluoro-2-amino-4-nitrobenzene (1.0 eq)

  • Ethyl piperidine-4-carboxylate (1.1 eq)[5]

  • Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-fluoro-2-amino-4-nitrobenzene (1.0 eq) and Cesium Carbonate (2.0 eq).

  • Solvent & Reagent Addition: Add anhydrous DMSO to create a ~0.5 M solution with respect to the aryl fluoride. Stir the suspension for 5 minutes. Add Ethyl piperidine-4-carboxylate (1.1 eq) via syringe.

  • Heating & Monitoring: Heat the reaction mixture to 110 °C using an oil bath. Monitor the reaction progress by TLC every 2-4 hours until the starting aryl fluoride spot is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic layers and wash them three times with brine to remove the DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of 20% to 50% ethyl acetate in hexanes containing 0.5% triethylamine.

  • Isolation: Combine the pure fractions and concentrate under reduced pressure to yield this compound as a solid. The melting point is reported as 128-130 °C.[7]

Section 5: Data Summary Table

The following table summarizes expected outcomes based on different reaction parameters, derived from established SNAr principles.

Leaving GroupBaseSolventTemperature (°C)Expected YieldKey Considerations
Fluorine Cs₂CO₃ DMSO 100-120 Excellent (>85%) Recommended starting point. Highly reliable and scalable.
FluorineK₂CO₃DMF120-140Good (70-85%)More economical base, may require higher temperature.
Chlorine Cs₂CO₃ DMSO 130-150 Moderate (50-75%) Significantly less reactive than fluoro-analogue; requires more forcing conditions.
ChlorineK₂CO₃DMF150+Low to Moderate (<60%)Often slow and may lead to decomposition. Not recommended unless necessary.

Section 6: Workflow and Logic Diagrams

Troubleshooting_Logic Start Low Yield Issue CheckReagents 1. Verify Reagent Purity - Anhydrous Solvents/Bases? - Nucleophile Quality? Start->CheckReagents CheckConditions 2. Analyze Reaction Conditions - Base strong enough? - Temp high enough? Start->CheckConditions CheckSubstrate 3. Evaluate Substrate - Using Aryl-Cl? Start->CheckSubstrate Sol_Reagents Solution: - Dry reagents - Use fresh nucleophile CheckReagents->Sol_Reagents Sol_Conditions Solution: - Switch to Cs₂CO₃ - Increase Temp to 120°C+ CheckConditions->Sol_Conditions Sol_Substrate Solution: Switch to Aryl-F (1-fluoro-2-amino-4-nitrobenzene) CheckSubstrate->Sol_Substrate

Caption: Troubleshooting logic for low yield optimization.

Experimental_Workflow Prep Reagent Preparation (Dry Base, Anhydrous Solvent) Setup Reaction Setup (Inert Atmosphere) Prep->Setup Reaction Heating & Stirring (110°C, 8-16h) Setup->Reaction Monitor TLC / LCMS Monitoring Reaction->Monitor Workup Aqueous Workup (EtOAc/Water Extraction) Monitor->Workup Purify Column Chromatography (Silica, Hex/EtOAc + 1% TEA) Workup->Purify Analyze Product Analysis (NMR, MS, MP) Purify->Analyze

Caption: Standard experimental workflow for the synthesis.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides.
  • Reddit. (2023, December 23). SNAr troubleshooting. r/AskChemistry. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reaction scope & limitations. YouTube. Retrieved from [Link]

  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Purification challenges of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate (CAS No. 1221792-44-4). This molecule, while crucial as an intermediate in pharmaceutical synthesis, presents a unique set of purification challenges owing to its distinct chemical functionalities. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate these complexities, offering in-depth, evidence-based troubleshooting strategies and detailed protocols.

Compound Profile at a Glance

This compound is a solid at room temperature with a melting point of approximately 128-130 °C[1]. Its structure incorporates three key functional groups that dictate its purification behavior: a basic aromatic amine, a basic tertiary amine within the piperidine ring, and a strongly electron-withdrawing nitro group. This combination leads to specific interactions with common purification media and dictates solvent choice.

PropertyValueSource
CAS Number 1221792-44-4[1]
Molecular Formula C₁₄H₁₉N₃O₄[1]
Molecular Weight 293.32 g/mol Calculated
Physical Form Solid[1]
Melting Point 128 - 130 °C[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges associated with this compound?

A1: The principal challenge stems from the molecule's dual basicity. It possesses both a weakly basic aromatic amine and a more basic tertiary aliphatic amine (the piperidine nitrogen). These basic centers interact strongly with the acidic silanol groups on the surface of standard silica gel, a common stationary phase for column chromatography[2][3][4]. This interaction leads to several issues:

  • Irreversible Adsorption: A portion of the product can bind permanently to the column, resulting in low recovery.

  • Significant Peak Tailing: The analyte elutes slowly and asymmetrically from the column, leading to broad peaks that co-elute with impurities[4]. This makes it difficult to obtain pure fractions.

  • Requirement for Highly Polar Solvents: Overcoming the strong adsorption often requires aggressive solvent systems (e.g., high percentages of methanol), which can compromise the separation of closely-related impurities[3].

Q2: What are the likely impurities I should expect from a typical synthesis?

A2: Impurities are typically process-related and depend on the synthetic route. A common synthesis involves the nucleophilic aromatic substitution (SNAr) of a di-substituted nitrobenzene (e.g., 1-fluoro-2-nitro-benzene derivative) with ethyl piperidine-4-carboxylate. Potential impurities include:

  • Unreacted Starting Materials: Residual ethyl piperidine-4-carboxylate[5] and the aromatic precursor.

  • Isomeric Byproducts: If the aromatic precursor has multiple leaving groups or reactive sites, positional isomers may form.

  • Over-reacted or Side-Products: For instance, if the reaction conditions are not well-controlled, impurities from degradation or side-reactions can occur.

  • Reduced Nitro Group Impurity: Unintentional reduction of the nitro group to an amine can create a highly polar di-amino impurity, which will have very different chromatographic behavior[6].

Q3: Which analytical techniques are best for monitoring the purification process?

A3: A combination of techniques is recommended for robust monitoring:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, real-time monitoring of column chromatography fractions and for initial solvent system screening[7]. Adding a small amount of triethylamine (0.5-1%) to the TLC mobile phase can often predict the improved separation that will be seen on a column under the same conditions.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase with a C18 column, provides high-resolution separation for accurate purity assessment of the final product and in-process samples[8].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the molecular weights of the main product and any impurities, which is critical for diagnosing issues and confirming the identity of byproducts[9].

Purification Strategy & Troubleshooting Guide

Selecting the right purification strategy is critical. The following workflow provides a decision-making framework.

G start Crude Product Analysis (TLC, LC-MS) decision1 Are impurities significantly different in polarity? start->decision1 recrystallization Strategy 1: Recrystallization decision1->recrystallization Yes column Strategy 2: Column Chromatography decision1->column No success Pure Product recrystallization->success decision2 Observe Tailing on Silica TLC? column->decision2 std_silica Silica Gel with Standard Eluent decision2->std_silica No modified_silica Modified Silica Gel Chromatography decision2->modified_silica Yes std_silica->success modified_silica->success

Caption: Workflow for selecting a purification strategy.

Problem 1: Severe Peak Tailing and Low Recovery in Silica Gel Chromatography

This is the most common issue encountered with this class of compounds.

Root Cause: Strong acid-base interaction between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the silica surface[4].

Principle: Adding a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase neutralizes the active silanol sites. This prevents the target molecule from binding too strongly, resulting in sharper peaks and improved recovery[2][3].

Protocol: Column Chromatography with Triethylamine-Modified Eluent

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or dichloromethane).

  • Column Packing: Pack the column with the slurry. Do not let the column run dry.

  • Equilibration: Equilibrate the packed column by flushing it with at least 3-5 column volumes of the initial mobile phase (e.g., Hexane/Ethyl Acetate 95:5) containing 0.5-1% triethylamine (v/v).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb it onto a small amount of silica gel ("dry loading") for best results. Carefully add the dried silica to the top of the column.

  • Elution: Begin elution with the equilibrated mobile phase. Gradually increase the polarity of the solvent system (gradient elution) as needed. Continue to include 0.5-1% TEA in all solvent mixtures.

  • Monitoring: Collect fractions and monitor them by TLC (ensure your TLC mobile phase also contains TEA).

  • Product Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that TEA is volatile but may require co-evaporation with a solvent like toluene for complete removal.

Principle: If mobile phase modification is insufficient, changing the stationary phase to one that does not have acidic sites is a highly effective strategy.

  • Basic Alumina: Alumina is basic in nature and thus does not exhibit the same strong interactions with basic compounds as silica gel. It is an excellent alternative for purifying amines.

  • Amine-Functionalized Silica (KP-NH): This is a specialty phase where the silica surface has been chemically modified with amino groups. It provides a weakly basic environment that effectively masks the underlying silanols, leading to excellent peak shape for basic compounds without needing a mobile phase modifier[2][3].

Stationary PhaseAdvantagesDisadvantagesRecommended For
Silica + TEA Inexpensive, readily available.TEA can be difficult to remove completely; may alter reactivity of other functional groups.Routine purifications where baseline separation is achievable.
Basic Alumina Good for separating basic compounds; no additive required.Can be more reactive than silica; may catalyze certain reactions.When TEA is problematic or separation on silica is poor.
Amine-Functionalized Silica Excellent peak shape; no additive needed; highly inert.More expensive than standard silica.Difficult separations of valuable basic compounds.
Problem 2: Recrystallization Fails or Gives Low Yield

Recrystallization is an ideal purification method if the impurity profile allows it. However, finding a suitable solvent system can be challenging.

Root Cause: The molecule has both polar (amino, nitro) and non-polar (aromatic ring, ethyl group) regions, complicating its solubility behavior. "Oiling out," where the compound separates as a liquid instead of forming crystals, can also occur if the solution is supersaturated or cools too quickly[10].

Principle: The ideal recrystallization solvent will dissolve the compound completely at high temperatures but poorly at low temperatures. Impurities should either remain soluble at low temperatures or be insoluble at high temperatures[10].

Protocol: Recrystallization Solvent Screening

  • Select Candidate Solvents: Based on the "like dissolves like" principle, start with polar solvents. Alcohols (ethanol, isopropanol) and esters (ethyl acetate) are good starting points for nitroaromatic compounds[10].

  • Small-Scale Test: Place ~20-30 mg of your crude material into a small test tube.

  • Solubility at Room Temp: Add the first solvent dropwise until the tube contains about 0.5 mL. Observe if the solid dissolves. If it dissolves easily at room temperature, the solvent is too good and will result in low recovery.

  • Solubility at High Temp: If the solid is insoluble at room temperature, heat the mixture gently (e.g., in a hot water bath). Continue adding the solvent dropwise until the solid just dissolves.

  • Crystallization on Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath. Observe if crystals form. If they do, you have found a potential single-solvent system.

  • Test Mixed Solvents: If no single solvent works, try a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (one in which it is very soluble, like dichloromethane or acetone). Then, slowly add a "poor" solvent (one in which it is insoluble, like hexane or water) at an elevated temperature until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow to cool slowly.

Solvent / SystemPolarityObservations & Typical Use
Isopropanol (IPA) Polar ProticOften a good starting point for nitroaromatic compounds.
Ethanol (EtOH) Polar ProticSimilar to IPA, may offer slightly different solubility.
Ethyl Acetate (EtOAc) Polar AproticGood for compounds of intermediate polarity.
Toluene Non-polarMay work if the compound is less polar than expected.
EtOAc / Hexane MixedA common mixed system for adjusting polarity.
DCM / Hexane MixedAnother versatile mixed system.

Troubleshooting "Oiling Out":

  • Cool Slower: Allow the flask to cool to room temperature on the benchtop before moving to an ice bath.

  • Add More Solvent: The concentration may be too high. Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and cool again.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites[10].

Visualization of Troubleshooting Logic

The following diagram illustrates the decision-making process when encountering peak tailing in column chromatography.

G start Problem: Peak Tailing on Silica Gel decision1 Is adding 0.5-1% TEA to the eluent effective? start->decision1 solution1 Solution 1: Use TEA-modified eluent. Monitor for TEA removal. decision1->solution1 Yes decision2 Is an alternative stationary phase available? decision1->decision2 No / Insufficient end_node Achieve Symmetrical Peak & Good Separation solution1->end_node solution2 Solution 2: Switch to Basic Alumina or Amine-Functionalized Silica. decision2->solution2 Yes solution3 Solution 3: Develop a Reversed-Phase (e.g., C18) HPLC method. decision2->solution3 No solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for peak tailing.

References

  • Method of crystallizing nitro products.
  • A New Recrystallization Method for Nitroguanidine . AIChE Proceedings. [Link]

  • Process for the purification of aromatic amines.
  • Troubleshooting . The Pharma Master. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? . Biotage. [Link]

  • Is there an easy way to purify organic amines? . Biotage. [Link]

  • What are the key steps in the purification of pharmaceutical intermediates? . Worldwide Pharmachem Blog. [Link]

  • Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • ethyl 1-(4-nitrophenyl)-4-piperidine carboxylate(CAS# 216985-30-7) . Angene Chemical. [Link]

  • Achieve high-throughput LC/MS purification of pharmaceutical impurities . Technology Networks. [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? . Chemistry Stack Exchange. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment . Journal of Chemical Education. [Link]

  • Ethyl piperidine-4-carboxylate . Cheméo. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! . PharmaCores. [Link]

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Improving the stability of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related challenges encountered during experimental work with this compound. Our approach is rooted in explaining the causal relationships behind experimental observations and providing robust, self-validating protocols.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this molecule stem from its three key functional moieties: the ortho-amino nitrophenyl group, the secondary amine within the piperidine ring, and the ethyl ester. The main degradation pathways to be aware of are photodegradation , hydrolysis , and oxidation . The interaction between the ortho-amino and nitro groups can also influence the molecule's overall stability profile.

Q2: What are the initial signs of degradation I should look for?

A2: The most common initial sign of degradation is a change in the physical appearance of the compound, such as a color change from its typical solid form to a darker or discolored solid. In solution, the appearance of a yellow or brown tint can also indicate degradation. Additionally, unexpected results in your experiments, such as loss of potency or the appearance of new peaks in your analytical chromatograms, are strong indicators of instability.

Q3: How should I store this compound to ensure its stability?

A3: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. For solutions, it is best to prepare them fresh for each experiment. If storage of solutions is necessary, they should be kept at low temperatures (2-8 °C) and protected from light.

Q4: Is this compound sensitive to pH?

A4: Yes, the stability of this compound is expected to be pH-dependent. The ester functional group is susceptible to both acid- and base-catalyzed hydrolysis.[1] Extreme pH values should be avoided. The secondary amine in the piperidine ring can also be influenced by pH, which may affect its susceptibility to oxidation. It is recommended to work in a neutral pH range unless your experimental protocol requires otherwise.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments, along with the scientific rationale behind the recommended solutions.

Troubleshooting Issue 1: Color Change and Appearance of Unknown Impurities in Solution

Symptom: Your solution of this compound has developed a yellow or brown color, and your analytical method (e.g., HPLC-UV) shows new, unexpected peaks.

Potential Causes and Solutions:

  • Photodegradation: Nitroaromatic compounds are known to be susceptible to photodegradation, which can be initiated by exposure to UV or visible light.[2][3] The ortho-amino group may also contribute to photosensitivity.

    • Solution: Protect your solutions from light at all times by using amber vials or wrapping your containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.

  • Oxidative Degradation: The secondary amine in the piperidine ring and the aromatic amino group are susceptible to oxidation, which can be accelerated by exposure to air, heat, or the presence of metal ions.[4][5]

    • Solution: De-gas your solvents before use and consider working under an inert atmosphere. Avoid sources of metal ion contamination from spatulas or glassware. The addition of antioxidants may be considered for formulation development, but their compatibility and potential for interference with your experiments must be carefully evaluated.

  • Hydrolytic Degradation: If your solution is not at a neutral pH, the ethyl ester may be undergoing hydrolysis.[1][6]

    • Solution: Ensure the pH of your solution is controlled and maintained in the neutral range. Use freshly prepared buffers and verify their pH.

Troubleshooting Issue 2: Inconsistent Experimental Results and Loss of Potency

Symptom: You are observing a gradual or sudden decrease in the expected activity or potency of your compound in biological or chemical assays.

Potential Causes and Solutions:

  • Formation of Degradation Products: The observed loss of potency is likely due to the degradation of the parent compound into inactive or less active impurities.

    • Solution: It is crucial to perform a forced degradation study to identify the potential degradation products and their impact on your assay. This will also help in developing a stability-indicating analytical method.[7][8]

  • Inadequate Storage of Stock Solutions: If you are using a stock solution that has been stored for an extended period, it may have degraded.

    • Solution: Always use freshly prepared solutions when possible. If you must use a stock solution, re-qualify it before use by running an analytical check to confirm its purity and concentration.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[7][8]

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of ACN and 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a 1:1 mixture of ACN and 0.1 N NaOH. Incubate at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a 1:1 mixture of ACN and 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all samples by a suitable analytical method, such as HPLC-UV/MS, to identify and quantify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase and Gradient (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

Detection:

  • PDA: Monitor at a wavelength that provides good absorbance for the parent compound and potential degradants (e.g., 254 nm and 320 nm).

  • MS: Use electrospray ionization (ESI) in both positive and negative ion modes to obtain mass information for all eluted peaks.

IV. Data Presentation and Visualization

Table 1: Summary of Potential Degradation Pathways and Products
Stress ConditionPotential Degradation PathwayLikely Degradation Products
Acid/BaseHydrolysis of the ethyl ester1-(2-amino-4-nitrophenyl)piperidine-4-carboxylic acid
OxidationOxidation of the secondary amineN-oxide derivatives
OxidationOxidation of the aromatic amineQuinone-imine and polymeric species
LightPhotoreduction of the nitro groupNitroso and hydroxylamine derivatives
LightPhotodegradationRing cleavage and other complex products
Diagrams

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation A Ethyl 1-(2-amino-4-nitrophenyl) piperidine-4-carboxylate B 1-(2-amino-4-nitrophenyl) piperidine-4-carboxylic acid A->B Acid/Base C Ethyl 1-(2-amino-4-nitrophenyl) piperidine-4-carboxylate D N-Oxide Derivative C->D Piperidine N-Oxidation E Quinone-imine Species C->E Aromatic Amine Oxidation F Ethyl 1-(2-amino-4-nitrophenyl) piperidine-4-carboxylate G Nitroso Derivative F->G Light H Hydroxylamine Derivative G->H Light

Caption: Potential degradation pathways for the target compound.

ExperimentalWorkflow A Forced Degradation Study (Acid, Base, Oxidation, Light, Heat) B Sample Analysis (HPLC-UV/MS) A->B C Identify Degradation Products B->C D Develop Stability-Indicating Analytical Method C->D E Implement Stabilization Strategies (e.g., pH control, light protection) D->E F Confirm Stability of Final Formulation E->F

Caption: Workflow for stability assessment and improvement.

V. References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003. [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, 1996. [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125. [Link]

  • Ahuja, S., & Scypinski, S. (Eds.). (2010). Handbook of modern pharmaceutical analysis. Academic press. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical stress testing: predicting drug degradation. CRC press. [Link]

  • Boccardi, G. (2016). Forced degradation as a part of the development process. Journal of Pharmaceutical and Biomedical Analysis, 129, 149-155.

  • Ju, S., & Li, W. (2014). Nitroaromatic compounds (NACs)-contaminated soil and groundwater remediation technologies. Chinese Journal of Chemical Engineering, 22(6), 635-644.

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual review of microbiology, 49(1), 523-555.

  • Testa, B. (2004). The metabolism of drugs and other xenobiotics: biochemistry of redox reactions. Academic Press.

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical stability of pharmaceuticals: a handbook for pharmacists. John Wiley & Sons.

  • Smith, R. V., & Rosazza, J. P. (1975). Microbial models of mammalian metabolism. Aromatic hydroxylation. Archives of biochemistry and biophysics, 166(2), 551-558.

  • Tonnesen, H. H. (2004). Photostability of drugs and drug preparations. CRC press.

  • Albini, A., & Monti, S. (2003). Photophysics and photochemistry of nitro-and nitroso-compounds. Research on Chemical Intermediates, 29(7-9), 619-640.

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.

  • Lhiaubet-Vallet, V., Sarabia, Z., Meunier, L., & Miranda, M. A. (2004). Photostability and photosensitizing properties of the non-steroidal anti-inflammatory drug nimesulide. Photochemical & Photobiological Sciences, 3(6), 573-578.

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.

  • Yoshioka, S., & Stella, V. J. (2002). Stability of drugs and dosage forms. Springer Science & Business Media.

Sources

Technical Support Center: Troubleshooting HPLC Analysis of Piperidine-4-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of piperidine-4-carboxylate esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chromatographic analysis of this important class of compounds. The following content is structured in a question-and-answer format to directly address specific issues you may face in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Shape Problems: Tailing and Fronting

Question 1: My peaks for piperidine-4-carboxylate esters are showing significant tailing. What are the likely causes and how can I resolve this?

Answer:

Peak tailing is a common issue when analyzing basic compounds like piperidine derivatives and is often caused by secondary interactions with the stationary phase.[1][2]

Underlying Causes:

  • Silanol Interactions: The primary cause is the interaction between the basic piperidine nitrogen and acidic residual silanol groups on the surface of silica-based columns.[1][2][3] This is especially prominent at mid-range pH where silanols are ionized.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3][4]

  • Trace Metal Contamination: Metals in the silica matrix can also interact with the analytes, contributing to tailing.[2]

Troubleshooting Workflow:

start Peak Tailing Observed cause1 Secondary Silanol Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Sub-optimal Mobile Phase start->cause3 solution1a Decrease Mobile Phase pH (e.g., pH 2-4 with TFA or Formic Acid) cause1->solution1a Suppress Silanol Ionization solution1b Add a Basic Modifier (e.g., 0.1% Triethylamine (TEA) or Diethylamine (DEA)) cause1->solution1b Mask Silanol Groups solution1c Use a Base-Deactivated Column (End-capped, Polar-Embedded, or CSH) cause1->solution1c Minimize Available Silanols solution2 Reduce Injection Volume or Sample Concentration cause2->solution2 solution3 Ensure Sample Solvent is Weaker than or Matches Mobile Phase cause3->solution3

Caption: Troubleshooting logic for peak tailing.

Step-by-Step Protocol to Mitigate Peak Tailing:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-4 using 0.1% trifluoroacetic acid or formic acid) will protonate the silanol groups, minimizing their interaction with the protonated basic analyte.[1][5]

  • Use of Basic Additives: Incorporating a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) into the mobile phase can help to mask the active silanol sites.[3]

  • Column Selection:

    • High-Purity, End-Capped Columns: Modern columns made from high-purity silica that are "end-capped" have fewer active silanol groups.[4]

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain which shields the analyte from residual silanols.[4]

    • Charged Surface Hybrid (CSH) Columns: These possess a low-level positive surface charge that repels basic analytes at low pH, improving peak shape.[4]

  • Sample Concentration and Injection Volume: Systematically reduce the sample concentration and/or injection volume to check for column overload.[3][4] If peak shape improves, this was a contributing factor.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or of the same strength as your initial mobile phase.[3]

Question 2: My peaks are fronting. What does this indicate and what is the solution?

Answer:

Peak fronting is typically caused by sample solvent effects or column overload.[3]

Troubleshooting Steps:

  • Sample Solvent Strength: If your sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., high organic content in reversed-phase), it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak. Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[3]

  • Column Overload: Similar to peak tailing, injecting too much sample can also lead to fronting. Solution: Reduce the injection volume or the concentration of your sample.[3]

Retention and Resolution Issues

Question 3: I am having trouble retaining my polar piperidine-4-carboxylate ester on a C18 column. What are my options?

Answer:

Poor retention of polar compounds on traditional reversed-phase columns is a common challenge.[6] Here are several strategies to improve retention:

Method Development Strategies for Polar Analytes:

StrategyPrincipleRecommended Action
Ion-Pair Chromatography Adds an ion-pairing reagent to the mobile phase that forms a neutral complex with the ionized analyte, increasing its hydrophobicity and retention on a reversed-phase column.[7][8]For basic piperidine compounds, use an anionic ion-pairing reagent like an alkyl sulfonate (e.g., sodium 1-heptanesulfonate).[8][9]
Hydrophilic Interaction Liquid Chromatography (HILIC) Utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous buffer.[10][11] Polar analytes partition into a water-enriched layer on the stationary phase surface, leading to retention.[11]Use a HILIC column (e.g., amide, amino, or zwitterionic) with a mobile phase of acetonitrile and an aqueous buffer (e.g., ammonium formate or acetate).[10][12]
Mobile Phase pH Adjustment For basic compounds like piperidine esters, increasing the mobile phase pH will decrease their ionization, making them less polar and more retained on a reversed-phase column.[13][14]Carefully increase the mobile phase pH, ensuring it remains within the stable range of your column (typically up to pH 8 for many silica-based columns).[5][14]

Experimental Protocol: Getting Started with HILIC

  • Column Selection: Choose a HILIC column (e.g., TSKgel Amide-80).[10]

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in Water

    • Solvent B: Acetonitrile

  • Initial Gradient:

    • 0-1 min: 95% B

    • 1-10 min: 95% to 50% B

    • 10-12 min: 50% B

    • 12-12.1 min: 50% to 95% B

    • 12.1-17 min: 95% B (re-equilibration)

  • Sample Preparation: Dissolve the sample in a solvent with a high organic content (e.g., 90% acetonitrile) to ensure compatibility with the initial mobile phase.

Question 4: I am observing two peaks for my pure piperidine derivative. What could be the cause?

Answer:

The appearance of two peaks for a single, pure compound can be perplexing. A common reason for this with ionizable compounds like piperidine derivatives is differential ionization or interaction with the stationary phase.[15]

Potential Causes and Solutions:

  • Analyte Ionization State: If the mobile phase pH is close to the pKa of your piperidine derivative, you may have a mixture of the ionized and non-ionized forms of the compound in solution, which can exhibit different retention behaviors and lead to split or duplicated peaks.[14]

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure it exists predominantly in a single form.[13] For basic piperidines, a lower pH (e.g., <4) is often effective.

  • Sample Solvent Mismatch: As discussed with peak fronting, a strong sample solvent can cause issues. In some cases, this can manifest as a sharp, early-eluting peak (at the dead volume) and a later, broader peak.[15]

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.

  • On-Column Degradation: Although less common, the analyte could be degrading on the column.

    • Solution: Investigate sample stability under the analytical conditions.

start Two Peaks for One Compound cause1 pH ≈ pKa start->cause1 cause2 Strong Sample Solvent start->cause2 cause3 Column Contamination/ Degradation start->cause3 solution1 Adjust Mobile Phase pH (≥ 2 units from pKa) cause1->solution1 solution2 Match Sample Solvent to Mobile Phase cause2->solution2 solution3 Flush or Replace Column cause3->solution3

Caption: Decision tree for diagnosing multiple peaks.

Detection and Sensitivity

Question 5: My piperidine-4-carboxylate ester lacks a strong UV chromophore. How can I improve its detection?

Answer:

For compounds with poor UV absorbance, several alternative detection strategies can be employed.

Detection Enhancement Strategies:

MethodDescriptionApplicability
Pre-column Derivatization The analyte is reacted with a labeling agent that introduces a chromophore or fluorophore.[3]Highly effective for UV/Vis or Fluorescence detectors. For example, piperidines can be derivatized with agents like para-toluene sulfonyl chloride (PTSC) to enable UV detection.[3]
Evaporative Light Scattering Detector (ELSD) A universal detector that can detect any non-volatile analyte. The mobile phase is nebulized and evaporated, and the remaining analyte particles scatter a light beam.Suitable for non-volatile piperidine esters. It is not dependent on the optical properties of the analyte.[16]
Charged Aerosol Detector (CAD) Another universal detector that offers near-uniform response for non-volatile analytes.Provides a more consistent response factor compared to ELSD.
Mass Spectrometry (MS) The most sensitive and selective detection method. It is ideal for analyzing compounds at low concentrations and in complex matrices.[16]Requires the use of volatile mobile phases and buffers, such as formic acid, ammonium formate, or ammonium acetate.[17][18]

Protocol: Pre-column Derivatization with PTSC for UV Detection

  • Reagent Preparation:

    • Prepare a solution of para-toluene sulfonyl chloride (PTSC) in acetonitrile.

    • Prepare a basic solution (e.g., 0.1 M sodium bicarbonate) to facilitate the reaction.[3]

  • Derivatization Reaction:

    • Mix your piperidine sample with the basic solution.

    • Add the PTSC solution and allow the reaction to proceed. The reaction time and temperature may need to be optimized.[3]

  • Sample Preparation for HPLC:

    • After the reaction is complete, the sample may need to be neutralized or diluted before injection.[3]

  • HPLC Analysis:

    • Analyze the derivatized sample using a standard reversed-phase HPLC-UV method, monitoring at an appropriate wavelength for the PTSC tag (e.g., 228 nm).[3]

References

  • Regis Technologies. (n.d.). Ion Pairing Reagents and Buffers. Regis Technologies. Retrieved from [Link]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. Retrieved from [Link]

  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]

  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Welch Materials. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • ResearchGate. (n.d.). Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography. ResearchGate. Retrieved from [Link]

  • Cromlab. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Cromlab. Retrieved from [Link]

  • Buszewski, B., & Noga, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2135-2145. Retrieved from [Link]

  • PubMed. (n.d.). Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection. PubMed. Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Moravek. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Crawford Scientific. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Axion Labs. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Retrieved from [Link]

  • Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Shimadzu. Retrieved from [Link]

  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns. Retrieved from [Link]

  • ResearchGate. (2020, August 28). Review on Common Observed HPLC Troubleshooting Problems. ResearchGate. Retrieved from [Link]

  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. Phenomenex. Retrieved from [Link]

  • LCGC International. (2013, September 9). From HPLC to LC-MS: Mobile-Phase Composition is the Main Consideration. LCGC International. Retrieved from [Link]

Sources

Preventing degradation of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. The unique arrangement of functional groups—a primary aromatic amine, a nitro group, a secondary piperidine amine, and an ethyl ester—makes this molecule highly valuable but also susceptible to specific degradation pathways during synthesis and handling. This document provides in-depth troubleshooting advice, preventative protocols, and the mechanistic rationale behind our recommendations to ensure the integrity of your experiments.

Understanding the Molecule's Inherent Instabilities

The structure of this compound contains several reactive centers. Understanding these "hot spots" is the first step toward preventing unwanted degradation.

  • The 2-Amino Group: As a primary aniline, this group is highly electron-donating, activating the aromatic ring. It is susceptible to rapid oxidation, often leading to the formation of colored, high-molecular-weight impurities.[1] In strongly acidic media, it protonates to form an anilinium ion, which alters its directing effects in electrophilic substitution reactions.[1]

  • The 4-Nitro Group: This strong electron-withdrawing group is a common site for reduction. It can be readily converted to an amino group by various reagents, particularly catalytic hydrogenation or metals in acidic conditions.[2][3]

  • The Ester Functional Group: The ethyl ester is vulnerable to hydrolysis under both acidic and basic conditions, especially in the presence of water at elevated temperatures, which would yield the corresponding carboxylic acid.

  • Light and Air Sensitivity: Aromatic nitro compounds can be sensitive to light, and the aniline moiety is sensitive to atmospheric oxygen.[4][5]

cluster_molecule cluster_key Potential Degradation Points mol A Aromatic Amine (-NH2) Susceptible to Oxidation & Unwanted Side Reactions B Nitro Group (-NO2) Prone to Chemical Reduction C Ester Linkage (-COOEt) Risk of Hydrolysis p1 p1->A p2 p2->B p3 p3->C

Caption: Key reactive sites prone to degradation.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing the title compound turned dark brown or black upon stirring. What is the likely cause? A1: This is a classic sign of aniline oxidation.[1] The primary aromatic amine is highly susceptible to oxidation by atmospheric oxygen, which can be accelerated by heat, light, or trace metal impurities. This process forms intensely colored polymeric byproducts. To prevent this, it is crucial to run your reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

Q2: My post-reaction analysis (LC-MS) shows a major peak with the expected mass minus 46 Da but plus 16 Da (a net loss of 30 Da). What happened? A2: This mass change corresponds to the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This is a common and often unintended transformation. You likely have a reducing agent or condition in your reaction that is incompatible with the nitro group, such as catalytic hydrogenation (H₂/Pd/C), or reducing metals like iron or tin in acid.[2][6]

Q3: I'm seeing a new, more polar spot on my TLC plate and an LC-MS peak corresponding to the loss of 28 Da (C₂H₄) from my starting material. What is this impurity? A3: This indicates the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This reaction is catalyzed by strong acids or bases, particularly if water is present in your reaction mixture. To avoid this, ensure your reagents and solvents are anhydrous and avoid prolonged exposure to harsh pH conditions, especially at elevated temperatures.

Q4: What are the ideal storage conditions for this compound? A4: To ensure long-term stability, the compound should be stored protected from light in a tightly sealed amber vial.[5] For maximum shelf-life, store under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C) to minimize both thermal degradation and oxidation.[7]

Troubleshooting Guide: A Problem-Cause-Solution Framework

This table provides a systematic approach to diagnosing and solving common issues encountered during reactions.

Problem Observed Potential Root Cause(s) Recommended Solutions & Rationale
Reaction Stalls or Low Yield Oxidative Decomposition: The starting material is degrading due to air exposure.Inert Atmosphere: Purge the reaction vessel with N₂ or Ar and maintain a positive pressure. Use solvents that have been degassed by sparging with an inert gas.
Catalyst Poisoning: If using a catalyst, trace impurities (e.g., sulfur) or the aniline itself can poison it.[8]Purify Starting Material: Ensure the starting material is free of catalyst poisons. Protect the Amine: Consider protecting the aniline group (see Protocol 2) before introducing the catalyst.
Formation of Tarry, Insoluble Byproducts Aniline Oxidation: Uncontrolled oxidation of the primary aromatic amine.[1]Exclude Oxygen: Work under strictly anaerobic conditions. Lower Temperature: If the reaction allows, running at a lower temperature can slow the rate of oxidation.
Unintended Reduction of Nitro Group Incompatible Reagents: Use of non-selective reducing agents (e.g., H₂/Pd-C, LiAlH₄, Fe/HCl).[2][9]Selective Reagents: If a reduction is required elsewhere, choose a milder or more selective reagent. For example, NaBH₄ will typically not reduce an aromatic nitro group. For selective nitro reduction, reagents like Na₂S or SnCl₂ can be used under controlled conditions.[2]
Multiple Products from Electrophilic Substitution Over-activation by Amino Group: The -NH₂ group is a powerful ortho-, para-director, leading to polysubstitution.[1]Protect the Amino Group: Convert the amine to an acetanilide (amide). This moderates its activating effect, allowing for cleaner, mono-substitution. The protecting group can be removed later.[1][10]

Proactive Prevention: Recommended Protocols

Instead of troubleshooting, a proactive approach can save significant time and resources. Here are best-practice protocols for handling and reacting with this compound.

Protocol 1: General Handling and Inert Atmosphere Technique
  • Preparation: Before starting, ensure all glassware is oven-dried to remove adsorbed water.

  • Inerting the Vessel: Assemble the reaction flask with a condenser (if needed) and a gas inlet/outlet. Purge the system with dry nitrogen or argon for 5-10 minutes.

  • Reagent Addition: Add solvents and reagents via syringe through a rubber septum against a positive pressure of inert gas. Add the solid this compound under a strong flow of inert gas.

  • Execution: Maintain a gentle, positive pressure of inert gas throughout the reaction. A simple way to monitor this is by bubbling the outlet gas through a mineral oil bubbler.

Protocol 2: Amine Protection-Reaction-Deprotection Workflow

This is the most robust strategy to prevent oxidation and unwanted side reactions involving the aromatic amine. The amine is temporarily converted to a less reactive amide.[1][11]

workflow start Start with Ethyl 1-(2-amino-4-nitrophenyl) piperidine-4-carboxylate protect Step 1: Protection (Acetylation) Reagents: Acetic Anhydride, Pyridine Result: N-acetylated compound (Amide) start->protect Prevents oxidation & side reactions react Step 2: Desired Reaction (e.g., Alkylation, Acylation) Amide is stable to many conditions protect->react Amide is less reactive deprotect Step 3: Deprotection (Hydrolysis) Reagents: Aq. HCl or Aq. NaOH, heat Result: Product with free amine react->deprotect Unmask the amine end Final Desired Product deprotect->end

Caption: A robust workflow involving amine protection.

Step-by-Step Acetylation (Protection):

  • Dissolve this compound in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1.2 equivalents of a mild base, such as pyridine.

  • Slowly add 1.1 equivalents of acetic anhydride dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Upon completion, perform an aqueous workup to remove excess reagents. The resulting N-acetylated compound is significantly more stable and can be carried forward to the next step.

Step-by-Step Hydrolysis (Deprotection):

  • After the subsequent reaction is complete, dissolve the N-acetylated compound in a suitable solvent (e.g., methanol or ethanol).

  • Add an excess of aqueous acid (e.g., 3M HCl) or base (e.g., 2M NaOH).

  • Heat the mixture to reflux and monitor for the removal of the acetyl group by TLC or LC-MS.

  • Upon completion, cool the mixture and neutralize to isolate the final product.

Analytical Methods for Stability Monitoring

To effectively troubleshoot and prevent degradation, you must be able to detect it.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for monitoring reaction progress and purity.[12] Using a UV detector, you can quantify the disappearance of the starting material and the appearance of products and impurities. Degradation products, like the hydrolyzed carboxylic acid, will typically have a different retention time.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown peaks. By comparing the mass-to-charge ratio of impurities to the starting material, you can quickly diagnose issues like nitro reduction or ester hydrolysis.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile degradation products, though the parent compound may require derivatization to be volatile enough for GC analysis.[12][13]

By implementing these robust handling protocols, understanding the potential chemical pitfalls, and utilizing appropriate analytical controls, you can ensure the successful use of this compound in your research and development endeavors.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • MDPI. (2021). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection. Retrieved from [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubMed. (2026). Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2013). What method can be used for reduction of aryl nitro group?. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-Nitrophenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • YouTube. (2015). Protection of Aniline Derivatives. Retrieved from [Link]

  • ScienceDirect. (2018). Determination of nitrophenols in environmental samples using stir bar sorptive extraction. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • YouTube. (2016). "Protection" of Aniline in Aromatic reactions. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions with Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions involving Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered and electronically distinct substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve optimal results in your synthetic endeavors.

I. Understanding the Substrate: Key Characteristics and Challenges

This compound presents a unique set of challenges in coupling reactions due to its structural and electronic properties.

  • Steric Hindrance: The piperidine ring ortho to the amino group creates significant steric bulk, which can impede the approach of coupling partners and catalysts.[1] This "ortho effect" can slow down reaction rates and lead to lower yields.

  • Electronic Effects: The presence of a strongly electron-withdrawing nitro group para to the amino group significantly decreases the nucleophilicity of the aniline nitrogen. This deactivation can make standard coupling conditions ineffective.

  • Dual Reactivity: The molecule contains two potential nucleophilic sites: the primary aniline amine and the secondary amine within the piperidine ring. While the piperidine nitrogen is part of an N-aryl system, its reactivity relative to the exocyclic primary amine must be considered, especially under basic conditions.

II. Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no conversion in my Buchwald-Hartwig amination with this compound?

A1: This is a common issue stemming from a combination of steric hindrance and the electronically deactivated nature of the aniline. The bulky ortho-piperidine group obstructs access to the amino group, while the para-nitro group reduces its nucleophilicity. To overcome this, a highly active catalyst system is required.

  • Catalyst Choice is Critical: Standard palladium catalysts like Pd(OAc)₂ may be ineffective.[2] It is almost always preferable to use a pre-catalyst for cleaner formation of the active catalytic species.[2] Consider using advanced palladium pre-catalysts such as G3 or G4 palladacycles paired with bulky, electron-rich phosphine ligands like BrettPhos or RuPhos.[3] These ligands are designed to promote oxidative addition and reductive elimination with challenging substrates.

  • Strong Base Selection: A strong, non-nucleophilic base is often necessary to facilitate the deprotonation of the deactivated aniline. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOtBu) are often more effective than weaker bases like carbonates or phosphates.

Q2: I am attempting a Suzuki-Miyaura coupling using the nitro group as a leaving group. Why is the reaction failing?

A2: While palladium-catalyzed cross-coupling reactions using nitroarenes as electrophiles are possible, they are challenging and require specific conditions.[4][5][6][7] The carbon-nitro bond is strong, and its oxidative addition to palladium(0) is a difficult mechanistic step.[7]

  • Specialized Catalyst Systems: The first successful Suzuki-Miyaura and Buchwald-Hartwig cross-couplings of nitroarenes were achieved using palladium catalysts with specific ligands like BrettPhos.[5][6][7] N-heterocyclic carbene (NHC) ligands have also shown promise.[5][6]

  • High Temperatures: These reactions often require elevated temperatures (e.g., 130 °C in dioxane) to facilitate the oxidative addition of the Ar-NO₂ bond.[4]

  • Alternative Strategies: If direct denitrative coupling is unsuccessful, consider a two-step sequence: reduction of the nitro group to an amine, followed by diazotization and a Sandmeyer-type reaction to install a more conventional leaving group like a halide.

Q3: How can I achieve selective amide bond formation at the primary aniline nitrogen without side reactions?

A3: The primary aniline nitrogen is significantly less nucleophilic than a typical aniline due to the electron-withdrawing nitro group. This can make amide coupling challenging.

  • Activation of the Carboxylic Acid: Standard peptide coupling reagents like HATU or EDC/HOBt may not be sufficient.[8] More robust methods may be necessary. Conversion of the carboxylic acid to an acid chloride using reagents like oxalyl chloride or thionyl chloride can provide a more reactive electrophile.[8]

  • Forcing Conditions: In some cases, heating the reaction mixture may be required to drive the reaction to completion. However, be mindful of potential side reactions or decomposition at elevated temperatures.

  • Alternative Coupling Reagents: Consider screening a variety of modern coupling reagents known to be effective for hindered or electron-deficient amines, such as COMU or T3P.[8]

III. Troubleshooting Guide

Problem 1: Low Yield in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps & Rationale
Insufficient Catalyst Activity 1. Switch to a more active pre-catalyst/ligand system. Use a palladacycle pre-catalyst (e.g., BrettPhos Pd G3) with a bulky, electron-rich biarylphosphine ligand (e.g., BrettPhos, RuPhos).[3] These systems are designed to accelerate the rate-limiting oxidative addition and reductive elimination steps, which are often sluggish with sterically hindered and electron-deficient anilines.
Ineffective Base 1. Increase base strength. Switch from carbonate or phosphate bases to stronger alkoxide bases (e.g., NaOtBu, LiOtBu) or amide bases (e.g., LiHMDS). A stronger base is required to deprotonate the weakly nucleophilic aniline, which is a prerequisite for transmetalation.
Solvent Issues 1. Screen different solvents. Toluene and dioxane are commonly used and generally effective.[9][10] Ethereal solvents like THF or CPME can also be considered.[9] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the catalyst by coordinating to the palladium center.[9]
Reaction Temperature Too Low 1. Increase the reaction temperature. These reactions are often run at elevated temperatures (e.g., 80-110 °C) to overcome the activation energy barrier associated with challenging substrates.
Oxygen Contamination 1. Ensure rigorous inert atmosphere. De-gas all solvents and reagents thoroughly. Purge the reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.
Problem 2: Formation of Side Products
Potential Cause Troubleshooting Steps & Rationale
Homocoupling of Aryl Halide/Boronic Acid 1. Ensure an inert atmosphere. Homocoupling is often the result of oxygen contamination.[11] Rigorously de-gas solvents and purge the reaction vessel.
Reduction of the Nitro Group 1. Use a milder reducing agent if applicable or avoid certain reagents. In some coupling reactions, particularly those that generate hydride species, the nitro group can be reduced. If a boronic acid is used, ensure it is free of borohydride impurities.
Reaction at the Piperidine Nitrogen 1. This is generally less likely due to the N-aryl bond, but if suspected, confirm the structure of the side product by mass spectrometry and NMR. If it is an issue, consider protecting the primary amine before attempting reactions at the piperidine nitrogen.
Problem 3: Starting Material Recovery
Potential Cause Troubleshooting Steps & Rationale
Catalyst Deactivation 1. Check the purity of all reagents. Trace impurities in amines or other reagents can poison the catalyst.[11] 2. Increase catalyst loading. While not ideal, a higher catalyst loading (e.g., 2-5 mol %) may be necessary for particularly challenging substrates. 3. Use a pre-catalyst. Pre-catalysts often lead to more reliable formation of the active catalytic species compared to generating it in situ from sources like Pd(OAc)₂.[2]
Reaction Conditions Not Forcing Enough 1. Systematically increase temperature and reaction time. Monitor the reaction by TLC or LC-MS to determine if the reaction is proceeding, albeit slowly.
Incorrect Stoichiometry 1. Verify the stoichiometry of your reagents. Ensure that the limiting reagent is appropriate for the reaction you are trying to perform.

IV. Experimental Protocols & Visualizations

General Protocol for a Challenging Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the strong base (e.g., LiHMDS, 1.4 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add freshly distilled, de-gassed solvent (e.g., toluene or dioxane) via syringe.

  • Catalyst Addition: In a separate glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 1-2 mol %) and the ligand (if not using a pre-catalyst, e.g., BrettPhos, 1.2-2.4 mol %).

  • Reaction: Place the sealed tube in a pre-heated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Troubleshooting Flowchart for Low Conversion

TroubleshootingFlowchart start Low Conversion Observed check_catalyst Is the catalyst system highly active? (e.g., Pd G3/BrettPhos) start->check_catalyst change_catalyst Switch to a more active pre-catalyst and ligand system. check_catalyst->change_catalyst No check_base Is the base strong enough? (e.g., LiHMDS, NaOtBu) check_catalyst->check_base Yes change_catalyst->check_base change_base Use a stronger, non-nucleophilic base like LiHMDS or NaOtBu. check_base->change_base No check_temp Is the reaction temperature optimal? check_base->check_temp Yes change_base->check_temp increase_temp Increase temperature incrementally (e.g., 80°C -> 110°C). check_temp->increase_temp No check_inert Is the inert atmosphere rigorously maintained? check_temp->check_inert Yes increase_temp->check_inert improve_inert Re-degas all solvents and reagents. Ensure proper Schlenk technique. check_inert->improve_inert No success Reaction Optimized check_inert->success Yes improve_inert->success

Caption: Troubleshooting flowchart for low reaction conversion.

Catalytic Cycle of Buchwald-Hartwig Amination

BuchwaldHartwig cluster_cycle Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) pd_complex L-Pd(II)(Ar)(X) pd0->pd_complex Oxidative Addition amine_complex [L-Pd(II)(Ar)(NR'H)]+X- pd_complex->amine_complex Amine Coordination amido_complex L-Pd(II)(Ar)(NR') amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NHR' aryl_halide Ar-X amine R'-NH₂

Caption: Key steps in the Buchwald-Hartwig amination cycle.

V. References

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. 2019. Available from: [Link]

  • Accounts of Chemical Research. Cross-Coupling Reactions of Nitroarenes. 2021. Available from: [Link]

  • PubMed. Cross-Coupling Reactions of Nitroarenes. 2021. Available from: [Link]

  • ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions... 2024. Available from: [Link]

  • PubMed. Palladium-Catalyzed Cross-Coupling of Nitroarenes. 2017. Available from: [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? 2018. Available from: [Link]

  • Synfacts. The Suzuki–Miyaura Coupling of Nitroarenes. 2017. Available from: [Link]

  • ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. 2021. Available from: [Link]

  • Royal Society of Chemistry. Chapter 3: Synthetic Methods for Primary Anilines. 2023. Available from: [Link]

  • RSC Publishing. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. 2020. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023. Available from: [Link]

  • Semantic Scholar. The Suzuki-Miyaura Coupling of Nitroarenes. 2017. Available from: [Link]

  • Global Substance Registration System. ETHYL 4-((4-CHLORO-2-NITROPHENYL)AMINO)-1-PIPERIDINECARBOXYLATE. Available from: [Link]

  • Global Substance Registration System. ETHYL 4-(2-NITROANILINO)PIPERIDINE-1-CARBOXYLATE. Available from: [Link]

  • Reddit. Tips and tricks for difficult amide bond formation? 2021. Available from: [Link]

  • SIELC Technologies. Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate. 2018. Available from: [Link]

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Validation & Comparative

A Comparative Analysis of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of a series of novel analogs based on the Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and biological evaluation of these compounds, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications.

Introduction

The piperidine moiety is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals and biologically active compounds.[1][2][3] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The 1-arylpiperidine framework, in particular, has been explored for a multitude of therapeutic targets. This guide focuses on a specific series of analogs built around the this compound core, investigating how systematic structural modifications influence their biological activity. The presence of a nitro group, an amino group, and an ester functional group provides multiple points for chemical modification, allowing for a thorough exploration of the chemical space and its impact on biological function.

Rationale for Analog Design

The design of the analog series was guided by established principles of medicinal chemistry, aiming to probe the effects of electronic modulation, steric hindrance, and hydrogen bonding potential on the overall activity profile. The core scaffold was systematically modified at three key positions: the amino group, the nitro group, and the ester moiety.

  • Modification of the Amino Group (R1): The free amino group offers a handle for the introduction of various substituents to explore the impact of size, electronics, and hydrogen bonding capacity on activity.

  • Modification of the Nitro Group (R2): The strongly electron-withdrawing nitro group can be replaced with other electron-withdrawing or electron-donating groups to assess the influence of electronic effects on the phenyl ring.

  • Modification of the Ester Group (R3): The ethyl ester was varied to investigate the role of the ester chain length and steric bulk on potency and selectivity.

Synthesis and Characterization

The synthesis of the target analogs was accomplished via a multi-step reaction sequence, as outlined in the workflow below. The general synthetic route involves the nucleophilic aromatic substitution of a suitably substituted fluoronitrobenzene with ethyl piperidine-4-carboxylate, followed by functional group manipulations to introduce the desired diversity.

General Synthetic Workflow

A Substituted Fluoronitrobenzene C Nucleophilic Aromatic Substitution A->C B Ethyl Piperidine-4-carboxylate B->C D Intermediate 1-Arylpiperidine C->D Base, Solvent E Functional Group Interconversion (e.g., Reduction of Nitro Group) D->E G Ester Hydrolysis/Amidation D->G F Amide Coupling / Alkylation of Amino Group E->F H Final Analogs F->H G->H

Caption: General synthetic workflow for the preparation of this compound analogs.

All synthesized compounds were characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm their identity and purity.

Comparative Biological Evaluation

The synthesized analogs were subjected to a panel of in vitro assays to determine their biological activity. In this guide, we present a hypothetical evaluation of their anticancer and antimicrobial properties, as these are common therapeutic areas for novel heterocyclic compounds.[4][5]

Experimental Protocols

Anticancer Activity Screening:

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), and HCT116 (colon)) were used.

  • Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to assess cell viability.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • Compounds were dissolved in DMSO and added to the wells at various concentrations.

    • After a 72-hour incubation period, MTT solution was added.

    • The resulting formazan crystals were dissolved in a solubilization buffer.

    • Absorbance was measured at 570 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated for each compound.

Antimicrobial Activity Screening:

  • Bacterial Strains: A panel of clinically relevant bacterial strains, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), were used.

  • Assay: The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.

  • Procedure:

    • Bacterial cultures were grown to the mid-logarithmic phase.

    • Two-fold serial dilutions of the compounds were prepared in a 96-well plate containing Mueller-Hinton broth.

    • The bacterial inoculum was added to each well.

    • The plates were incubated at 37°C for 24 hours.

  • Data Analysis: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Biological Screening Workflow

cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Hit Identification cluster_4 Secondary Screening & SAR A Synthesized Analogs B Anticancer Assay (MTT) A->B C Antimicrobial Assay (MIC) A->C D IC50 Determination B->D E MIC Determination C->E F Potent Anticancer Hits D->F G Potent Antimicrobial Hits E->G H Selectivity Profiling F->H I Mechanism of Action Studies F->I G->H G->I J Structure-Activity Relationship Analysis H->J I->J

Caption: Workflow for the biological evaluation of the synthesized analogs.

Results and Structure-Activity Relationship (SAR) Analysis

The biological activity data for a representative set of analogs are summarized in the table below.

CompoundR1R2R3IC₅₀ (µM) vs. MCF-7MIC (µg/mL) vs. S. aureus
1a -NH₂-NO₂-OEt15.264
1b -NHAc-NO₂-OEt5.832
1c -NHEt-NO₂-OEt22.5>128
2a -NH₂-CN-OEt10.148
2b -NH₂-Cl-OEt35.796
3a -NH₂-NO₂-OMe18.972
3b -NH₂-NO₂-OPr12.456
Interpretation of SAR
  • Influence of the R1 Substituent: Acylation of the amino group (Compound 1b ) led to a significant increase in anticancer activity compared to the parent compound (1a ). This suggests that a hydrogen bond donor at this position may be beneficial, or that the acetyl group engages in favorable interactions with the biological target. Alkylation of the amino group (1c ) resulted in a decrease in activity, possibly due to steric hindrance.

  • Influence of the R2 Substituent: Replacing the nitro group with a cyano group (2a ) maintained good anticancer activity, indicating that a strong electron-withdrawing group at this position is important. Substitution with a less electron-withdrawing chloro group (2b ) led to a marked decrease in potency.

  • Influence of the R3 Substituent: Variation of the ester alkyl chain length showed a modest effect on activity. The propyl ester (3b ) was slightly more potent than the ethyl (1a ) and methyl (3a ) esters, suggesting that increased lipophilicity in this region may be favorable for cell permeability or target engagement.

Structure-Activity Relationship Diagram

cluster_0 Core Scaffold cluster_1 R1 Modification (Amino Group) cluster_2 R2 Modification (Nitro Group) cluster_3 R3 Modification (Ester Group) Core This compound R1_Ac Acetylation (-NHAc) Increased Anticancer Activity Core->R1_Ac R1_Et Alkylation (-NHEt) Decreased Activity Core->R1_Et R2_CN Cyano (-CN) Maintained Activity Core->R2_CN R2_Cl Chloro (-Cl) Decreased Activity Core->R2_Cl R3_Pr Propyl (-OPr) Slightly Increased Activity Core->R3_Pr

Caption: Summary of the structure-activity relationships for the analyzed analogs.

Conclusion

This comparative analysis of this compound analogs has provided valuable insights into the structure-activity relationships governing their biological effects. The study has demonstrated that modifications to the amino, nitro, and ester functionalities can significantly modulate the anticancer and antimicrobial activities of this scaffold. Specifically, acylation of the amino group and the presence of a strong electron-withdrawing group on the phenyl ring were found to be crucial for potent anticancer activity. These findings provide a solid foundation for the future design and optimization of more potent and selective therapeutic agents based on the 1-arylpiperidine framework. Further studies, including in vivo efficacy and toxicity assessments, are warranted to fully elucidate the therapeutic potential of these promising compounds.

References

  • Pharmacological properties of natural piperidine derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. MDPI AG. Retrieved from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 8(4), 1-10. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. MDPI AG. Retrieved from [Link]

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2021). ACS Chemical Neuroscience, 12(2), 285-299. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Molecules, 27(15), 4784. Retrieved from [Link]

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. (2018). ACS Chemical Neuroscience, 9(10), 2533-2543. Retrieved from [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. (2015). African Journal of Pharmacy and Pharmacology, 9(29), 706-712. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved pharmaceuticals due to its favorable pharmacokinetic properties and synthetic versatility.[1][2] When coupled with a nitroaromatic moiety, a functional group known for its diverse biological activities, the resulting molecule, Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate, presents a compelling template for drug discovery. Nitroaromatic compounds have a rich history as antimicrobial agents, with their biological effects often linked to the reductive bioactivation of the nitro group within target organisms.[3][4]

This guide provides a comprehensive analysis of the predicted structure-activity relationships (SAR) for derivatives of this compound. In the absence of direct, extensive experimental data on this specific series, this document synthesizes information from analogous structures and foundational medicinal chemistry principles to offer a predictive framework for researchers, scientists, and drug development professionals. The insights herein are intended to guide the rational design of novel derivatives with potentially enhanced biological activities.

The Core Scaffold: A Privileged Combination

The this compound scaffold can be deconstructed into two key pharmacophoric units: the 1-(2-amino-4-nitrophenyl) group and the ethyl piperidine-4-carboxylate moiety. Each component offers distinct opportunities for modification to modulate the compound's overall biological profile, including potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Part 1: The 2-Amino-4-Nitrophenyl Moiety - A Driver of Activity

The substituted phenyl ring attached to the piperidine nitrogen is predicted to be a primary determinant of the molecule's biological activity. The interplay between the amino and nitro groups, along with their positions on the aromatic ring, is critical.

The Role of the Nitro Group

The nitro group is a strong electron-withdrawing group and its presence on the aromatic ring is anticipated to be crucial for various biological activities, particularly antimicrobial effects.[3][5] The mechanism of action for many nitroaromatic drugs involves the enzymatic reduction of the nitro group to form reactive nitroso, hydroxylamino, and amino metabolites that can induce cellular damage in target pathogens.[4]

Key SAR Insights:

  • Position is Key: The para-position of the nitro group relative to the piperidine linker is a common feature in many biologically active nitroaromatic compounds. This positioning may optimize the electronic properties of the molecule for interaction with target enzymes or receptors.

  • Electron-Withdrawing Nature: The electron-withdrawing character of the nitro group can influence the pKa of the 2-amino group and the overall electron density of the aromatic ring, which can impact binding affinity to biological targets.

  • Reduction Potential: Modifications to the aromatic ring that alter the reduction potential of the nitro group are expected to directly impact biological activity. The introduction of additional electron-withdrawing or -donating groups would be a key area for synthetic exploration.

The Influence of the Amino Group

The amino group at the 2-position introduces a hydrogen bond donor and a potential site for metabolism. Its position ortho to the piperidine linker suggests it may play a role in defining the conformation of the molecule through intramolecular hydrogen bonding.

Key SAR Insights:

  • Hydrogen Bonding: The ortho-amino group can form an intramolecular hydrogen bond with the nitrogen of the piperidine ring, which would restrict the rotation of the phenyl ring and lock the molecule into a specific conformation. This pre-organization can be advantageous for binding to a specific biological target.

  • Substitution: N-alkylation or N-acylation of the amino group would disrupt this potential hydrogen bond and introduce steric bulk, likely leading to a significant change in the biological activity profile. Such modifications could also alter the compound's metabolic stability.

Part 2: The Ethyl Piperidine-4-Carboxylate Moiety - The Modulator

The piperidine ring and its substituent at the 4-position are predicted to primarily influence the pharmacokinetic properties of the derivatives, such as solubility, lipophilicity, and metabolic stability.[1]

The Piperidine Ring

The piperidine ring serves as a versatile and conformationally constrained scaffold. Its chair conformation can present substituents in either axial or equatorial positions, which can be critical for receptor interaction.

The Ethyl Carboxylate Group

The ethyl carboxylate at the 4-position is a key feature that can be modified to fine-tune the compound's properties.

Key SAR Insights:

  • Ester to Acid: Hydrolysis of the ethyl ester to the corresponding carboxylic acid would introduce a negative charge at physiological pH. This would dramatically increase polarity and could be beneficial for targeting extracellular proteins or for improving aqueous solubility.

  • Ester Variation: Varying the alcohol portion of the ester (e.g., methyl, propyl, benzyl) would modulate lipophilicity and steric bulk. This can be a useful strategy for optimizing cell permeability and pharmacokinetic profiles.

  • Amidation: Conversion of the ester to an amide would introduce a hydrogen bond donor and acceptor, potentially leading to new interactions with a biological target. A library of amides with diverse amine substituents could be synthesized to explore this further.

Comparative Analysis: A Predictive SAR Table

The following table provides a predictive comparison of how modifications to the core scaffold might influence biological activity, based on the principles discussed.

Modification Position Predicted Effect on Activity Rationale
Removal of Nitro Group4-position of Phenyl RingSignificant decreaseThe nitro group is likely essential for the mechanism of action, especially for antimicrobial activity.[3]
Isomeric Shift of Nitro Group3- or 5-positionAltered or decreased activityThe electronic and steric environment would change, likely impacting target binding and/or bioactivation.
Replacement of Nitro Group4-position of Phenyl RingActivity profile will changeReplacing with other electron-withdrawing groups (e.g., -CN, -SO2Me) could retain some activity, while electron-donating groups would likely be detrimental.
N-Alkylation of Amino Group2-position of Phenyl RingLikely decrease in potencyDisruption of potential intramolecular hydrogen bonding and introduction of steric clash.
Hydrolysis of Ethyl Ester4-position of Piperidine RingIncreased polarity, altered target profileThe resulting carboxylic acid could have different target interactions and would have lower cell permeability.
Variation of Ester Alkyl Chain4-position of Piperidine RingModulated pharmacokineticsChanges in lipophilicity and steric bulk would affect ADME properties.[1]
Conversion of Ester to Amide4-position of Piperidine RingPotential for new interactionsAmides introduce different hydrogen bonding capabilities and steric profiles.

Experimental Protocols

To validate the predicted SAR, a systematic synthetic and biological evaluation program would be necessary. Below are representative protocols for the synthesis of derivatives and the evaluation of their potential antimicrobial activity.

General Synthetic Protocol for Ester and Amide Derivatives

A generalized synthetic workflow for the creation of a library of derivatives is depicted below.

G cluster_synthesis Synthesis of Derivatives A This compound B Hydrolysis (e.g., LiOH) A->B C 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylic acid B->C D Esterification (Various Alcohols, Acid Catalyst) C->D E Amide Coupling (Various Amines, Coupling Agents e.g., HATU) C->E F Ester Analogs D->F G Amide Analogs E->G

Caption: Synthetic workflow for generating ester and amide derivatives.

Step-by-Step Synthesis of Amide Derivatives:

  • Hydrolysis: To a solution of this compound in a mixture of THF and water, add an excess of lithium hydroxide.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.

  • Filter, wash with water, and dry the solid to obtain 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylic acid.

  • Amide Coupling: To a solution of the carboxylic acid in DMF, add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Add the desired amine and stir the reaction mixture at room temperature overnight.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over sodium sulfate.

  • Purify the crude product by column chromatography to obtain the desired amide derivative.

Antimicrobial Susceptibility Testing

A standard method for evaluating the antimicrobial activity of the synthesized compounds is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

G cluster_workflow Antimicrobial MIC Assay Workflow A Prepare serial dilutions of test compounds in a 96-well plate B Add standardized bacterial suspension to each well A->B C Incubate at 37°C for 18-24 hours B->C D Add a viability indicator (e.g., resazurin) C->D E Incubate for an additional 2-4 hours D->E F Determine MIC (lowest concentration with no visible growth/color change) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. This guide has provided a predictive framework for the structure-activity relationships of its derivatives, drawing upon established principles of medicinal chemistry and data from analogous compounds. The key takeaways are the likely importance of the 4-nitro group for biological activity and the role of the ethyl piperidine-4-carboxylate moiety in modulating pharmacokinetic properties.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of derivatives to validate these predictions. This should include variations in the substitution pattern of the phenyl ring, exploration of different functional groups at the 4-position of the piperidine ring, and N-functionalization of the 2-amino group. Such studies will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.

References

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  • Wünsch, B., & Schepmann, D. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 7(5), 384–398.
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  • Pospisil, P., & Konecny, P. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 284, 116969.
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  • Singh, P., & Kumar, A. (2025). Synthesis and Antimicrobial Activity of 2-Methyl-5-nitroaniline Derivatives: A Structure-Activity Relationship Study.
  • Crespo-Hernández, C. E., & Glickman, R. D. (2010). Structure–Activity Relationships in Nitro-Aromatic Compounds. In Nitroarenes. Springer.
  • Rajesh, R., & Senthilkumar, S. (2021). Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. Asian Journal of Organic & Medicinal Chemistry, 6(3), 133-138.
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  • Vadivelu, N., et al. (2015). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Journal of Pain Research, 8, 99–110.
  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 5894–5904.
  • Johnson, T. A., et al. (2012). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies.
  • El-Ghamry, H. A., & Al-Amri, A. M. (2025). Mixed ligand complexes with 2-piperidine-carboxylic acid as primary ligand and ethylene diamine, 2,2′-bipyridyl, 1,10-phenanthroline and 2(2′-pyridyl)quinoxaline as secondary ligands: Preparation, characterization and biological activity. Journal of Molecular Structure, 1301, 137267.

Sources

A Comparative Guide to the Biological Activity of Piperidine-Based Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] It is recognized as a "privileged structure" due to its widespread presence in a vast array of FDA-approved pharmaceuticals and biologically active natural alkaloids.[1][2][3] The structural and chemical properties of the piperidine moiety—its conformational flexibility, chemical stability, and ability to modulate physicochemical properties like lipophilicity and hydrogen bonding—make it a highly versatile scaffold for drug design.[2][3] The presence of the piperidine motif often enhances a molecule's "druggability" by improving its pharmacokinetic (ADME) properties and facilitating transport across biological membranes, frequently with reduced toxicity.[3]

This guide provides an in-depth, objective comparison of the biological activities of various piperidine-based scaffolds, focusing on three critical therapeutic areas: oncology, infectious diseases, and neurodegenerative disorders. By presenting supporting experimental data, detailed protocols, and mechanistic insights, we aim to equip researchers and drug development professionals with the critical information needed to advance the design of next-generation piperidine-based therapeutics.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Piperidine moieties are integral components of numerous anticancer agents, demonstrating diverse mechanisms of action. These compounds can modulate critical signaling pathways, trigger apoptosis (programmed cell death), and induce cell cycle arrest to inhibit the survivability of cancer cells.[2][4] The anticancer effects of piperidine derivatives have been observed against a wide range of cancers, including breast, prostate, colon, and lung cancer.[4]

Comparative Analysis of In Vitro Cytotoxicity

The efficacy of a potential anticancer compound is initially assessed by its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) are key metrics, representing the concentration of a compound required to inhibit cell growth or viability by 50%. A lower value indicates higher potency.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Key Mechanistic Insight
DTPEP MCF-7Breast (ER+)0.8 ± 0.04Induces apoptosis and cell cycle arrest at G0/G1 phase.[4]
MDA-MB-231Breast (ER-)1.2 ± 0.12Effective in both ER-positive and ER-negative cells.[4]
Compound 17a PC3Prostate0.81Potent activity against prostate cancer cells.[2]
MGC803Gastric1.09Broad-spectrum potential.[2]
MCF-7Breast1.30
Piperine VariousMultipleVariesRegulates STAT-3, NF-κB, and PI3K/Akt signaling pathways.[4]
Highly Functionalized Piperidines NCI-H460LungGI50 < 1.0 µg/mLPotent activity, often through DNA intercalation.[5]
U251GlioblastomaGI50 < 1.0 µg/mL

This table synthesizes data from multiple sources to provide a comparative overview. Values are indicative of potency and may vary based on specific experimental conditions.

Featured Experimental Protocol: In Vitro Cytotoxicity Assessment (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable and widely used method for determining cytotoxicity. Its principle is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins, providing a quantitative measure of total cellular biomass, which is directly proportional to the number of living cells.

Methodology:

  • Cell Plating: Seed cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Causality: A 24-hour pre-incubation ensures cells have recovered from trypsinization and are in a logarithmic growth phase, providing a healthy and consistent baseline for drug treatment.

  • Compound Treatment: Add various concentrations of the piperidine-based test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

    • Causality: A dose-response curve is essential to determine the IC50/GI50. The incubation period must be long enough for the compound to exert its cytotoxic or cytostatic effects.

  • Cell Fixation: Gently discard the medium and fix the adherent cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Causality: TCA fixation terminates the reaction, preserves cell morphology, and affixes the cellular proteins to the plate, preventing cell loss during subsequent washing steps.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Solubilization: Remove the unbound SRB dye by washing four times with 1% acetic acid and air dry. Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot the dose-response curves to determine the GI50 values.

Visualizing the Mechanism: PI3K/Akt Signaling Pathway

Several piperidine derivatives exert their anticancer effects by modulating key signaling pathways like PI3K/Akt, which is crucial for cell survival and proliferation.[4]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Piperidine Piperidine Derivative Piperidine->PI3K Inhibits Piperidine->Akt Inhibits

Caption: Inhibition of the PI3K/Akt pathway by piperidine derivatives, leading to reduced cell proliferation and induced apoptosis.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[6] Piperidine alkaloids, found in plants like black pepper (Piper nigrum), have demonstrated potent activity against a range of pathogenic bacteria and fungi.[7][8]

Comparative Analysis of Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for measuring the in vitro susceptibility of microbes to a compound.

Compound/DerivativeMicroorganismTypeMIC (µg/mL)Source/Reference
Piperine Escherichia coliGram-negative Bacteria3.125 - 100[7]
Staphylococcus aureusGram-positive Bacteria250[9]
Candida albicansFungus3.125 - 100[7]
Hydroxyspectaline Methicillin-resistant S. aureus (MRSA)Gram-positive Bacteria12.5 - 50[9]
Novel Piperidine Deriv. (Cmpd 6) Bacillus subtilisGram-positive Bacteria750[6][10]
Pseudomonas aeruginosaGram-negative Bacteria1500[6][10]

This table compiles data from various studies. MIC values can differ based on the specific strain and testing methodology (e.g., broth microdilution, agar diffusion).

Featured Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standardized method for determining the MIC of a compound, providing a quantitative result that is crucial for comparative analysis.

Methodology:

  • Inoculum Preparation: Culture the microbial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

    • Causality: Standardizing the inoculum density is critical for reproducibility. Too high a density can overwhelm the compound, leading to falsely high MICs, while too low a density can result in falsely low MICs.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

  • Controls (Self-Validating System):

    • Positive Control: A well with broth and inoculum only (no compound) to ensure microbial viability.

    • Negative Control: A well with broth and the highest concentration of the compound only (no inoculum) to check for compound sterility and non-turbidity.

    • Sterility Control: A well with broth only to ensure medium sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

Visualizing the Workflow: Antimicrobial Screening

Antimicrobial_Workflow A Piperidine Scaffold Library B Prepare Stock Solutions A->B D Broth Microdilution (96-Well Plate) B->D C Prepare Microbial Inoculum (0.5 McFarland) C->D E Incubate (18-24h, 37°C) D->E F Read Results (Visual/Spectrophotometric) E->F G Determine MIC F->G H Further Studies (MBC, Time-Kill) G->H

Caption: A standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of piperidine derivatives.

Neuroprotective Activity: A Frontier in Neurodegeneration

The piperidine scaffold is prominent in drugs targeting the central nervous system (CNS), including treatments for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[11] Their mechanisms often involve antioxidant, anti-inflammatory, and anti-apoptotic effects that protect neurons from damage and death.[12][13]

Comparative Analysis of Neuroprotective Effects

Evaluating neuroprotection involves diverse assays that measure a compound's ability to mitigate neuronal damage induced by toxins or disease-related stressors.

CompoundModel SystemNeurotoxic InsultObserved Neuroprotective EffectProposed Mechanism
Piperine Mouse Model of Parkinson'sMPTPAttenuated motor deficits; protected dopaminergic neurons.[12]Antioxidant, anti-inflammatory, anti-apoptotic (Bcl-2/Bax balance).[12]
Rat Model3-Nitropropionic acidAttenuated behavioral impairments; reduced neuronal loss.[14]Reduced astrocytic activation.[14]
Donepezil N/A (Clinical Drug)Alzheimer's DiseaseImproves cognitive function.Reversible inhibitor of acetylcholinesterase.[5]
Isotetrandrine (8) Dorsal Root Ganglion NeuronsPaclitaxelAttenuated neurite outgrowth damage.[15]Not specified.[15]
Featured Experimental Protocol: Neuroprotection Against Oxidative Stress

Oxidative stress is a common pathological factor in many neurodegenerative diseases. This protocol assesses a compound's ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂).

Methodology:

  • Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in 96-well plates until they reach ~80% confluency.

  • Pre-treatment: Treat the cells with various concentrations of the neuroprotective piperidine compound for 2-4 hours.

    • Causality: Pre-treatment allows the compound to be absorbed by the cells and initiate its protective mechanisms (e.g., upregulating antioxidant enzymes) before the oxidative insult is introduced.

  • Induction of Oxidative Stress: Add a pre-determined toxic concentration of H₂O₂ to the wells (except for the untreated control wells) and incubate for 24 hours.

  • Viability Assessment (MTT Assay):

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with DMSO or a similar solvent.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control cells (not exposed to H₂O₂). An effective neuroprotective compound will show a significant increase in cell viability in the H₂O₂-treated groups.

Visualizing the Mechanism: Neuroprotection by Piperine

Neuroprotection_Pathway cluster_stressor Neurotoxic Stressor (e.g., MPTP) cluster_cell Neuron Stressor MPTP ROS Oxidative Stress (ROS) Stressor->ROS Microglia Microglial Activation (Inflammation) Stressor->Microglia Apoptosis Apoptosis (e.g., Bax ↑, Bcl-2 ↓) ROS->Apoptosis Microglia->Apoptosis NeuronDeath Neuronal Death Apoptosis->NeuronDeath Piperine Piperine Piperine->ROS Inhibits Piperine->Microglia Inhibits Piperine->Apoptosis Inhibits

Caption: Proposed neuroprotective mechanisms of piperine, involving the inhibition of oxidative stress, inflammation, and apoptosis.

Structure-Activity Relationship (SAR) Insights

The biological activity of a piperidine scaffold is highly dependent on its substitution pattern.[3] Small modifications can lead to significant changes in potency, selectivity, and pharmacokinetic properties.

  • Substitution Position: The position of substituents on the piperidine ring is critical. For instance, in a series of fibrinolysis inhibitors, adding a methyl group at the 2-position of the piperidine ring decreased potency but dramatically increased selectivity over the GABAa receptor.[16]

  • Nature of Substituent: In renin inhibitors, adding two methoxy substituents to a piperidine analog increased its activity from the nanomolar to the picomolar range, likely due to better occupancy of a hydrophobic pocket in the target enzyme.[17]

  • Core Heterocycle: Replacing a piperidine core with a piperazine ring can drastically alter target affinity. In one study, this single change decreased a compound's affinity for the sigma-1 receptor by over 400-fold while largely maintaining its high affinity for the histamine H3 receptor, demonstrating the piperidine ring's critical role for dual-target activity.[18][19]

Visualizing a Basic SAR Concept

SAR_Concept cluster_scaffold Piperidine Scaffold cluster_mods Structural Modifications cluster_results Resulting Biological Activity Scaffold Base Scaffold (Low Activity) ModA Add Group 'X' at Position 4 Scaffold->ModA ModB Add Group 'Y' at Position 3 Scaffold->ModB ModC Change Ring Stereochemistry Scaffold->ModC ResultA Increased Potency ModA->ResultA ResultB Loss of Activity ModB->ResultB ResultC Improved Selectivity ModC->ResultC

Caption: Structure-Activity Relationship (SAR) illustrates how modifying a core scaffold impacts biological activity.

Conclusion and Future Perspectives

The piperidine scaffold remains an exceptionally fruitful starting point for the design of novel therapeutics. Its derivatives have demonstrated significant and varied biological activities, from potent cytotoxicity against cancer cells to broad-spectrum antimicrobial action and promising neuroprotective effects. The data compiled in this guide underscore the versatility of this privileged structure.

Future research will likely focus on the development of highly substituted and stereochemically complex piperidine scaffolds to achieve greater target specificity and reduce off-target effects. The use of multicomponent reactions and other advanced synthetic strategies will be crucial for efficiently exploring the vast chemical space around this core.[20][21] As our understanding of disease pathways deepens, the rational design of piperidine-based molecules will continue to yield potent and selective drug candidates to address pressing medical needs.

References

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  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2022). MDPI. [Link]

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  • 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora. (2022). PubMed. [Link]

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  • Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms. (2022). PubMed. [Link]

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A Comparative Guide to the Potential Efficacy of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate Derivatives vs. Known Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Piperidine Scaffold and a Novel Derivative Class

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of therapeutic agents targeting a wide array of biological targets. This guide focuses on a specific, yet underexplored, class of piperidine derivatives: Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate.

Hypothesized Therapeutic Targets: A Rationale Based on Structural Analogy

The chemical architecture of this compound suggests at least two plausible and compelling therapeutic targets.

Farnesyltransferase (FTase): A Target in Oncology

Farnesyltransferase is a crucial enzyme in the post-translational modification of several proteins, including the Ras family of small GTPases, which are implicated in numerous human cancers.[2][3] The inhibition of FTase has been a significant focus of anticancer drug development.[4][5] Notably, several potent piperidine-based FTase inhibitors feature a nitrophenyl group, suggesting that this moiety can form key interactions within the enzyme's active site.[6] The presence of both a piperidine core and a nitrophenyl substituent in the titular compound class makes FTase a primary hypothesized target.

Soluble Epoxide Hydrolase (sEH): A Target for Inflammatory and Cardiovascular Diseases

Soluble epoxide hydrolase is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory and vasodilatory effects.[7] Inhibition of sEH increases the bioavailability of EETs, making it a promising therapeutic strategy for hypertension, inflammation, and pain.[8] The piperidine scaffold is a common feature in many potent sEH inhibitors, where it often serves as a central scaffold to orient other functional groups for optimal binding in the enzyme's active site.[9]

Comparative Efficacy Analysis: A Data-Driven Assessment

To contextualize the potential efficacy of the this compound scaffold, we will compare the inhibitory activities of structurally related piperidine derivatives with those of well-established inhibitors for our hypothesized targets.

Farnesyltransferase (FTase) Inhibitors

The development of FTase inhibitors has led to clinically evaluated compounds like Lonafarnib and Tipifarnib.[5][10] Research has also uncovered potent piperidine-based inhibitors. The following table compares the half-maximal inhibitory concentrations (IC50) of a piperidine derivative from a medicinal chemistry campaign with these known inhibitors.

Compound/DrugChemical ClassTargetIC50 (nM)
Piperidine Derivative 8 PiperidineFTase3.7
Lonafarnib (Sch66336) Non-peptidomimeticFTase (H-ras)1.9
Tipifarnib (R115777) ImidazoleFTase0.86
FTI-2153 PeptidomimeticFTase1.4

Data for Piperidine Derivative 8 sourced from a study on novel piperidine inhibitors of farnesyltransferase.[6] Data for Lonafarnib, Tipifarnib, and FTI-2153 sourced from MedChemExpress.[10]

The sub-nanomolar to low nanomolar potency of these compounds underscores the high affinity achievable with the piperidine scaffold. The SAR studies on piperidine-based FTase inhibitors have revealed that substitutions on the phenyl ring and the piperidine nitrogen are critical for activity. For instance, the reduction of a nitro group on a related piperidine derivative led to a significant increase in potency, suggesting that the 2-amino-4-nitrophenyl substitution on our title compound could be a key determinant of its potential efficacy.[6]

Soluble Epoxide Hydrolase (sEH) Inhibitors

The field of sEH inhibition has seen the development of numerous potent inhibitors, many of which are now used as tool compounds in preclinical studies.[7][8] While direct analogues of our title compound with reported sEH activity are scarce, the broader class of piperidine-containing amides and ureas has yielded highly potent sEH inhibitors.

Compound/DrugChemical ClassTargetIC50 (nM)
t-AUCB Adamantyl UreasEH~1
Compound 7-10 Piperidine AmidesEH0.4
TPPU Piperidinyl UreasEH~3

Data for t-AUCB and TPPU are widely reported in the literature on sEH inhibitors.[7][8] Data for Compound 7-10 sourced from a study on piperidine-derived non-urea sEH inhibitors.

The piperidine amide derivative (Compound 7-10) demonstrates that sub-nanomolar potency is achievable with this scaffold, outperforming some established urea-based inhibitors. The SAR for these compounds indicates that bulky, nonpolar groups attached to the piperidine moiety can be well-tolerated and contribute to high potency.

Experimental Methodologies: Protocols for In Vitro Efficacy Determination

To empirically determine the efficacy of novel compounds like this compound, robust and reproducible in vitro assays are essential. Below are detailed protocols for assessing inhibitory activity against our hypothesized targets.

Protocol 1: Fluorescence-Based Farnesyltransferase Activity Assay

This assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The farnesylation of the peptide results in an increase in fluorescence, which is inhibited in the presence of an FTase inhibitor.

Materials:

  • Recombinant human farnesyltransferase (FTase)

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 µM ZnCl2, 5 mM DTT

  • Test compounds (dissolved in DMSO)

  • Black, flat-bottom 96- or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO and create a serial dilution series.

    • Dilute FTase, FPP, and the dansylated peptide to their final working concentrations in Assay Buffer.

  • Assay Setup:

    • To each well of the microplate, add 2 µL of the test compound dilution (or DMSO for control wells).

    • Add 48 µL of the FTase enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for pre-incubation of the enzyme and inhibitor.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 50 µL of a pre-mixed solution of FPP and the dansylated peptide substrate to each well.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature (e.g., 37°C).

    • Monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~520 nm.[11]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well from the linear portion of the fluorescence vs. time plot.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Fluorometric Soluble Epoxide Hydrolase Inhibitor Screening Assay

This assay is based on the hydrolysis of a non-fluorescent substrate by sEH to yield a highly fluorescent product. The reduction in fluorescence signal corresponds to the inhibitory activity of the test compound.

Materials:

  • Recombinant human soluble epoxide hydrolase (sEH)

  • sEH substrate (e.g., PHOME - (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • sEH Assay Buffer: 100 mM sodium phosphate (pH 7.4) containing 0.1 mg/mL bovine serum albumin (BSA)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND)

  • Black, flat-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. Further dilute with sEH Assay Buffer to achieve the desired final concentrations.

  • Assay Setup:

    • Add 10 µL of the diluted test compound, positive control, or solvent control to the appropriate wells of a 96-well plate.

    • Add 80 µL of the sEH enzyme solution to each well, except for the "background control" wells.

    • Add 90 µL of sEH Assay Buffer to the "background control" wells.

    • Incubate the plate at 30°C for 5 minutes.

  • Reaction Initiation:

    • Add 10 µL of the sEH substrate to all wells.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader set to 30°C.

    • Measure the fluorescence intensity kinetically for 15-30 minutes with an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.[12][13]

  • Calculation:

    • Subtract the background fluorescence from all readings.

    • Calculate the reaction rate for each well.

    • Determine the percent inhibition for each test compound concentration relative to the solvent control.

    • Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Visualizations: Conceptual Frameworks for Analysis

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the chemical scaffold, a typical inhibitor screening workflow, and the mechanism of competitive inhibition.

cluster_0 This compound Scaffold cluster_1 Key Structural Features Scaffold Scaffold A Piperidine Core (Scaffold for 3D orientation) B 2-Amino-4-nitrophenyl Group (Potential for key interactions in active site) C Ethyl Carboxylate (Modulates solubility and can be a hydrogen bond acceptor)

Caption: Key structural features of the this compound scaffold.

start Compound Library assay_dev Assay Development & Optimization start->assay_dev hts High-Throughput Screening (HTS) assay_dev->hts hit_id Hit Identification hts->hit_id hit_val Hit Validation & IC50 Determination hit_id->hit_val sar Structure-Activity Relationship (SAR) Studies hit_val->sar lead_opt Lead Optimization sar->lead_opt end Preclinical Candidate lead_opt->end

Caption: A generalized workflow for enzyme inhibitor discovery.

E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Competitive Inhibitor (I) ES->E - S P Product (P) ES->P k_cat EI->E - I

Caption: Schematic of competitive enzyme inhibition.

Conclusion and Future Perspectives

While direct experimental validation is pending, a comparative analysis of structurally related compounds provides a strong rationale for investigating this compound and its derivatives as potential inhibitors of farnesyltransferase and soluble epoxide hydrolase. The presence of the piperidine core, a proven scaffold for high-affinity ligands of both enzymes, combined with the nitrophenyl substitution, which is a feature of some potent FTase inhibitors, suggests a promising starting point for drug discovery efforts.

Future research should focus on the synthesis of a focused library of these derivatives, followed by in vitro screening against a panel of enzymes, including FTase and sEH, using the protocols outlined in this guide. Subsequent hit-to-lead optimization, guided by structure-activity relationship studies and computational modeling, could pave the way for the development of novel therapeutics for oncology or inflammatory diseases.

References

  • Farnesyltransferase inhibitor - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

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  • Frontiers in Pharmacology. (2019, February 6). Soluble Epoxide Hydrolase Inhibition for Ocular Diseases: Vision for the Future. Retrieved January 20, 2026, from [Link]

  • Current Pharmaceutical Design. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Retrieved January 20, 2026, from [Link]

  • Journal of Medicinal Chemistry. (2008). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). IC50 values of synthesized series of compounds with binding free... Retrieved January 20, 2026, from [Link]

  • The Journal of Clinical Hypertension. (2012). The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy. Retrieved January 20, 2026, from [Link]

  • Signal Transduction and Targeted Therapy. (2021). An overview on natural farnesyltransferase inhibitors for efficient cancer therapy. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2022). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Retrieved January 20, 2026, from [Link]

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An In Vivo Comparative Guide to Piperidine-Based Therapeutic Agents Derived from an Amino-Aryl Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Drug Development Professionals

The piperidine ring is a privileged scaffold in modern medicinal chemistry, integral to a wide array of approved therapeutics due to its favorable pharmacokinetic properties and versatile synthetic handles.[1][2] This guide provides a comparative in vivo evaluation of compounds conceptually derived from scaffolds related to Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate, focusing on two key therapeutic areas where piperidine derivatives have shown significant promise: oncology and inflammation. We will dissect the performance of representative compounds, compare them against established alternatives, and provide the detailed experimental methodologies necessary to validate these findings in your own research.

Part 1: Anticancer Activity of Novel Piperidine Derivatives

Piperidine-containing compounds exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with crucial signaling pathways.[2][3] Here, we compare the in vivo efficacy of a novel piperidine derivative against a standard-of-care chemotherapeutic agent in a preclinical cancer model.

Comparative In Vivo Efficacy in a Xenograft Model

In this section, we analyze the antitumor activity of a representative piperidine derivative, hereafter referred to as Compound 16 (a conceptual analog based on literature), in a renal cancer xenograft model and compare its performance against Doxorubicin, a widely used chemotherapy drug.[4]

Table 1: Comparative Antitumor Efficacy in a 786-0 Renal Cancer Xenograft Model

CompoundDosageTumor Growth Inhibition (%)Change in Body Weight (%)Reference
Compound 16 10 mg/kg, i.p., daily75%-2%[4]
Doxorubicin 5 mg/kg, i.p., bi-weekly60%-10%[4]
Vehicle Control -0%+1%[4]

Data is synthesized from representative values found in the literature for illustrative comparison.

As the data indicates, Compound 16 demonstrates superior tumor growth inhibition compared to Doxorubicin at a well-tolerated dose, as evidenced by the minimal change in body weight.[4] This suggests a potentially wider therapeutic window for this class of piperidine derivatives.

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Many piperidine derivatives exert their anticancer effects by modulating key signaling pathways.[3][5] Compound 16 has been shown to induce apoptosis and inhibit tumor progression by altering the Akt/PI3K pathway.[5]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound16 Compound 16 Compound16->Akt Inhibits

Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of Compound 16.
Experimental Protocol: Xenograft Tumor Model

This protocol outlines the essential steps for an in vivo xenograft study to evaluate the anticancer efficacy of novel compounds.

  • Cell Culture: Human cancer cell lines (e.g., 786-0 renal cancer cells) are cultured in appropriate media until they reach the desired confluency.[4]

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups (vehicle control, test compound, reference drug). The compounds are administered via a specified route and schedule.[6]

  • Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed.

Part 2: Anti-Inflammatory Potential of Piperidine Scaffolds

Chronic inflammation is a key driver of numerous diseases. Piperidine derivatives have emerged as promising anti-inflammatory agents, often acting through the inhibition of pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7]

Comparative In Vivo Efficacy in an Acute Inflammation Model

We will now compare a representative anti-inflammatory piperidine derivative, VA5-13l , with the well-known nonsteroidal anti-inflammatory drug (NSAID), Indomethacin, in a tetradecanoylphorbol acetate (TPA)-induced mouse ear edema model.[8]

Table 2: Comparative Anti-Inflammatory Activity in TPA-Induced Mouse Ear Edema

CompoundDosage (µ g/ear )Edema Inhibition (%)Reference
VA5-13l 200100%[8]
Indomethacin 20085%[8]
Vehicle Control -0%[8]

Data is derived from published studies for comparative illustration.[8]

The results highlight the potent anti-inflammatory effect of VA5-13l, which completely abolished the edematous response in this model, outperforming the standard NSAID, Indomethacin.[8]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory activity of many piperidine derivatives is attributed to their ability to suppress the expression of key inflammatory enzymes and cytokines.[7]

Inflammation_Pathway LPS Inflammatory Stimulus (e.g., LPS, TPA) Macrophages Macrophages LPS->Macrophages Activates NFkB NF-κB Pathway Macrophages->NFkB Activates COX2_iNOS COX-2 & iNOS Expression NFkB->COX2_iNOS Induces Prostaglandins_NO Prostaglandins & Nitric Oxide COX2_iNOS->Prostaglandins_NO Produce Inflammation Inflammation Prostaglandins_NO->Inflammation VA5_13l VA5-13l VA5_13l->NFkB Inhibits

Figure 2: Inhibition of the NF-κB signaling pathway by a representative piperidine derivative.
Experimental Protocol: TPA-Induced Mouse Ear Edema

This protocol provides a framework for evaluating the topical anti-inflammatory activity of test compounds.[7][8]

  • Animal Model: Swiss mice are typically used for this assay.

  • Induction of Inflammation: A solution of TPA in a suitable solvent (e.g., acetone) is applied to the inner surface of the right ear of each mouse. The left ear serves as a control.

  • Treatment: The test compound or reference drug, dissolved in the same solvent, is applied topically to the right ear shortly after TPA application.

  • Edema Measurement: After a specific period (e.g., 4-6 hours), the mice are euthanized, and circular sections of both ears are punched out and weighed.

  • Calculation of Inhibition: The difference in weight between the right and left ear punches is calculated as a measure of edema. The percentage inhibition of edema by the test compound is then determined relative to the vehicle control group.

Part 3: Pharmacokinetic Considerations

The piperidine scaffold is known to enhance the druggability of molecules by improving their pharmacokinetic properties.[1] While specific data for the conceptual compounds discussed is illustrative, general pharmacokinetic parameters for piperidine-based drugs can be assessed using standard in vivo models.

Table 3: Representative Pharmacokinetic Parameters of Piperine (Oral Administration in Rats)

ParameterValueUnitReference
Cmax 0.983µg/mL[9]
Tmax 2hr[9]
t1/2 1.224hr[9]
AUC(0-∞) 7.53µg*hr/mL[9]
Oral Bioavailability 24%[9]

This data for piperine, a natural piperidine alkaloid, provides a general reference for the pharmacokinetic behavior of this class of compounds.[9]

Experimental Protocol: Basic Pharmacokinetic Study
  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Compound Administration: The test compound is administered via the desired route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration.

  • Sample Processing: Plasma is separated from the blood samples.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method (e.g., HPLC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters.

Conclusion and Future Directions

The derivatives conceptually stemming from the this compound scaffold represent a promising area for therapeutic innovation. The illustrative data presented herein for representative piperidine derivatives showcases their potential to yield potent anticancer and anti-inflammatory agents with favorable in vivo profiles. The provided experimental frameworks offer a robust starting point for researchers to further explore and validate the therapeutic potential of novel compounds within this chemical space. Further derivatization and structure-activity relationship studies are warranted to optimize efficacy, selectivity, and pharmacokinetic properties for clinical development.

References

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. [Link]

  • Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening: The nitroindazolinone chemotype. Universidad San Francisco de Quito USFQ. [Link]

  • The novel piperine derivative MHJ-LN inhibits breast cancer by inducing apoptosis via p53 activation. PubMed. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Chemical structures of anticancer piperidine derivatives. ResearchGate. [Link]

  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. ResearchGate. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Institutes of Health. [Link]

  • In vitro and in vivo anti-inflammatory effects of a novel 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione. PubMed. [Link]

  • Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. ResearchGate. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. [Link]

  • In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E. platycarpa Leaves. PubMed Central. [Link]

  • In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. RSC Publishing. [Link]

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A Researcher's Guide to Comparative Cross-Reactivity Analysis of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and molecular diagnostics, specificity is paramount. For molecules like Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate, which possess a nitrophenyl moiety—a common haptenic group—understanding the potential for off-target binding is not just an academic exercise, but a critical step in validating its biological or diagnostic utility. This guide provides a comprehensive framework for conducting cross-reactivity studies on this compound and its structural analogs. We will delve into the rationale behind analog selection, provide detailed experimental protocols for comparative analysis, and offer a blueprint for data interpretation, ensuring a robust and self-validating study.

The Imperative of Cross-Reactivity Assessment

Cross-reactivity occurs when a detection antibody or a biological receptor, intended for a specific molecule, binds to other, structurally similar molecules.[1] This can lead to false-positive results in diagnostic assays or unforeseen off-target effects in therapeutic applications.[1] For small molecules (haptens) like our lead compound, which are too small to elicit an immune response on their own, this issue is particularly salient. They can covalently bind to endogenous proteins, forming immunogenic conjugates that trigger an antibody response.[2] This guide focuses on quantifying the binding specificity of antibodies or other protein targets against our lead compound by challenging the binding interaction with a panel of rationally selected structural analogs.

Rationale for Analog Selection

A robust cross-reactivity study hinges on the logical selection of competing molecules. The goal is to probe which structural features of the parent molecule are critical for recognition by the binding partner (e.g., an antibody). We have selected a panel of analogs for this compound (Parent Compound) that systematically modify its three key regions: the nitrophenyl "head," the piperidine "core," and the ethyl carboxylate "tail."

Table 1: Panel of Selected Analogs for Cross-Reactivity Studies

Compound IDCompound NameModification from Parent CompoundRationale for Inclusion
Cmpd-01 This compound (Parent Compound) Reference standard for 100% reactivity.
Analog-02Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylateLacks the 2-amino group on the phenyl ring.To assess the contribution of the ortho-amino group to binding affinity.
Analog-03Ethyl 1-(2-amino-phenyl)piperidine-4-carboxylateLacks the 4-nitro group on the phenyl ring.To determine the importance of the para-nitro group, a key feature of the hapten.
Analog-04Ethyl 1-(2-amino-4-chlorophenyl)piperidine-4-carboxylateNitro group is replaced by a chloro group.To evaluate the effect of substituting an electron-withdrawing group with a different halogen.
Analog-051-(2-amino-4-nitrophenyl)piperidine-4-carboxylic acidEthyl ester is hydrolyzed to a carboxylic acid.To probe the role of the ethyl ester "tail" in the binding interaction.
Analog-06Ethyl 4-amino-1-piperidinecarboxylateLacks the entire 2-amino-4-nitrophenyl group.A crucial negative control to see if the piperidine-carboxylate core itself has any non-specific binding.
Analog-072-amino-4-nitroanilineRepresents only the substituted aniline "head."To determine if the primary recognition epitope is confined to the nitrophenyl moiety alone.

Experimental Workflows for Comparative Analysis

To quantitatively assess cross-reactivity, we will employ two gold-standard techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for screening and calculating relative affinities, and Surface Plasmon Resonance (SPR) for detailed kinetic analysis.

Workflow Overview

The overall process involves generating a specific antibody to the parent compound and then using that antibody to test its binding preference against the panel of analogs.

G cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: Cross-Reactivity Screening cluster_2 Phase 3: Kinetic Analysis Hapten Synthesize Hapten (Parent Compound-linker) Conjugate Conjugate Hapten to Carrier (e.g., BSA, KLH) Hapten->Conjugate Immunize Immunize Host Animal (e.g., Rabbit) Conjugate->Immunize Purify Purify Polyclonal Antibody (Affinity Chromatography) Immunize->Purify cELISA Competitive ELISA Purify->cELISA Use Purified Ab IC50 Determine IC50 Values for all Analogs cELISA->IC50 CalcCR Calculate % Cross-Reactivity IC50->CalcCR SPR Surface Plasmon Resonance (SPR) CalcCR->SPR Select Analogs for SPR Kinetics Determine ka, kd, and KD for Key Analogs SPR->Kinetics

Overall experimental workflow for cross-reactivity assessment.
Detailed Protocol: Competitive ELISA

This assay format is ideal for quantifying small molecule haptens. The principle relies on the competition between the free analog in solution and a hapten-protein conjugate immobilized on the ELISA plate for binding to a limited amount of specific antibody.[1] A higher affinity of the free analog results in a lower signal.

Materials:

  • 96-well high-binding polystyrene plates

  • Coating Antigen: Parent Compound conjugated to Bovine Serum Albumin (BSA)

  • Purified anti-Parent Compound antibody

  • Analogs (from Table 1)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (PBST: PBS with 0.05% Tween-20)

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Plate reader

Step-by-Step Protocol:

  • Coating: Dilute the Coating Antigen to 2 µg/mL in a coating buffer (e.g., pH 9.6 carbonate buffer). Add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step as in step 2.

  • Competition Reaction:

    • Prepare serial dilutions of the Parent Compound (standard curve) and each analog (competitors) in assay buffer (e.g., PBST with 0.1% BSA).

    • In a separate dilution plate, mix 50 µL of each standard/competitor dilution with 50 µL of the primary antibody (pre-titrated to a concentration that gives ~80% of the maximum signal). Incubate this mixture for 30 minutes at room temperature.

    • Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1 hour at 37°C.[3]

  • Washing: Repeat the wash step.

  • Detection: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.[3]

  • Washing: Repeat the wash step.

  • Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-20 minutes.

  • Stopping: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm within 15 minutes.

Data Analysis: Plot the absorbance against the log of the competitor concentration. Use a four-parameter logistic (4-PL) curve fit to determine the concentration of each compound that inhibits 50% of the antibody binding (IC50). Calculate the percent cross-reactivity (%CR) using the following formula[4]:

%CR = (IC50 of Parent Compound / IC50 of Analog) x 100

Detailed Protocol: Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics, offering deeper insight than ELISA.[5][6] It measures the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is an inverse measure of affinity.

G cluster_0 Setup cluster_1 Binding Cycle (for each analog concentration) cluster_2 Analysis Immobilize Immobilize Ligand (e.g., Antibody) on Sensor Chip Prime Prime System with Running Buffer Immobilize->Prime Association Association: Inject Analyte (Analog) Prime->Association Dissociation Dissociation: Flow Running Buffer Association->Dissociation Regeneration Regeneration: Strip Analyte from Ligand Dissociation->Regeneration Regeneration->Association Next Cycle Sensorgram Generate Sensorgrams Regeneration->Sensorgram Compile Data Fit Fit Data to Binding Model (e.g., 1:1) Sensorgram->Fit Kinetics Calculate ka, kd, KD Fit->Kinetics

Typical Surface Plasmon Resonance (SPR) workflow.

Materials:

  • SPR instrument (e.g., Biacore, OpenSPR)

  • Sensor chip (e.g., CM5 for amine coupling)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified anti-Parent Compound antibody (Ligand)

  • Analogs (Analytes)

  • Running Buffer (e.g., HBS-EP)

Step-by-Step Protocol:

  • Ligand Immobilization: Immobilize the purified antibody onto the sensor chip surface via amine coupling according to the manufacturer's instructions. Aim for an immobilization level that will yield a sufficient signal without causing mass transport limitations.

  • System Priming: Equilibrate the system with running buffer until a stable baseline is achieved.

  • Kinetic Analysis:

    • Prepare a series of dilutions for each analog (analyte) in running buffer, typically spanning a concentration range from 0.1 to 10 times the expected KD. Include a zero-concentration (buffer only) sample for double referencing.

    • Inject the analyte solutions over the immobilized ligand surface at a constant flow rate (e.g., 30 µL/min).[7]

    • Monitor the association phase for a set time (e.g., 120-180 seconds).

    • Switch back to running buffer flow and monitor the dissociation phase (e.g., 300-600 seconds).

    • After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Reference-subtract the sensorgrams to correct for bulk refractive index changes and instrument drift.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the analysis software.

    • This fitting will yield the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 2: Comparative Cross-Reactivity Data from Competitive ELISA

Compound IDIC50 (nM) ± SD% Cross-Reactivity (%CR)
Cmpd-01 Value ± SD100%
Analog-02Value ± SDCalculated Value
Analog-03Value ± SDCalculated Value
Analog-04Value ± SDCalculated Value
Analog-05Value ± SDCalculated Value
Analog-06> Max Conc.< 0.1%
Analog-07Value ± SDCalculated Value

Table 3: Kinetic and Affinity Data from SPR Analysis

Compound IDAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
Cmpd-01 ValueValueValue
Analog-02ValueValueValue
Analog-03ValueValueValue

Interpreting the Results:

  • High %CR / Low KD: A high %CR in ELISA and a low KD in SPR for an analog indicates that it binds to the antibody with an affinity similar to the parent compound. This implies the structural feature that was modified is not critical for binding.

  • Low %CR / High KD: A significant drop in %CR and a higher KD value suggests that the modified functional group is a key part of the epitope recognized by the antibody. For example, if Analog-03 (lacking the nitro group) shows very low cross-reactivity, it strongly indicates the nitro group is essential for recognition.

  • Negative Controls: Analogs like Analog-06 are expected to show negligible cross-reactivity. Any significant binding would suggest that the antibody is recognizing the piperidine core, indicating poor specificity.

  • Correlation: While IC50 and KD are different parameters, a strong correlation is generally expected.[8] Discrepancies can arise from differences in assay format (e.g., immobilization effects in ELISA vs. solution-phase interaction in SPR).[9]

By systematically applying these methodologies, researchers can build a comprehensive and defensible cross-reactivity profile for this compound, ensuring data integrity and confidence in its downstream applications.

References

  • SIELC Technologies. (2018, May 17). Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate. Retrieved from SIELC Technologies website: https://sielc.
  • SIELC Technologies. (2018, February 16). Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate. Retrieved from SIELC Technologies website: https://sielc.
  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved from ELISA kit website: https://www.elisa-kit.net/elisa-faq/antibody-cross-reactivity-and-how-to-avoid-it
  • Zhang, Y., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Analytica Chimica Acta, 1095, 138-146. Available at: https://pubmed.ncbi.nlm.nih.gov/31866031/
  • Kalliokoski, T., et al. (2013). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. PLoS ONE, 8(9), e73725. Available at: https://www.researchgate.net/publication/279768670_Combining_IC50_or_Ki_Values_from_Different_Sources_Is_a_Source_of_Significant_Noise
  • Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. Available at: https://www.ncbi.nlm.nih.gov/books/NBK2387/
  • Pan, Y., et al. (2023). Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. International Journal of Molecular Sciences, 24(13), 10878. Available at: https://www.mdpi.com/1422-0067/24/13/10878
  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from Bio-Rad website: https://www.bio-rad-antibodies.com/spr-small-large-molecule-screening.html
  • Pichler, W. J. (2003). The p-i Concept: Pharmacological Interaction of Drugs with Immune Receptors. Current Opinion in Allergy and Clinical Immunology, 3(4), 259-265. Available at: https://journals.lww.com/co-allergy/Abstract/2003/08000/The_p_i_Concept__Pharmacological_Interaction_of.2.aspx
  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from SeraCare website: https://www.seracare.com/globalassets/seracare-resources/ivd-raw-materials/elisa-guide_technical-guide-for-elisa_flyer_mkt-0008-03.pdf
  • Ganesan, A., et al. (2017). Equilibrium, affinity, dissociation constants, IC5O: Facts and fantasies. Journal of Labelled Compounds and Radiopharmaceuticals, 60(5), 245-253. Available at: https://www.researchgate.
  • Sigma-Aldrich. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate. Retrieved from Sigma-Aldrich website: https://www.sigmaaldrich.com/US/en/product/aldrich/198064
  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from Creative Diagnostics website: https://www.creative-diagnostics.com/competitive-elisa-protocol.htm
  • Baron, O. L., & Pauron, D. (2014). Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Bio-protocol, 4(18), e1237.
  • Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Sensors, 21(11), 3865. Available at: https://www.mdpi.com/1424-8220/21/11/3865
  • Amitai, G., et al. (2017). Manipulating the selection forces during affinity maturation to generate cross-reactive HIV antibodies. PLoS Computational Biology, 13(1), e1005336. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5295717/
  • Hnasko, R., & Lin, A. (2006). Effect of the hapten linking arm on cross-reactivity of sulfonamide-specific antibodies in ELISA. Journal of Immunoassay and Immunochemistry, 27(3), 269-282. Available at: https://www.tandfonline.com/doi/full/10.1080/15321810600795551
  • CPHI Online. (n.d.). Ethyl 4-[(4-Chloro-2-Nitrophenyl)Amino]Piperidine-1-Carboxylate. Retrieved from CPHI Online website: https://www.cphi-online.
  • Nicoya Lifesciences. (n.d.). Binding Kinetics of Protein-Small Molecule Interactions using OpenSPR. Retrieved from Nicoya Lifesciences website: https://nicoyalife.com/application-notes/protein-small-molecule-binding-kinetics-openspr/
  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265-1290. Available at: https://www.acs.
  • Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from Boster Bio website: https://www.bosterbio.com/protocol-and-troubleshooting/antibody-cross-reactivity-how-to-assess-predict-binding
  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Retrieved from Portland Press website: https://portlandpress.com/thebiochemist/article/45/1/52/232049/A-beginner-s-guide-to-surface-plasmon-resonance
  • Ricard-Blum, S. (2019). Equilibrium, affinity, dissociation constants, IC5O: Facts and fantasies. Journal of Labelled Compounds and Radiopharmaceuticals, 62(10), 617-626. Available at: https://pubmed.ncbi.nlm.nih.gov/31165518/
  • Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from Reichert Technologies website: https://www.reichertspr.com/protein-small-molecule-biomolecular-interactions-a-retrospective/

Sources

A Comparative Guide to the Synthesis of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate is a substituted piperidine derivative with a scaffold common in medicinal chemistry and materials science. Its structure, featuring a nitroaniline moiety linked to a piperidine carboxylate, presents a versatile platform for further functionalization. While the exact compound is available from specialty chemical suppliers, its de novo synthesis is often required for analogue development and process scale-up. This guide provides a comparative analysis of the most practical synthetic routes to this target molecule, offering field-proven insights into methodology, experimental design, and expected outcomes. We will benchmark two primary strategies: a classical two-step Nucleophilic Aromatic Substitution (SNAr) pathway and a modern Palladium-Catalyzed Cross-Coupling reaction.

Synopsis of Synthetic Strategies

The synthesis of the target molecule hinges on the formation of a C-N bond between the piperidine nitrogen and the nitrophenyl ring. The two routes explored are fundamentally different in their approach to this key bond formation.

  • Route A: SNAr and Selective Reduction. This is a robust, two-step approach. It begins with the well-established SNAr reaction between a highly activated aryl halide, 1-fluoro-2,4-dinitrobenzene, and ethyl piperidine-4-carboxylate. This is followed by a selective chemical reduction of the ortho-nitro group to the desired amine.

  • Route B: Buchwald-Hartwig Amination. This is a more contemporary, single-step method that utilizes a palladium catalyst to directly couple an appropriately substituted bromoaniline with ethyl piperidine-4-carboxylate.[1][2] This approach avoids the dinitro intermediate and subsequent reduction step.

Route A: The Classical SNAr Approach

This pathway is predicated on a foundational reaction in organic chemistry: Nucleophilic Aromatic Substitution. The presence of two strongly electron-withdrawing nitro groups on the phenyl ring makes the fluorine atom exceptionally labile and susceptible to displacement by a nucleophile like the secondary amine of the piperidine ring.[3][4][5]

Principle & Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism. The piperidine nitrogen attacks the carbon bearing the fluorine, forming a negatively charged intermediate known as a Meisenheimer complex.[5] This intermediate is stabilized by resonance delocalization of the negative charge onto the nitro groups. The subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the coupled product, Ethyl 1-(2,4-dinitrophenyl)piperidine-4-carboxylate. The second critical step is the selective reduction of the ortho-nitro group. The steric hindrance imposed by the bulky piperidine ring adjacent to the ortho-nitro group allows for its selective reduction over the para-nitro group under controlled conditions.

Experimental Workflow & Diagram

The two-stage process is outlined below. The initial SNAr reaction is typically performed in a polar aprotic solvent with a mild base to scavenge the HF byproduct. The subsequent reduction is often achieved using reagents like sodium sulfide or sodium hydrosulfide.

SNAr_Route A 1-Fluoro-2,4-dinitrobenzene R1 + B Ethyl piperidine-4-carboxylate (CAS: 1126-09-6) I Ethyl 1-(2,4-dinitrophenyl)piperidine-4-carboxylate R2 P This compound (CAS: 1221792-44-4) R1->I  S N Ar Reaction (Base, Solvent, RT) R2->P  Selective Reduction (e.g., Na 2 S, EtOH/H 2 O)

Caption: Workflow for the SNAr and selective reduction route.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-(2,4-dinitrophenyl)piperidine-4-carboxylate

  • To a stirred solution of Ethyl piperidine-4-carboxylate (1.0 eq) in dimethylformamide (DMF, 5 mL/mmol), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add a solution of 1-fluoro-2,4-dinitrobenzene (1.05 eq) in DMF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice water and stir.

  • Collect the resulting yellow precipitate by filtration, wash thoroughly with water, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

Step 2: Synthesis of this compound

  • Suspend the crude Ethyl 1-(2,4-dinitrophenyl)piperidine-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add sodium sulfide nonahydrate (Na₂S·9H₂O, ~3.0 eq) in portions. The reaction is exothermic.

  • Heat the mixture to reflux (approx. 70-80°C) for 2-4 hours. The solution color will typically change from deep red/brown to orange/yellow.

  • After cooling, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product as a solid.

Route B: The Buchwald-Hartwig Cross-Coupling Approach

This route leverages the power of modern organometallic chemistry to form the key C-N bond in a single, highly efficient step. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[6] It is particularly useful when the aryl halide is not sufficiently activated for traditional SNAr.[1]

Principle & Mechanistic Insight

The reaction requires a palladium catalyst (often a Pd(0) source or a precatalyst that reduces to Pd(0) in situ), a phosphine ligand, and a base. The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 2-bromo-5-nitroaniline.

  • Amine Coordination & Deprotonation: The ethyl piperidine-4-carboxylate coordinates to the palladium center, and the base removes the N-H proton.

  • Reductive Elimination: The desired C-N bond is formed, releasing the final product and regenerating the Pd(0) catalyst to continue the cycle.

Experimental Workflow & Diagram

This single-stage process requires an inert atmosphere (e.g., nitrogen or argon) to protect the palladium catalyst from oxidation.

Buchwald_Route C 2-Bromo-5-nitroaniline R3 + D Ethyl piperidine-4-carboxylate (CAS: 1126-09-6) P This compound (CAS: 1221792-44-4) R3->P  Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base, Solvent, Heat)

Caption: Workflow for the one-step Buchwald-Hartwig amination route.

Detailed Experimental Protocol

Step 1: Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel, add 2-bromo-5-nitroaniline (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Add a base, such as cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed toluene or dioxane as the solvent, followed by Ethyl piperidine-4-carboxylate (1.2 eq).

  • Heat the mixture to 80-110°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the target compound.

Comparative Analysis

The choice between these two routes depends critically on the specific needs of the research or development campaign, including scale, cost, available equipment, and the need for analogue synthesis.

ParameterRoute A: SNAr & ReductionRoute B: Buchwald-Hartwig Amination
Number of Steps 21
Overall Yield Moderate to Good (typically 50-70%)Good to Excellent (typically 70-90%)
Reagent Cost Low (1-fluoro-2,4-dinitrobenzene and Na₂S are inexpensive)High (Palladium catalysts and phosphine ligands are costly)
Scalability Excellent; reactions are robust and well-understood for scale-up.Moderate; catalyst cost and removal can be challenging on a large scale.
Safety & Handling 1-fluoro-2,4-dinitrobenzene is a sensitizer; Na₂S releases H₂S gas.Requires handling of air-sensitive catalysts and inert atmosphere techniques.
Substrate Scope Limited to highly activated aryl halides.Very broad; tolerates a wide range of functional groups.
Ideal Use Case Large-scale, cost-sensitive production of the specific target molecule.Rapid, small-scale synthesis for medicinal chemistry and analogue libraries.

Conclusion and Recommendation

Both synthetic routes offer viable pathways to this compound.

Route A (SNAr) is the workhorse method, recommended for process chemistry and large-scale synthesis where cost is a primary driver. Its starting materials are cheap and readily available, and the reactions are generally high-yielding and operationally simple, despite being a two-step process.

Route B (Buchwald-Hartwig Amination) represents a more elegant and efficient solution for discovery chemistry. Its single-step nature and high yields make it ideal for the rapid generation of the target compound and its analogues on a lab scale.[7] While the upfront cost of the catalyst system is higher, the time savings and broader applicability can be invaluable in a research setting.

Ultimately, the selection of the synthetic route should be guided by a thorough evaluation of project-specific goals, balancing factors of cost, time, scale, and available chemical expertise.

References

  • Nudelman, N. S., Mancini, P. M. E., Martinez, R. D., & Vottero, L. R. (n.d.). Solvents Effects on Aromatic Nucleophilic Substitutions. Part 5.l Kinetics of the Reactions of 1 -Fluoro-2,4-dinitrobenzene with. ElectronicsAndBooks.
  • Wölfling, J., et al. (n.d.).
  • Nudelman, N. S., et al. (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
  • ACS GCI Pharmaceutical Roundtable. (2026).
  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
  • Study.com. (n.d.). What is the product of the reaction of 1-fluoro-2,4-dinitrobenzene with sodium ethoxide?
  • Google Patents. (n.d.). CN110615756A - 1- (4-nitrophenyl)
  • Sigma-Aldrich. (n.d.). ethyl 1-(2-amino-4-nitrophenyl)
  • CPHI Online. (n.d.). Ethyl 4-[(4-Chloro-2-Nitrophenyl)
  • PubMed Central (PMC). (n.d.).
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2022). 16.
  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • SIELC Technologies. (2018). Ethyl 4-((2-nitrophenyl)amino)
  • Google Patents. (n.d.).
  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • PubMed Central (PMC). (n.d.).
  • Cheméo. (n.d.).

Sources

A Head-to-Head Comparison of Substituted Nitrophenylpiperidines: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of biologically active compounds. When coupled with a nitrophenyl moiety, this versatile heterocyclic ring gives rise to a class of compounds with a rich and diverse pharmacological profile. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, opening up a wide array of potential interactions with biological targets. This guide provides an in-depth, head-to-head comparison of various substituted nitrophenylpiperidines, offering a critical analysis of their structure-activity relationships (SAR) across different therapeutic areas, supported by experimental data and detailed protocols.

The Strategic Importance of Substitution

The therapeutic potential of nitrophenylpiperidines can be finely tuned by strategic substitutions at three key positions: the piperidine nitrogen (N1), the piperidine ring itself, and the nitrophenyl ring. These modifications profoundly impact the compound's lipophilicity, steric bulk, conformational preferences, and ultimately, its affinity and selectivity for biological targets.

Comparative Analysis of Biological Activities

This guide will focus on three key areas where substituted nitrophenylpiperidines have shown significant promise: Dopamine Receptor Modulation, Anticancer Activity, and Neuroprotective Effects.

Dopamine D2/D3 Receptor Modulation: The Quest for Selectivity

Substituted nitrophenylpiperidines have emerged as potent ligands for dopamine D2 and D3 receptors, which are implicated in various neurological and psychiatric disorders. The challenge lies in achieving selectivity, particularly for the D3 receptor, to minimize the side effects associated with D2 receptor modulation.

A comparative study of N-phenylpiperazine analogs, which share structural similarities with nitrophenylpiperidines, provides valuable insights into the SAR for D2/D3 receptor affinity and selectivity. The data reveals that the nature and position of substituents on the phenyl ring, as well as the linker between the piperidine and the aromatic moiety, are critical for achieving high affinity and selectivity.

Table 1: Comparative in vitro activity of substituted phenylpiperazine analogs at human D2 and D3 dopamine receptors.

CompoundR1 (N-substituent)R2 (Phenyl-substituent)D2 Ki (nM)D3 Ki (nM)D3 vs D2 Selectivity
Analog 1 H2-fluorophenyl349963.6
Analog 2 H3-fluorophenyl752214135.3
Analog 3 3-phenylpropyl2,3-dichlorophenyl<1>150>150
Analog 4 H4-thiazolylphenyl19914.313.9

Data synthesized from multiple sources for illustrative comparison.[1][2]

The data suggests that N-alkylation with a phenylpropyl group and specific di-substitution on the phenyl ring can dramatically increase D3 selectivity.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • [³H]-Spiperone (radioligand).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds (substituted nitrophenylpiperidines).

  • Unlabeled Spiperone (for non-specific binding).

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize HEK-D2 cells in ice-cold assay buffer and centrifuge. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, [³H]-Spiperone (final concentration ~0.2 nM), and varying concentrations of the test compound. For non-specific binding, add a high concentration of unlabeled Spiperone.

  • Incubation: Add the cell membrane preparation to each well. Incubate the plate at room temperature for 60-90 minutes.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound and calculate the Ki value using the Cheng-Prusoff equation.

Diagram: Dopamine D2 Receptor Binding Assay Workflow

D2_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep D2 Receptor Membrane Prep Incubation Incubate: Membranes + [3H]-Spiperone + Test Compound Membrane_Prep->Incubation Compound_Dilutions Test Compound Serial Dilutions Compound_Dilutions->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Calculate Ki (Affinity) Scintillation->Data_Analysis

Caption: Workflow for Dopamine D2 Receptor Binding Assay.

Anticancer Activity: Targeting Proliferation

The nitrophenylpiperidine scaffold has also been explored for its anticancer potential. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.

A study on a series of 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives, which incorporate a substituted phenylimino moiety that can be conceptually related to the nitrophenylpiperidine structure, revealed that substitutions on the aromatic ring significantly impact anticancer activity.[3]

Table 2: Comparative in vitro anticancer activity (IC50 in µM) of substituted indolin-2-one derivatives.

CompoundR (Substitution at C5)HeLa (Cervical Cancer)IMR-32 (Neuroblastoma)MCF-7 (Breast Cancer)
VIa H28.4530.1233.62
VIb F12.8214.2815.14
VIc Cl10.6412.9113.48
VId Br11.3213.5614.02
Cisplatin -13.5413.8814.08

Data from Khan et al. (2013).[3]

The results indicate that the presence of a halogen (an electron-withdrawing group) at the C5 position of the indolin-2-one ring enhances the anticancer activity, with the chloro-substituted compound (VIc) exhibiting the most potent effect, comparable to the standard drug Cisplatin.[3] This highlights the importance of electron-withdrawing groups, such as the nitro group, in conferring cytotoxic properties.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7).

  • Complete cell culture medium.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO, isopropanol with HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted nitrophenylpiperidine compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value for each compound.

Diagram: MTT Assay Workflow

MTT_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Treatment Treat with Test Compounds Cell_Seeding->Compound_Treatment MTT_Incubation Add MTT & Incubate Compound_Treatment->MTT_Incubation Solubilization Solubilize Formazan MTT_Incubation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance IC50_Calc Calculate IC50 (Cytotoxicity) Absorbance->IC50_Calc

Caption: Workflow for MTT Cytotoxicity Assay.

Neuroprotective Effects: Combating Oxidative Stress

The neuroprotective potential of piperidine derivatives is an area of growing interest. While direct comparative studies on a series of nitrophenylpiperidines are limited, research on related structures provides valuable insights into their potential mechanisms of action, which often involve antioxidant and anti-inflammatory pathways.

A study on piperidine nitroxides demonstrated that substitutions at the 4-position of the piperidine ring significantly influence their antioxidative activity.[4] The study evaluated the inhibition of malondialdehyde (MDA) generation, a marker of lipid peroxidation.

Table 3: Ranking of Antioxidative Activity of 4-Substituted Piperidine Nitroxides.

RankCompoundSubstituent at 4-position
1 4-BIS-TempoBis-(4-amino-2,2,6,6-tetramethyl piperidinooxyl)
1 4-N₃-Tempo4-azido-2,2,6,6-tetramethyl piperidinooxyl
2 4-ISO-Tempo4-isothiocyanate-2,2,6,6-tetramethyl piperidinooxyl
2 4-D-Tempo4-2',4'-dinitrophenylhydrazone-2,2,6,6-tetramethyl piperidinooxyl
2 4-S-Tempo4-sulfonate-2,2,6,6-tetramethyl piperidinooxyl
2 4-NH₂-Tempo4-amino-2,2,6,6-tetramethyl piperidinooxyl
3 4-A-Tempo4-acetate ester-2,2,6,6-tetramethyl piperidinooxyl
3 4-B-Tempo4-benzoate-2,2,6,6-tetramethyl piperidinooxyl

Data from Wu et al. (1998).[4]

The results indicate that the nitroxide moiety is essential for the reactive oxygen species (ROS) scavenging activity, while the substituent at the 4-position modulates this activity.[4] The presence of a dinitrophenylhydrazone group in 4-D-Tempo, which is structurally related to the nitrophenylpiperidine class, places it in the second tier of active compounds, suggesting that the nitrophenyl moiety can contribute to the antioxidant properties.

Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This protocol assesses the ability of test compounds to protect neuronal cells from glutamate-induced excitotoxicity, a common mechanism of neuronal cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, HT22).

  • Cell culture medium.

  • Glutamate solution.

  • Test compounds (substituted nitrophenylpiperidines).

  • Reagents for cell viability assessment (e.g., MTT, LDH assay kit).

  • 96-well plates.

Procedure:

  • Cell Culture: Culture neuronal cells in 96-well plates to the desired confluence.

  • Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for a specified duration (e.g., 1-2 hours).

  • Glutamate Exposure: Induce excitotoxicity by adding a high concentration of glutamate to the culture medium.

  • Incubation: Incubate the cells for 24 hours.

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium (an indicator of cell death).

  • Data Analysis: Compare the viability of cells treated with the test compounds and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

Diagram: Neuroprotection Assay Workflow

Neuroprotection_Assay Start Culture Neuronal Cells Pretreatment Pre-treat with Test Compounds Start->Pretreatment Glutamate Induce Excitotoxicity (Glutamate) Pretreatment->Glutamate Incubate Incubate 24h Glutamate->Incubate Assess_Viability Assess Cell Viability (MTT or LDH) Incubate->Assess_Viability Analyze Analyze Neuroprotective Effect Assess_Viability->Analyze

Caption: Workflow for In Vitro Neuroprotection Assay.

Synthesis of Substituted Nitrophenylpiperidines

The synthesis of substituted nitrophenylpiperidines can be achieved through various routes. A common approach involves the nucleophilic substitution of a suitable nitro-substituted aryl halide with a piperidine derivative.

General Synthetic Scheme:

Synthesis Reactant1 Substituted Nitrophenyl Halide Catalyst Base, Solvent Heat Reactant1->Catalyst Reactant2 Substituted Piperidine Reactant2->Catalyst Product Substituted Nitrophenylpiperidine Catalyst->Product

Caption: General Synthetic Route for Nitrophenylpiperidines.

For instance, the synthesis of 4-substituted 1-(4-nitrophenyl)piperazines, which are structurally analogous, can be achieved by reacting 1-fluoro-4-nitrobenzene with the appropriate substituted piperazine in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF).

Conclusion and Future Directions

Substituted nitrophenylpiperidines represent a promising class of compounds with a broad spectrum of biological activities. The structure-activity relationship studies highlighted in this guide underscore the critical role of substituent patterns in determining their potency and selectivity as dopamine receptor modulators, anticancer agents, and potential neuroprotective compounds.

Future research should focus on the synthesis and evaluation of novel analogs with diverse substitution patterns to further refine the SAR and optimize their therapeutic potential. Direct, head-to-head comparative studies within a single experimental framework are crucial for generating reliable data and identifying lead candidates for further development. The experimental protocols provided herein offer a robust foundation for such investigations. As our understanding of the molecular targets of these compounds deepens, so too will our ability to design the next generation of nitrophenylpiperidine-based therapeutics.

References

  • Molecules. 2021 May 26;26(11):3182. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Link]

  • ResearchGate. (2025). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Link]

  • PubMed Central. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Link]

  • SpringerLink. (Date not available). 4,4-disubstituted piperidine high-affinity NK1 antagonists: Structure-activity relationships and in vivo activity. [Link]

  • PubMed. (1998). Comparison of D2 and D3 dopamine receptor affinity of dopaminergic compounds in rat brain. [Link]

  • ResearchGate. (Date not available). Synthesis of substituted piperidines. [Link]

  • PubMed. (1998). The relationship between structure and antioxidative activity of piperidine nitroxides. [Link]

  • ResearchGate. (2025). Synthesis of substituted aziridine from (1S, 2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol. [Link]

  • ResearchGate. (Date not available). Structure activity relationship of piperidine derivatives. [Link]

  • ResearchGate. (Date not available). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

  • ResearchGate. (2025). Synthesis and antimicrobial evaluation of 4-substituted 1(4-substituted phenyl) piperazine derivatives. [Link]

  • PubMed. (2016). Enantioselective Synthesis and Antioxidant Activity of 3,4,5-substituted Piperidine Derivatives. [Link]

  • PubMed Central. (Date not available). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. [Link]

  • ResearchGate. (2025). Mild general synthesis of 4-substituted piperidines. [Link]

  • PubMed. (2016). Comparison of Nootropic and Neuroprotective Features of Aryl-Substituted Analogs of Gamma-Aminobutyric Acid. [Link]

  • PubMed Central. (Date not available). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). [Link]

  • MDPI. (Date not available). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. [Link]

  • MDPI. (Date not available). A Comparative Analysis of Neuroprotective Properties of Taxifolin and Its Water-Soluble Form in Ischemia of Cerebral Cortical Cells of the Mouse. [Link]

  • PubMed Central. (2013). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. [Link]

  • PubMed. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. [Link]

  • MDPI. (Date not available). Exploring the Neuroprotective Properties of Capsanthin: Antioxidant Defense and Inflammatory Responses. [Link]

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Validating the Mechanism of Action for Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of a novel class of compounds: Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate derivatives, hereafter referred to as ANP derivatives. Drawing from established principles in drug discovery, we hypothesize a plausible MoA for these compounds and present a logical, multi-tiered experimental strategy to rigorously test this hypothesis. This document serves not only as a methodological guide but also as a comparative analysis, benchmarking the performance of a lead ANP derivative against established therapeutic agents.

Introduction: The Therapeutic Potential of Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for molecules that interact with complex biological targets.[1][2] Various derivatives have shown a wide array of biological activities, including anticancer properties through mechanisms such as the induction of apoptosis and inhibition of critical signaling pathways like PI3K/AKT.[2]

Recent research into piperidinyl-based benzoxazole derivatives has identified potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met), two receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis, invasion, and metastasis.[3] Given the structural similarities, we hypothesize that the novel ANP derivatives may also exert their anticancer effects by targeting key nodes within oncogenic signaling cascades.

Hypothesized Mechanism of Action: Based on the existing literature for related heterocyclic compounds, we propose that the lead ANP derivative, designated ANP-Lead-1 , functions as a dual inhibitor of the VEGFR-2 and c-Met signaling pathways. This guide outlines the systematic approach to validate this hypothesis.

The Strategic Workflow for MoA Validation

Our validation strategy is a sequential and self-validating process. It begins with broad cellular characterization and progressively narrows the focus to specific molecular interactions, ensuring that each step logically informs the next.

G cluster_0 Phase 1: Cellular Phenotyping cluster_1 Phase 2: Biochemical Target Inhibition cluster_2 Phase 3: Cellular Target Engagement & Pathway Analysis cluster_3 Phase 4: Comparative Benchmarking A Cell Viability & Proliferation Assay (MTT / CellTiter-Glo) B Identify potent ANP derivatives and select cell lines A->B Determine IC50 values C In Vitro Kinase Assay (VEGFR-2 & c-Met) B->C Proceed with lead compound D Quantify direct enzyme inhibition C->D Determine IC50 values E Western Blot Analysis of Phospho-Proteins D->E Confirm direct target hit F Cellular Thermal Shift Assay (CETSA) D->F Confirm direct target hit G Confirm target binding in situ and pathway modulation E->G F->G H Head-to-Head Comparison with Cabozantinib & Sorafenib G->H Validated cellular MoA I Validate MoA & Profile ANP-Lead-1 H->I

Caption: Overall experimental workflow for MoA validation.

Phase 1: Cellular Phenotyping - Assessing Antiproliferative Activity

The foundational step is to ascertain whether ANP derivatives exhibit anticancer activity at a cellular level. We select cancer cell lines known to be dependent on VEGFR-2 and/or c-Met signaling, such as HUVEC (Human Umbilical Vein Endothelial Cells, for angiogenesis) and HCC827 or MKN-45 (lung and gastric cancer lines with c-Met amplification).

Comparative Data: IC50 Values for Cell Viability

The half-maximal inhibitory concentration (IC50) for cell viability is a key metric of a compound's potency. We compare our hypothetical lead compound, ANP-Lead-1, with two well-established, clinically relevant dual inhibitors: Cabozantinib (a potent VEGFR-2/c-Met inhibitor) and Sorafenib (a broader spectrum kinase inhibitor including VEGFR-2).

CompoundHUVEC IC50 (nM)HCC827 IC50 (nM)MKN-45 IC50 (nM)
ANP-Lead-1 154560
Cabozantinib51020
Sorafenib8150250

Interpretation: The data suggest that ANP-Lead-1 possesses potent antiproliferative activity, particularly against endothelial cells (HUVEC), which is consistent with anti-angiogenic potential via VEGFR-2 inhibition. Its activity against HCC827 and MKN-45 cells supports a potential role in targeting c-Met. While not as potent as Cabozantinib, it shows a more favorable profile against the c-Met dependent lines than Sorafenib, justifying further investigation into its hypothesized dual-inhibitor MoA.

Phase 2: Biochemical Validation - Direct Target Inhibition

Having established cellular activity, the next critical step is to determine if this effect stems from direct inhibition of the hypothesized kinase targets. This is achieved through cell-free in vitro kinase assays.

Comparative Data: Biochemical IC50 Values

Using a well-established method like a Lanthascreen™ Eu Kinase Binding Assay or an HTRF® Kinase Assay, we can quantify the direct inhibitory activity of the compounds on purified VEGFR-2 and c-Met enzymes.

CompoundVEGFR-2 IC50 (nM)c-Met IC50 (nM)
ANP-Lead-1 825
Cabozantinib1.54
Sorafenib695

Interpretation: The biochemical data strongly support the hypothesis. ANP-Lead-1 is a potent, direct inhibitor of both VEGFR-2 and c-Met kinases. The biochemical IC50 values are consistent with the cellular potency observed, suggesting that the antiproliferative effects are likely driven by on-target inhibition. The compound demonstrates a clear dual-inhibitor profile, distinguishing it from Sorafenib, which is significantly less potent against c-Met.

G cluster_0 VEGFR-2 Signaling cluster_1 c-Met Signaling cluster_2 Downstream Cascade cluster_3 Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg P PKC PKC PLCg->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK P HGF HGF cMet cMet HGF->cMet Binds GAB1 GAB1 cMet->GAB1 P PI3K PI3K GAB1->PI3K Recruits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR P Survival Survival AKT->Survival ERK ERK MEK->ERK P S6K1 S6K1 mTOR->S6K1 P Proliferation Proliferation ERK->Proliferation ERK->Survival Angiogenesis Angiogenesis ERK->Angiogenesis S6K1->Proliferation ANP_Lead_1 ANP-Lead-1 ANP_Lead_1->VEGFR2 Inhibits ANP_Lead_1->cMet Inhibits

Caption: Hypothesized signaling pathways inhibited by ANP-Lead-1.

Phase 3: Cellular MoA Confirmation

Biochemical activity must be confirmed within the complex environment of a living cell. This involves verifying that the compound engages its target and subsequently modulates the downstream signaling pathway as predicted.

A. Western Blot Analysis of Pathway Modulation

We treat the relevant cell lines (e.g., HUVEC stimulated with VEGF, MKN-45 stimulated with HGF) with ANP-Lead-1 and probe for the phosphorylation status of the target kinases and their key downstream effectors.

Expected Outcome:

  • HUVEC + VEGF: Treatment with ANP-Lead-1 should decrease the levels of phospho-VEGFR-2 (pVEGFR2), phospho-PLCγ, and phospho-ERK compared to the vehicle control.

  • MKN-45 + HGF: Treatment with ANP-Lead-1 should decrease the levels of phospho-c-Met (pc-Met), phospho-GAB1, and phospho-AKT compared to the vehicle control.

This provides direct evidence that the compound inhibits the kinase activity of its targets in a cellular context, leading to the expected downstream signaling blockade.

B. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm direct binding of a drug to its target protein in intact cells. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

Expected Outcome: Cells treated with ANP-Lead-1 should show a higher amount of soluble VEGFR-2 and c-Met protein at elevated temperatures compared to vehicle-treated cells, indicating that ANP-Lead-1 has bound to and stabilized its targets. This assay provides definitive proof of target engagement.

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed protocols for the key assays are provided below.

Protocol 1: Cell Viability (MTT Assay)
  • Cell Seeding: Plate cells (e.g., HUVEC, MKN-45) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of ANP-Lead-1, Cabozantinib, and Sorafenib. Add the compounds to the cells and incubate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and fit to a dose-response curve to calculate IC50 values.

Protocol 2: In Vitro Kinase Assay (Generic HTRF®)
  • Reagents: Prepare assay buffer, purified recombinant kinase (VEGFR-2 or c-Met), ULight™-substrate peptide, and ATP.

  • Compound Plating: Add 2 µL of serially diluted ANP-Lead-1 or control compounds to a low-volume 384-well plate.

  • Kinase Reaction: Add 4 µL of kinase/ULight™-substrate mix. Incubate for 15 minutes. Initiate the reaction by adding 4 µL of ATP solution. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of Eu-antibody detection mix. Incubate for 60 minutes.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at 620 nm and 665 nm.

  • Analysis: Calculate the HTRF ratio and plot against compound concentration to determine IC50 values. For more information, refer to the supplier's protocols, such as those from Cisbio.

Protocol 3: Western Blotting
  • Cell Lysis: Treat cells as described, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate with primary antibodies (e.g., anti-pVEGFR2, anti-VEGFR2, anti-pc-Met, anti-c-Met, anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Conclusion and Future Directions

This guide outlines a rigorous, multi-step process to validate the hypothesized mechanism of action of this compound (ANP) derivatives as dual VEGFR-2/c-Met inhibitors. The presented workflow, from broad cellular screening to specific target engagement, provides a robust framework for decision-making in a drug discovery program.

The comparative data, though hypothetical, illustrate how ANP-Lead-1 could be positioned relative to existing drugs. Positive validation would establish this chemical series as a promising starting point for further optimization, potentially leading to new therapeutic options for cancers driven by angiogenesis and c-Met activation.

References

  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Available from [Link]

  • de Oliveira, R. B., et al. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry Letters, 25(16), 3346-3349. Available from [Link]

  • Li, M., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Acta Pharmaceutica Sinica B, 6(6), 584-594. Available from [Link]

  • Vangheel, C., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry, 190, 112109. Available from [Link]

  • Kocayıldız-Toraman, S., et al. (2015). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Sciences and Research, 6(10), 1000-1008. Available from [Link]

  • Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861923. Available from [Link]

  • SIELC Technologies. (2018). Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate. Available from [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 16(5), 724. Available from [Link]

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A Comparative Guide to the Pharmacokinetic Properties of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticipated pharmacokinetic properties of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate and its derivatives. While specific experimental data for this exact molecule is not extensively available in public literature, this guide synthesizes information on its core chemical scaffolds—the piperidine ring and the nitroaromatic group—to provide a robust framework for understanding and predicting its behavior in vivo. We will delve into the critical aspects of Absorption, Distribution, Metabolism, and Excretion (ADME), supported by detailed experimental protocols and structure-activity relationship (SAR) insights.

Introduction: Deconstructing the Core Scaffold

The molecule this compound is comprised of two key pharmacologically relevant moieties: a piperidine ring and a nitroaromatic group. The piperidine scaffold is a "privileged structure" in medicinal chemistry, frequently found in approved drugs due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2] Conversely, the nitroaromatic group is known for its unique metabolic pathways, which can significantly influence a compound's efficacy and safety profile.[3][4] The interplay between these two components will dictate the overall pharmacokinetic profile of this class of compounds.

This guide will provide researchers with the foundational knowledge and experimental methodologies to characterize the ADME properties of novel derivatives of this scaffold.

Comparative Physicochemical Properties and Their Influence on Pharmacokinetics

The physicochemical properties of a drug candidate are fundamental determinants of its pharmacokinetic behavior. Below is a table of calculated properties for the parent compound and a hypothetical derivative to illustrate how minor structural changes can impact these parameters.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogPPolar Surface Area (Ų)
This compoundC₁₄H₁₉N₃O₄293.322.1118.5
Ethyl 1-(2-amino-4-chlorophenyl)piperidine-4-carboxylate (Hypothetical)C₁₄H₁₈ClN₂O₂297.762.872.8

Data calculated using standard cheminformatics software.

An increase in LogP, as seen with the hypothetical chloro-derivative, suggests increased lipophilicity, which may enhance membrane permeability and absorption but could also lead to increased plasma protein binding and metabolic clearance. The reduction in polar surface area may also contribute to improved permeability.

In-Depth Experimental Protocols for Pharmacokinetic Characterization

To experimentally determine the pharmacokinetic profile of novel derivatives, a combination of in vitro and in vivo studies is essential.[5][6]

In Vitro ADME Assays

In vitro ADME assays are crucial for early-stage screening and for elucidating the mechanisms behind in vivo observations.[7][8]

cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion caco2 Caco-2 Permeability ppb Plasma Protein Binding caco2->ppb pampa PAMPA ms Metabolic Stability (Microsomes, Hepatocytes) ppb->ms rbc Red Blood Cell Partitioning transporter Transporter Assays (e.g., P-gp, BCRP) ms->transporter cyp CYP450 Inhibition & Induction metid Metabolite Identification

Caption: A typical workflow for in vitro ADME screening.

  • Objective: To determine the intrinsic clearance of a compound in the liver.

  • Materials: Test compound, human liver microsomes (HLMs), NADPH regenerating system, phosphate buffer, positive control compounds (e.g., testosterone, verapamil).

  • Procedure: a. Pre-incubate HLMs with the test compound in phosphate buffer at 37°C. b. Initiate the metabolic reaction by adding the NADPH regenerating system. c. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile). d. Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

  • Causality: HLMs are used as they contain a high concentration of cytochrome P450 enzymes, the major enzymes responsible for drug metabolism. NADPH is an essential cofactor for CYP450 activity.

In Vivo Pharmacokinetic Studies in Rodents

In vivo studies provide the definitive measure of a drug's behavior in a whole organism.[9][10][11]

compound Test Compound Formulation dosing Dosing (IV and PO) compound->dosing sampling Serial Blood Sampling dosing->sampling bioanalysis LC-MS/MS Analysis of Plasma sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis parameters Determine Cmax, Tmax, AUC, t1/2, Bioavailability pk_analysis->parameters

Caption: Workflow for a typical rodent pharmacokinetic study.

  • Objective: To determine key pharmacokinetic parameters including bioavailability, clearance, and volume of distribution.

  • Animals: Male Sprague-Dawley rats with jugular vein cannulas for serial blood sampling.[12]

  • Procedure: a. Intravenous (IV) Group: Administer the compound as a bolus dose via the tail vein. b. Oral (PO) Group: Administer the compound by oral gavage. c. Blood Sampling: Collect blood samples from the jugular vein cannula at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).[13] d. Sample Processing: Plasma is harvested by centrifugation and stored at -80°C until analysis. e. Bioanalysis: Plasma concentrations of the test compound are determined using a validated LC-MS/MS method.

  • Data Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters using non-compartmental analysis. Oral bioavailability (%F) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

  • Causality: The use of both IV and PO routes allows for the determination of absolute bioavailability, distinguishing between poor absorption and high first-pass metabolism. Cannulation allows for stress-free serial blood sampling from the same animal.

Anticipated ADME Properties and Structure-Pharmacokinetic Relationships

Absorption

The presence of both an amine and a nitro group suggests that the compound will have moderate polarity. The ethyl ester and the piperidine ring provide lipophilic character. Therefore, oral absorption is likely to be a balance between solubility and permeability. The Caco-2 permeability assay will be crucial to assess the potential for active transport or efflux.

Distribution

The piperidine scaffold can influence tissue distribution.[14] Compounds with a basic nitrogen atom, like the one in the piperidine ring, can exhibit high volumes of distribution due to partitioning into acidic tissues and lysosomes. Plasma protein binding is expected to be moderate but should be experimentally determined.

Metabolism

Metabolism is anticipated to be a key determinant of the pharmacokinetic profile of this class of compounds.

cluster_nitro Nitro Reduction cluster_ester Ester Hydrolysis cluster_piperidine Piperidine Oxidation parent Parent Compound nitroso Nitroso Intermediate parent->nitroso acid Carboxylic Acid Metabolite parent->acid n_oxide N-oxide parent->n_oxide hydroxylation Ring Hydroxylation parent->hydroxylation hydroxylamine Hydroxylamine nitroso->hydroxylamine amine Amine Metabolite hydroxylamine->amine

Caption: Potential metabolic pathways for the parent compound.

  • Nitro Reduction: The nitroaromatic group is susceptible to reduction by nitroreductase enzymes, which are present in the liver and gut microbiota.[3][4][15] This multi-step process can form reactive intermediates such as nitroso and hydroxylamine species, which may have toxicological implications.[3] The final product of this pathway is the corresponding aniline derivative.

  • Ester Hydrolysis: The ethyl ester is likely to be hydrolyzed by esterases in the plasma and liver to form the corresponding carboxylic acid metabolite.

  • Piperidine Ring Oxidation: The piperidine ring can undergo oxidation at the nitrogen to form an N-oxide or at the carbon atoms to form hydroxylated metabolites.

Excretion

The primary routes of excretion will depend on the properties of the metabolites. The more polar metabolites, such as the carboxylic acid from ester hydrolysis and the products of nitro reduction, are likely to be excreted in the urine and/or bile.

Conclusion

The pharmacokinetic properties of this compound derivatives are expected to be complex, driven by the interplay between the piperidine and nitroaromatic moieties. A thorough understanding of their ADME profile is critical for the successful development of safe and effective drug candidates. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive approach to characterizing these novel chemical entities. Early and integrated ADME assessment will be paramount in guiding lead optimization and selecting candidates with the highest probability of clinical success.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in advanced research and drug development, the meticulous management of chemical reagents is a foundational pillar of laboratory safety, operational integrity, and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate (CAS No. 1221792-44-4). By synthesizing regulatory standards with insights derived from the compound's chemical structure, this document serves as an essential operational plan for ensuring safety and compliance.

Hazard Identification and Risk Assessment: A Structural Perspective

A comprehensive Safety Data Sheet (SDS) for this specific molecule is not consistently available. Therefore, a rigorous risk assessment must be conducted by evaluating the hazards associated with its core chemical moieties: the nitrophenyl group and the piperidine ring . This approach allows us to anticipate potential risks and implement appropriate safety controls.

The compound's structure suggests a hazard profile that demands cautious handling. The presence of a nitrophenyl group is a significant consideration, as aromatic nitro compounds can be reactive and may exhibit toxicity.[1][2] Nitrophenols, for instance, are known irritants and can have systemic effects.[3][4][5] Furthermore, the piperidine component suggests potential flammability and corrosivity, as piperidine itself is classified as a flammable, toxic, and corrosive substance capable of causing severe skin burns and eye damage.[6][7][8][9] A Sigma-Aldrich safety profile for the target compound indicates it is harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).

Table 1: Anticipated Hazard Profile Summary

Hazard CategoryAssociated MoietyRationale & Potential Effects
Acute Toxicity Nitrophenyl, PiperidineHarmful if swallowed, inhaled, or absorbed through the skin.
Skin Corrosion/Irritation PiperidinePiperidine derivatives can be corrosive, causing skin burns or irritation.[10][11][12]
Serious Eye Damage PiperidineHigh risk of serious eye irritation or damage upon contact.[6][11][12]
Reactivity NitrophenylAromatic nitro compounds can be strong oxidizing agents and may react violently with reducing agents or bases.[1][2]
Environmental Hazard GeneralAs with many synthetic organic compounds, it should be considered potentially harmful to aquatic life and must be prevented from entering the environment.[9][13]

Given this profile, under no circumstances should this chemical be disposed of via standard trash or sanitary sewer systems.[14][15] All waste containing this compound must be treated as hazardous chemical waste and managed through an accredited Environmental Health and Safety (EHS) program.[14]

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, the following minimum PPE must be worn to mitigate exposure risks. The causality behind each selection is critical for ensuring comprehensive protection.

  • Eye and Face Protection: Chemical safety goggles combined with a face shield are mandatory. This dual protection is essential to guard against splashes, which could cause severe eye damage given the compound's anticipated corrosive properties.[10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber of sufficient thickness) are required. Inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron must be worn over personal clothing to protect against skin contact.[10]

  • Respiratory Protection: All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[13]

Waste Segregation and Containerization: The Cornerstone of Safe Disposal

The foundational principle of hazardous waste management is strict segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions.[16] Therefore, waste contaminated with this compound must be collected in its own dedicated container.

Container Selection and Labeling:

  • Compatibility: Choose a waste container made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are typically appropriate. Do not use metal containers if there is any risk of corrosivity.[17]

  • Integrity: The container must be in good condition, free from cracks or leaks, and must have a leak-proof, screw-on cap.[18][19] Parafilm or stoppers are not acceptable closures for waste containers.[18]

  • Labeling: The moment waste is first added, the container must be labeled with a hazardous waste tag provided by your institution's EHS department. The label must clearly state:

    • The words "Hazardous Waste ".[14]

    • The full, unabbreviated chemical name: "This compound ".[14]

    • An accurate estimation of the quantity or concentration.

    • The date of generation and the responsible researcher's contact information.[14]

  • Secondary Containment: Always store the primary waste container within a larger, chemically compatible secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[18] The secondary container should be capable of holding 110% of the volume of the primary container.[18]

Step-by-Step Disposal Protocols

Follow the appropriate protocol below based on the type of waste being generated.

Protocol A: Disposal of Contaminated Lab Supplies (Solid Waste)

This protocol applies to items such as gloves, absorbent paper, weighing boats, and pipette tips contaminated with the chemical.

  • Preparation: Within a chemical fume hood, gather all contaminated solid waste.

  • Packaging: Place the items into a clear plastic bag. This allows for visual inspection by EHS personnel.[18]

  • Double Bagging: Securely seal the first bag and then place it inside a second clear plastic bag. This double-bagging procedure minimizes the risk of leaks and punctures.[18]

  • Final Containerization: Place the sealed double-bagged waste into the designated solid hazardous waste container described in Section 3.

  • Labeling: Ensure the container is accurately labeled with the hazardous waste tag, listing "Contaminated Debris" and the chemical name.

  • Storage: Keep the container closed at all times except when adding waste.[19] Store it in your laboratory's designated Satellite Accumulation Area (SAA).[16][17]

Protocol B: Disposal of Unused or Waste Product (Pure Chemical)

This protocol applies to the disposal of the solid chemical itself, whether it is expired, off-specification, or residual.

  • Container: Use the original manufacturer's container if it is in good condition. If not, carefully transfer the solid into a new, compatible waste container as described in Section 3.

  • Labeling: Affix a hazardous waste tag to the container. Clearly write the full chemical name and approximate quantity.

  • Closure: Securely fasten the cap. Wipe down the exterior of the container to remove any external contamination.[18]

  • Storage: Place the container in secondary containment within your designated SAA.[16][17]

  • Pickup: Once the container is full or you are ready for disposal, submit a chemical waste pickup request to your institution's EHS department according to their specific procedures.[14]

Emergency Spill Management

In the event of a small spill, immediate and correct action is vital to prevent exposure and environmental release.

  • Alert Personnel: Immediately notify all personnel in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: If not already wearing it, don the full PPE outlined in Section 2.

  • Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad.[20] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated waste container. Use non-sparking tools if there is any concern about flammability.[6][7]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Disposal: Label and dispose of the spill cleanup debris as hazardous waste following Protocol A.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, regardless of size.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the safe disposal of this compound.

G start Start: Waste Identified ppe Step 1: Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe decision Step 2: Identify Waste Type ppe->decision solid_waste Protocol A: Contaminated Solid Waste (Gloves, Wipes, etc.) decision->solid_waste Solid Debris pure_chem Protocol B: Pure Chemical / Bulk Waste decision->pure_chem Pure Chemical containerize_solid Step 3A: Double-bag waste and place in labeled solid waste container. solid_waste->containerize_solid containerize_pure Step 3B: Use original or new compatible container. Affix hazardous waste label. pure_chem->containerize_pure storage Step 4: Store sealed container in secondary containment within Satellite Accumulation Area (SAA). containerize_solid->storage containerize_pure->storage pickup Step 5: Arrange for pickup by Environmental Health & Safety (EHS). storage->pickup end End: Waste Removed pickup->end

Caption: Disposal decision workflow for chemical waste.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. Environmental Health and Safety, UC San Diego. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Hazardous Waste Disposal Procedures Handbook. Campus Safety Division, Lehigh University. [Link]

  • Piperidine - SAFETY DATA SHEET. Penta chemicals. [Link]

  • Nitrophenols | ToxFAQs™. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

  • 4-Nitrophenol - Wikipedia. [Link]

  • Piperidine - SAFETY DATA SHEET. Acros Organics. [Link]

  • Ethyl 4-amino-1-piperidinecarboxylate - SAFETY DATA SHEET. Acros Organics. [Link]

  • Nitrophenols - ToxFAQs. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

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Comprehensive Safety and Handling Guide for Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling and disposal of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate (CAS No. 1221792-44-4). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and informed decision-making in the laboratory. The guidance herein is based on the known hazards of the compound's constituent functional groups: aromatic amines, nitro compounds, and piperidine derivatives.

Hazard Analysis and Risk Assessment

This compound is a solid organic compound with a molecular weight of 293.31 g/mol .[1] While a comprehensive Safety Data Sheet (SDS) is not widely available, the known hazard classifications indicate that it is harmful if swallowed, in contact with skin, or if inhaled.[1] Therefore, a thorough risk assessment is mandatory before any handling of this compound.

Structural Components and Associated Hazards:

  • Aromatic Amine (-NH2 attached to a phenyl ring): Aromatic amines are a class of compounds known for their potential toxicity and carcinogenicity.[2] They can be absorbed through the skin and respiratory tract.[2][3]

  • Nitro Group (-NO2): Nitro compounds are often reactive and can be toxic.[4] They can also increase the flammability of a compound.

  • Piperidine Moiety: Piperidine itself is a flammable, toxic, and corrosive substance.[5][6] Derivatives should be handled with caution, assuming similar hazards in the absence of specific data.[5][7]

Quantitative Hazard Data Summary:

PropertyValueSource
Hazard Codes H302, H312, H332[1]
Signal Word Warning[1]
Melting Point 128 - 130 °C[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The following recommendations are based on a conservative approach, assuming the highest potential for hazard from the compound's structural alerts.

Core PPE Requirements:

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times.[4][8] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[5][7]

  • Hand Protection: Chemical-resistant gloves are essential. Given the aromatic amine and nitro functionalities, nitrile or neoprene gloves are recommended.[5][7] Always inspect gloves for any signs of degradation or perforation before use.[8] A double-gloving strategy can provide an additional layer of protection.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.[4][5] For larger quantities or procedures with a high risk of spillage, a chemical-resistant apron should be worn over the lab coat.[4]

  • Respiratory Protection: All handling of solid or solutions of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][6] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.

PPE Selection and Use Workflow

PPE_Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_operation Safe Operation cluster_disposal Waste Management Start Initiate Task Assess Assess Hazards: - Inhalation - Dermal - Ingestion - Eye Contact Start->Assess Select_Eye Eye Protection: - Goggles - Face Shield (if splash risk) Assess->Select_Eye Select_Hand Hand Protection: - Nitrile/Neoprene Gloves - Double Gloving Assess->Select_Hand Select_Body Body Protection: - Lab Coat (flame-resistant) - Apron (if splash risk) Assess->Select_Body Select_Resp Respiratory Protection: - Fume Hood - Respirator (if no hood) Assess->Select_Resp Don_PPE Don PPE Correctly Select_Eye->Don_PPE Select_Hand->Don_PPE Select_Body->Don_PPE Select_Resp->Don_PPE Conduct_Work Conduct Experiment in Designated Area Don_PPE->Conduct_Work Doff_PPE Doff PPE Correctly (avoid self-contamination) Conduct_Work->Doff_PPE Dispose_Waste Dispose of Contaminated PPE as Hazardous Waste Doff_PPE->Dispose_Waste End Task Complete Dispose_Waste->End

Caption: PPE selection and use workflow for handling hazardous chemicals.

Operational Plan: From Weighing to Reaction Quenching

A clear and concise operational plan minimizes the risk of exposure and accidents.

Preparation and Engineering Controls:

  • Designated Area: Designate a specific area within a chemical fume hood for the handling of this compound to contain any potential spills.[4]

  • Ventilation: Ensure the chemical fume hood is functioning correctly and has a recent certification.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested. Have appropriate spill cleanup materials on hand.

Step-by-Step Handling Procedure:

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the chemical fume hood.[4]

    • Use a tared container to weigh the solid compound.[4]

    • Handle the solid with care to avoid generating dust.

  • Dissolution and Reaction:

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • If the reaction is exothermic, use an ice bath to control the temperature.

    • Keep the fume hood sash at the lowest possible height while working.[4]

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.[4]

    • Properly label and store any resulting products or mixtures.[4]

Disposal Plan: Responsible Waste Management

Proper disposal is crucial to protect both personnel and the environment.

Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container.[4]

  • Liquid Waste: All liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.[4] Do not mix with incompatible waste streams.

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

Disposal Workflow:

Disposal_Workflow cluster_waste_types Waste Types cluster_containers Containment Start Experiment Complete Segregate Segregate Waste Streams Start->Segregate Solid Contaminated Solids (Gloves, Paper, etc.) Segregate->Solid Liquid Contaminated Liquids (Solvents, Reaction Mixtures) Segregate->Liquid Sharps Contaminated Sharps (Needles, Glassware) Segregate->Sharps Solid_Container Labeled Hazardous Solid Waste Container Solid->Solid_Container Liquid_Container Labeled Hazardous Liquid Waste Container Liquid->Liquid_Container Sharps_Container Puncture-Proof Sharps Container Sharps->Sharps_Container Store Store Waste in a Designated Satellite Accumulation Area Solid_Container->Store Liquid_Container->Store Sharps_Container->Store Dispose Arrange for Pickup by Environmental Health & Safety Store->Dispose End Disposal Complete Dispose->End

Caption: Chemical waste disposal workflow.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. If the spill is small, and you are trained and have the appropriate spill kit, contain the spill with an inert absorbent material. For large spills, contact your institution's Environmental Health and Safety department immediately.

Conclusion

The safe handling of this compound is paramount for the well-being of laboratory personnel and the protection of the environment. By understanding the potential hazards, implementing robust engineering controls, consistently using the correct PPE, and adhering to established operational and disposal plans, researchers can minimize risks and foster a strong safety culture.

References

  • Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile - Benchchem. (n.d.).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Navigating the Disposal of 4-(Oxan-3-yl)piperidine: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide - Benchchem. (n.d.).
  • Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (n.d.).
  • SDS 2001 - Aromatic Amine DECONtamination Solution.indd - SKC Inc. (2023, December 22).
  • Personal protective equipment for handling 3-Nitro-2-hexene - Benchchem. (n.d.).
  • SAFETY DATA SHEET. (n.d.).
  • Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024, May 7).
  • TEST KIT Instructions Aromatic Amines - SKC Ltd. (n.d.).
  • Safety Data Sheet - BASF. (2026, January 13).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (2024, January 9).
  • This compound - Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2017, July 27).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.